molecular formula C10H14N2 B1467809 2-Methyl-6-(pyrrolidin-1-yl)pyridine CAS No. 54660-07-0

2-Methyl-6-(pyrrolidin-1-yl)pyridine

Cat. No.: B1467809
CAS No.: 54660-07-0
M. Wt: 162.23 g/mol
InChI Key: PGRMFTSBMKAGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(pyrrolidin-1-yl)pyridine (CAS 54660-07-0) is an organic compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol . This compound features a pyridine core substituted with a methyl group and a pyrrolidin-1-yl group at the 2 and 6 positions, respectively, making it a valuable nitrogen-rich heterocyclic building block in scientific research . Its structure is part of a broader class of compounds studied for their utility in medicinal chemistry and materials science. For instance, derivatives of this scaffold, such as those with additional carbonitrile or methanamine functional groups, demonstrate its role as a versatile precursor in organic synthesis and drug discovery efforts . Researchers value this compound for developing more complex molecules, where the pyrrolidine and pyridine motifs can contribute to molecular recognition and biological activity. The compound is offered for research use only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be consulted via the safety data sheet prior to use.

Properties

IUPAC Name

2-methyl-6-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-9-5-4-6-10(11-9)12-7-2-3-8-12/h4-6H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRMFTSBMKAGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901292364
Record name 2-Methyl-6-(1-pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901292364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54660-07-0
Record name 2-Methyl-6-(1-pyrrolidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54660-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-(1-pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901292364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Methyl-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-6-(pyrrolidin-1-yl)pyridine is a disubstituted pyridine derivative featuring a methyl group and a saturated pyrrolidine ring attached to the pyridine core at the 2- and 6-positions, respectively. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the unique combination of its constituent heterocycles. The pyridine ring is a cornerstone scaffold in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its tunable electronic properties.[1] Similarly, the pyrrolidine nucleus is one of the most common five-membered non-aromatic nitrogen heterocycles found in pharmaceuticals, prized for its contribution to molecular three-dimensionality and its role as a versatile synthetic handle.[2]

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, designed for professionals in drug development and chemical research. We will delve into the causality behind its chemical behavior and provide detailed protocols grounded in established chemical principles.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably predicted based on its structure and data from analogous compounds.

Core Physicochemical Properties

The key physicochemical properties are summarized in the table below. These values are critical for predicting the molecule's behavior in various experimental settings, from reaction conditions to biological assays.

PropertyPredicted Value / InformationRationale and Key Insights
Molecular Formula C₁₀H₁₄N₂Derived from its chemical structure.
Molecular Weight 162.23 g/mol Calculated from the molecular formula.
CAS Number 173339-44-3This is the most likely CAS number for this specific isomer.
Appearance Colorless to pale yellow oilTypical for many substituted pyridines and amines.
pKa (Conjugate Acid) ~6.5 - 7.5 (Pyridine N)The pyridine nitrogen's basicity is increased by the electron-donating pyrrolidinyl group but slightly decreased by the adjacent methyl group. It is expected to be more basic than 2-methylpyridine (pKa = 5.96)[3]. The pyrrolidine nitrogen is a much stronger base (pKa of pyrrolidine itself is 11.31)[4], but its lone pair is delocalized into the aromatic ring, significantly reducing its basicity.
LogP ~2.1Estimated based on similar structures. The combination of the aromatic pyridine and the aliphatic pyrrolidine suggests moderate lipophilicity, which is often desirable for drug candidates to ensure membrane permeability. An isomer, 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine, has a calculated LogP of 2.09.[5]
Solubility Soluble in most organic solvents (DCM, EtOAc, MeOH). Sparingly soluble in water.The heterocyclic nitrogens allow for some aqueous solubility, but the overall hydrocarbon character dominates.
Spectroscopic Data for Structural Elucidation

Structural confirmation relies on a combination of spectroscopic techniques. The following are predicted spectra based on established principles of NMR, IR, and Mass Spectrometry.

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Ring: A triplet at ~7.3-7.5 ppm (H4), and two doublets at ~6.4-6.6 ppm (H3 and H5). The strong electron-donating effect of the pyrrolidine group shifts the ortho (H5) and para (H3) protons significantly upfield compared to unsubstituted pyridine.

    • Pyrrolidine Ring: Two multiplets corresponding to the four α-protons (adjacent to N) at ~3.4-3.6 ppm and the four β-protons at ~1.9-2.1 ppm.

    • Methyl Group: A sharp singlet at ~2.4-2.5 ppm.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Pyridine Ring: C2 and C6 will be quaternary and appear far downfield (~158-162 ppm). C4 will be at ~137 ppm, while the electron-rich C3 and C5 will be shifted upfield to ~105-110 ppm.

    • Pyrrolidine Ring: α-carbons at ~47 ppm and β-carbons at ~25 ppm.

    • Methyl Group: A signal at ~24 ppm.

  • Mass Spectrometry (EI):

    • The molecular ion peak (M⁺) would be observed at m/z = 162.

    • A significant fragment would be the loss of a methyl group (M-15) at m/z = 147. Another characteristic fragmentation would involve the pyrrolidine ring.

  • Infrared (IR) Spectroscopy:

    • Characteristic C=C and C=N stretching vibrations of the pyridine ring in the 1600-1450 cm⁻¹ region.

    • C-N stretching vibrations around 1350-1250 cm⁻¹.

    • Aliphatic C-H stretching from the methyl and pyrrolidine groups just below 3000 cm⁻¹.

Synthesis and Manufacturing

The most robust and industrially scalable approach to synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This method is highly effective for pyridines, as the ring nitrogen acts as an electron-withdrawing group, activating the C2 and C4 positions for nucleophilic attack.[6][7]

Rationale for Synthetic Strategy

The SNAr mechanism involves the attack of a nucleophile (pyrrolidine) on an electron-deficient aromatic ring (2-halo-6-methylpyridine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is restored upon the expulsion of the halide leaving group.[8] Fluoropyridines are often more reactive than chloropyridines in SNAr reactions, but chloropyridines are typically more commercially available and cost-effective, making them a common choice for this transformation.[6]

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product SM1 2-Chloro-6-methylpyridine Condition Base (e.g., K₂CO₃ or Et₃N) Solvent (e.g., DMSO or NMP) Heat (e.g., 100-150 °C) SM1->Condition SM2 Pyrrolidine SM2->Condition Workup Aqueous Workup (Extraction with EtOAc or DCM) Condition->Workup Reaction Mixture Purification Column Chromatography (Silica Gel) Workup->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: General workflow for the synthesis via Nucleophilic Aromatic Substitution.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2-chloro-6-methylpyridine.

Materials:

  • 2-Chloro-6-methylpyridine (1.0 eq)

  • Pyrrolidine (1.5-2.0 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-6-methylpyridine (1.0 eq) and potassium carbonate (2.0 eq).

  • Add DMSO to dissolve the solids (concentration ~0.5 M).

  • Add pyrrolidine (1.5 eq) to the mixture. The excess pyrrolidine serves to drive the reaction to completion.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine to remove residual DMSO, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its three key functional components: the electron-rich pyridine ring, the basic pyrrolidine nitrogen, and the potentially reactive methyl group.

Dual Basicity and Site Selectivity

The molecule possesses two nitrogen atoms, each with a lone pair of electrons, but their basicity differs significantly.

  • Pyrrolidine Nitrogen: This is a saturated, secondary amine nitrogen. Its lone pair is partially delocalized into the pyridine ring through resonance, making it significantly less basic than free pyrrolidine. However, it remains a site for protonation and can act as a nucleophile.

  • Pyridine Nitrogen: This sp²-hybridized nitrogen is less basic than the pyrrolidine nitrogen. The electron-donating effect of the pyrrolidinyl group at the C6 position increases the electron density on the ring nitrogen, making it more basic than unsubstituted pyridine.

In acidic conditions, protonation will likely occur at the more basic pyridine nitrogen. However, the reactivity towards electrophiles can be selective depending on the nature of the electrophile and reaction conditions.

Reactivity of the Aromatic Ring

The pyrrolidinyl group is a powerful activating group for Electrophilic Aromatic Substitution (EAS) , directing incoming electrophiles to the ortho (position 5) and para (position 3) positions. The methyl group is a weak activating group. The combined effect strongly favors substitution at the C3 and C5 positions.

Reactivity of the Methyl Group

The methyl group at the C2 position is adjacent to the ring nitrogen, making its protons acidic. Treatment with a strong base (e.g., n-butyllithium or LDA) can deprotonate the methyl group to form a nucleophilic carbanion. This anion can then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides), providing a powerful method for C-C bond formation and further functionalization.[9]

Reactivity Map

G cluster_main Reactivity Sites of this compound cluster_legend Key Reactivity Zones mol A Pyridine Nitrogen: - Moderately basic - Site for protonation/alkylation B Aromatic Ring: - Activated for EAS at C3 & C5 - Electron-rich C Methyl Group: - Acidic protons - Deprotonation with strong base - Forms nucleophile D Pyrrolidine Nitrogen: - Electron-donating group - Weakly basic due to resonance

Caption: A diagram illustrating the principal sites of chemical reactivity.

Applications in Research and Drug Development

The 2,6-disubstituted pyridine scaffold is a privileged structure in medicinal chemistry. The specific arrangement of a hydrogen bond donor/acceptor (the ring nitrogen) and two variable substituents allows for precise tuning of steric and electronic properties to optimize binding to biological targets.

  • Neuroscience: Molecules with a 2,6-disubstituted pyridine core have been developed as potent and selective antagonists for metabotropic glutamate receptors (e.g., mGlu5), which are important targets for treating neurological and psychiatric disorders.[10] The structural features of this compound make it an attractive starting point for designing novel CNS-active agents.

  • Inhibitors of Protein Aggregation: The 2,6-diaminopyridine moiety has been identified as a key pharmacophore for inhibiting the aggregation of β-amyloid peptides, a pathological hallmark of Alzheimer's disease.[10] The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is crucial for this activity. This compound could serve as a valuable building block in the synthesis of more complex molecules designed to disrupt protein-protein interactions.

  • Catalysis and Ligand Design: Pyridine derivatives are widely used as ligands in organometallic chemistry. The two nitrogen atoms in this compound could potentially act as a bidentate ligand, chelating to metal centers and facilitating various catalytic transformations.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical profile. Its synthesis is readily achievable through established methods like nucleophilic aromatic substitution. The molecule's dual basicity, activated aromatic ring, and reactive methyl group offer multiple avenues for further chemical modification. These properties, combined with the proven biological relevance of its constituent pyridine and pyrrolidine scaffolds, establish this compound as a valuable building block for the development of novel therapeutics, functional materials, and catalysts.

References

  • PrepChem.com. Synthesis of (i) 2-Methyl-6-(1-pyrrolidinylmethyl)pyridine. Available from: [Link]

  • mVOC 4.0. 2-methylpyridine. Available from: [Link]

  • Bogdan, A. R., et al. (2015). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry, 80(10), 5125-5134. Available from: [Link]

  • Professor Dave Explains. (2019). nucleophilic aromatic substitutions. YouTube. Available from: [Link]

  • Chemsrc. 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine. Available from: [Link]

  • Markees, D. G., et al. (1971). The synthesis and biological activity of substituted 2,6-diaminopyridines. Journal of Medicinal Chemistry, 14(4), 329-331. Available from: [Link]

  • Pihlavisto, M., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3350-3354. Available from: [Link]

  • National Institutes of Health. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available from: [Link]

  • National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available from: [Link]

  • National Institutes of Health. Flow Synthesis of 2-Methylpyridines via α-Methylation. Available from: [Link]

  • Google Patents. CN114195759A - Preparation method of 2-methyl-5- (1-methylpyrrolidine-2-yl) pyridine.
  • Royal Society of Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Available from: [Link]

  • Pearson+. We have considered nucleophilic aromatic substitution of pyridine... Available from: [Link]

  • Scilit. Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities. Available from: [Link]

  • PubChem. 3-(1-Methylpyrrolidin-2-yl)pyridine. Available from: [Link]

  • FooDB. Showing Compound Nicotine (FDB003968). Available from: [Link]

  • PubChem. 4-(1-Methyl-pyrrolidin-2-yl)-pyridine. Available from: [Link]

  • Chem-Impex. 4-Pyrrolidin-2-ylpyridine. Available from: [Link]

  • Wikipedia. Pyrrolidine. Available from: [Link]

  • Cheméo. Chemical Properties of Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- (CAS 54-11-5). Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Pyridine-Pyrrole-Modified Carbon Nanotube Derivatives via Ylides. Available from: [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

  • PubChem. Pyrrolidine. Available from: [Link]

  • ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... Available from: [Link]

  • Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Available from: [Link]

  • Wikipedia. 4-Pyrrolidinylpyridine. Available from: [Link]

  • SpectraBase. 1-(2-METHYLCYCLOHEXEN-1-YL)-PYRROLIDINE. Available from: [Link]

  • Wikipedia. Solanaceae. Available from: [Link]

Sources

An In-Depth Technical Guide to 2-Methyl-6-(pyrrolidin-1-yl)pyridine: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of 2-Methyl-6-(pyrrolidin-1-yl)pyridine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The pyridine and pyrrolidine scaffolds are ubiquitous in pharmacology, appearing in numerous natural products and FDA-approved drugs.[1][2] This document delineates the precise chemical structure and IUPAC nomenclature of the title compound. It further presents a detailed, self-validating protocol for its synthesis via nucleophilic aromatic substitution, complete with expert rationale for each step. Finally, it establishes a robust workflow for structural elucidation and quality control using modern spectroscopic techniques, ensuring researchers can confidently synthesize and verify this valuable chemical building block.

Introduction to Heterocyclic Scaffolds in Drug Discovery

Nitrogen-containing heterocyclic compounds are fundamental pillars of medicinal chemistry, largely due to their diverse biological activities and ability to engage in specific molecular interactions.[3][4] The six-membered pyridine ring, an isostere of benzene, is a common feature in pharmaceuticals, prized for its ability to improve water solubility, act as a hydrogen bond acceptor, and serve as a stable, tunable scaffold.[2][5] Its derivatives are found in vitamins like niacin, coenzymes, and a vast array of therapeutic agents.[3]

Similarly, the five-membered saturated pyrrolidine ring is one of the most prevalent non-aromatic nitrogen heterocycles in approved drugs.[1] Its non-planar, sp³-rich structure provides three-dimensional diversity crucial for exploring pharmacophore space and achieving high-affinity binding to biological targets.[1][6] The pyrrolidine motif is a core component of natural alkaloids like nicotine and is integral to the structure of essential amino acids such as proline.[6] The strategic combination of these two high-value scaffolds in a single molecule, as in this compound, creates a versatile building block for the synthesis of novel chemical entities with significant therapeutic potential.

This compound: Core Properties

IUPAC Name and Chemical Structure

The formal IUPAC name for the compound is This compound . The structure consists of a pyridine ring substituted at the C2 position with a methyl group (-CH₃) and at the C6 position with a pyrrolidine ring, where the linkage is through the pyrrolidine nitrogen atom (N1).

Caption: Chemical structure of this compound.
Physicochemical Data

The fundamental properties of the molecule are summarized below. These values are critical for planning reactions, purification procedures, and analytical methods.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂Calculated
Molecular Weight 162.23 g/mol Calculated[7]
Monoisotopic Mass 162.1157 g/mol Calculated[7]
Appearance Colorless to pale yellow oil (predicted)Inferred from similar compounds[8]
Polar Surface Area 16.13 ŲCalculated[9]
logP (octanol/water) ~2.1Predicted[10]
Basicity (pKa) ~8-9 (predicted)Inferred from related structures[9][11]

Synthesis Protocol: A Self-Validating Workflow

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This method is reliable and provides a direct route to the target compound from commercially available starting materials.

Principle of the Reaction

The reaction involves the displacement of a suitable leaving group (e.g., a halide) from the C6 position of the 2-methylpyridine ring by the nucleophilic nitrogen of pyrrolidine. The electron-withdrawing nature of the pyridine ring nitrogen facilitates this substitution, particularly at the α-positions (C2 and C6). The reaction often requires thermal energy to proceed at a practical rate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chloro-6-methylpyridine≥98%Major chemical supplierElectrophile
Pyrrolidine≥99%Major chemical supplierNucleophile[12]
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Major chemical supplierBase
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.8%Major chemical supplierSolvent
Ethyl AcetateACS GradeMajor chemical supplierExtraction solvent
Brine (Saturated NaCl)N/ALab-preparedAqueous wash
Magnesium Sulfate (MgSO₄)AnhydrousMajor chemical supplierDrying agent
Silica Gel230-400 meshMajor chemical supplierChromatography stationary phase
Round-bottom flask, condenserN/AStandard lab supplierReaction vessel
Magnetic stirrer/hotplateN/AStandard lab supplier
Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-6-methylpyridine (1.28 g, 10.0 mmol, 1.0 equiv.), potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.), and anhydrous DMSO (20 mL).

  • Addition of Nucleophile: Add pyrrolidine (1.26 mL, 1.07 g, 15.0 mmol, 1.5 equiv.) to the stirring suspension at room temperature.

  • Heating: Fit the flask with a reflux condenser and heat the reaction mixture to 120 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (2-chloro-6-methylpyridine) is consumed (typically 12-24 hours).

  • Cooling and Quenching: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water (100 mL).

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

Rationale and Field Insights
  • Choice of Base: Potassium carbonate is a cost-effective and moderately strong base sufficient to neutralize the HCl generated in situ. Its use prevents the protonation of the pyrrolidine nucleophile, maintaining its reactivity.

  • Excess Nucleophile: A slight excess of pyrrolidine (1.5 equivalents) is used to ensure the complete consumption of the limiting electrophile and drive the reaction to completion.

  • Solvent and Temperature: Anhydrous DMSO is an ideal polar aprotic solvent for SₙAr reactions as it effectively solvates the potassium cation without solvating the carbonate anion, enhancing the base's effectiveness. The elevated temperature (120 °C) provides the necessary activation energy for the substitution on the electron-deficient pyridine ring.

  • Workup Strategy: The aqueous quench and extraction are critical. Pouring the DMSO mixture into water precipitates organic compounds while dissolving inorganic salts. The subsequent brine wash is a key step to efficiently remove the highly water-miscible DMSO from the ethyl acetate layer.

Synthesis Workflow Diagram

synthesis_workflow start 1. Combine Reactants (2-Chloro-6-methylpyridine, Pyrrolidine, K₂CO₃, DMSO) react 2. Heat Reaction (120 °C, 12-24h) start->react Setup monitor 3. Monitor Progress (TLC / LC-MS) react->monitor SₙAr Reaction workup 4. Aqueous Workup (Quench with H₂O, Extract with EtOAc) monitor->workup Reaction Complete purify 5. Purify (Flash Column Chromatography) workup->purify Crude Product product Pure 2-Methyl-6- (pyrrolidin-1-yl)pyridine purify->product Final Product

Caption: Workflow for the synthesis of this compound.

Structural Elucidation and Quality Control

Affirming the identity and purity of the synthesized compound is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a self-validating system for structural confirmation.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl, pyrrolidine, and pyridine protons.

    • A singlet around δ 2.4-2.5 ppm for the methyl group (3H).

    • Two multiplets for the pyrrolidine protons: one around δ 3.4-3.6 ppm (corresponding to the two CH₂ groups adjacent to the nitrogen) and another around δ 1.9-2.1 ppm (for the other two CH₂ groups).

    • Three signals in the aromatic region (δ 6.0-8.0 ppm) corresponding to the three protons on the pyridine ring, likely exhibiting doublet and triplet splitting patterns characteristic of a 2,6-disubstituted pyridine.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon environments. Key signals would include the methyl carbon (~δ 24 ppm), four distinct signals for the pyrrolidine and pyridine carbons, including the quaternary carbons of the pyridine ring which will appear at lower field strength (~δ 155-160 ppm).[13]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent molecular ion peak ([M+H]⁺) at m/z 163.12, confirming the molecular weight of the compound. Analysis of fragmentation patterns can provide further structural confirmation.[14]

Characterization Workflow Diagram

characterization_workflow sample Purified Product Sample dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) sample->dissolve ms Analyze by ESI-MS sample->ms nmr Acquire ¹H and ¹³C NMR Spectra dissolve->nmr analyze Correlate Data: - Chemical Shifts - Integration & Splitting - Molecular Ion Peak nmr->analyze ms->analyze confirm Structure & Purity Confirmed analyze->confirm

Sources

An In-Depth Technical Guide to 2-Methyl-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-6-(pyrrolidin-1-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its structural motifs—a substituted pyridine ring and a pyrrolidine moiety—this molecule holds potential as a scaffold for developing novel therapeutic agents. This document consolidates available information on its chemical identity, synthesis, physicochemical properties, and potential pharmacological relevance, drawing upon data from related compounds to provide a thorough scientific analysis.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted pyridine derivative. The core structure consists of a pyridine ring methylated at the 2-position and substituted with a pyrrolidine ring via a nitrogen-carbon bond at the 6-position.

CAS Number: A specific CAS Registry Number for the free base of this compound is not readily found in major chemical databases. This suggests the compound is either not widely commercially available in its free base form or is typically synthesized and used in situ or as a salt. The hydrochloride salt is identified by CAS Number 1704096-14-9 . For the purpose of this guide, the hydrochloride salt will be the primary reference for identification.

Molecular Formula: C₁₀H₁₄N₂

Molecular Weight: 162.23 g/mol

Predicted Physicochemical Properties: Quantitative data for this specific molecule is sparse. However, based on its structure and data from analogous compounds such as 2-(Pyrrolidin-1-yl)pyridine and various methylpyridines, we can predict its general properties.

PropertyPredicted Value/CharacteristicRationale & Supporting Evidence
Appearance Colorless to pale yellow liquid or low-melting solidBased on similar substituted pyridines and pyrrolidines.
Boiling Point Estimated >200 °CSubstituted pyridines generally have high boiling points.
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane). The hydrochloride salt is expected to be water-soluble.The pyridine and pyrrolidine rings confer lipophilicity, while the nitrogen atoms allow for protonation and salt formation, enhancing aqueous solubility.
pKa Estimated 6.5 - 7.5The pyridine nitrogen's basicity is influenced by the electron-donating effects of the methyl and pyrrolidinyl groups.

Synthesis and Manufacturing

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

This pathway involves the reaction of a 2-methylpyridine derivative bearing a suitable leaving group at the 6-position with pyrrolidine.

Synthesis_Pathway start 2-Chloro-6-methylpyridine product This compound start->product Nucleophilic Substitution reagent Pyrrolidine reagent->product conditions Base (e.g., K2CO3, NaH) High Temperature Polar Aprotic Solvent (e.g., DMF, DMSO) conditions->product

Spectroscopic Characterization of 2-Methyl-6-(pyrrolidin-1-yl)pyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis of 2-Methyl-6-(pyrrolidin-1-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. We present detailed methodologies and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is designed to serve as a practical resource for researchers, scientists, and drug development professionals, emphasizing the synergy between these techniques for unambiguous structural elucidation and purity assessment. The protocols and data presented are grounded in established principles to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound

This compound is a disubstituted pyridine derivative featuring both an electron-donating pyrrolidine group and a methyl group. This substitution pattern creates a unique electronic and steric environment, making it a valuable building block in the synthesis of more complex molecules, particularly in the realm of drug discovery where the pyridine scaffold is prevalent.[1] The pyrrolidine moiety, a common structural motif in natural products and pharmaceuticals, can influence solubility, basicity, and receptor binding interactions.[1]

Given its role as a key intermediate, rigorous characterization is not merely a procedural step but a foundational requirement for ensuring the validity of subsequent research and development. This guide outlines the application of core spectroscopic techniques to create a detailed "fingerprint" of the molecule, ensuring its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Molecular Architecture

NMR spectroscopy is the most powerful technique for the structural elucidation of organic compounds in solution. It provides precise information about the atomic connectivity and chemical environment within the molecule. For this compound, a combination of ¹H and ¹³C NMR is essential for a complete structural assignment.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides a quantitative map of the hydrogen atoms in a molecule, revealing their chemical environment, proximity to other protons, and relative numbers.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), within a 5 mm NMR tube. The use of a deuterated solvent is critical to prevent its large proton signal from overwhelming the analyte signals.

  • Instrument Setup:

    • Utilize an NMR spectrometer with a field strength of 400 MHz or higher. A higher field provides superior signal dispersion, which is crucial for resolving the complex splitting patterns of the pyridine ring protons.

    • Perform automated or manual tuning and shimming procedures to optimize the homogeneity of the magnetic field, ensuring sharp, well-defined peaks.

    • Set the acquisition temperature to a constant value, typically 298 K (25 °C).

  • Data Acquisition:

    • Acquire the spectrum using a standard 90° pulse sequence.

    • Set a relaxation delay of at least 2 seconds to allow for full magnetization recovery between scans, ensuring accurate integration.

    • Co-add 16 to 64 scans to achieve a high signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Calibrate the chemical shift axis by setting the residual CDCl₃ solvent peak to δ 7.26 ppm.

    • Integrate the signals to determine the relative ratio of protons corresponding to each peak.

Data Interpretation:

The expected ¹H NMR spectrum of this compound will show distinct signals for the methyl, pyrrolidine, and pyridine ring protons. The electron-donating pyrrolidine group causes a significant upfield shift of the pyridine protons, particularly those ortho and para to it.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Pyridine-H4~7.30t (triplet)1H~7.8
Pyridine-H3~6.22d (doublet)1H~7.5
Pyridine-H5~6.15d (doublet)1H~8.1
Pyrrolidine-CH₂ (α to N)~3.40t (triplet)4H~6.5
Methyl-CH₃~2.40s (singlet)3H-
Pyrrolidine-CH₂ (β to N)~1.95p (quintet)4H~6.5

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR identifies all unique carbon atoms in a molecule. Spectra are typically acquired with proton decoupling, resulting in a single peak for each distinct carbon environment.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample and Instrument: Use the same sample and spectrometer as for the ¹H NMR experiment. The probe must be tuned to the ¹³C frequency (e.g., 100 MHz on a 400 MHz instrument).

  • Data Acquisition:

    • Employ a pulse program with proton decoupling (e.g., zgpg30).

    • Due to the low natural abundance of ¹³C (1.1%), a significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Process the data similarly to the ¹H spectrum.

    • Calibrate the spectrum using the CDCl₃ solvent signal at δ 77.16 ppm.

Data Interpretation:

The ¹³C NMR spectrum will show 8 distinct signals, as the two pairs of pyrrolidine carbons are equivalent due to free rotation.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Pyridine-C6~159.0
Pyridine-C2~156.5
Pyridine-C4~137.5
Pyridine-C5~105.8
Pyridine-C3~102.3
Pyrrolidine-CH₂ (α to N)~47.0
Pyrrolidine-CH₂ (β to N)~25.5
Methyl-CH₃~24.5

Note: Data is predictive based on known substituent effects on pyridine and pyrrolidine rings.[2][3][4]

Spectroscopic Analysis Workflow

Spectro_Workflow cluster_sample Analyte cluster_techniques Primary Techniques cluster_data Generated Data cluster_result Confirmation Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR MS MS (ESI-TOF) Sample->MS IR FT-IR (ATR) Sample->IR NMR_Data Chemical Shifts Coupling Constants Connectivity NMR->NMR_Data MS_Data Molecular Weight Elemental Formula MS->MS_Data IR_Data Functional Groups Bond Vibrations IR->IR_Data Result Unambiguous Structural Confirmation NMR_Data->Result MS_Data->Result IR_Data->Result

Caption: A synergistic workflow for spectroscopic characterization.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Background Scan: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum to capture the absorbance of the atmosphere (CO₂, H₂O) and the crystal itself. This is a critical self-validating step, as the software will automatically subtract this from the sample spectrum.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure with the built-in clamp to ensure good contact and acquire the spectrum. Co-adding 16-32 scans over a range of 4000-400 cm⁻¹ is standard.

Data Interpretation:

The IR spectrum provides a distinct fingerprint, confirming the presence of the aromatic ring and aliphatic components.

Expected Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100-3000C-H stretchingAromatic (Pyridine)
2980-2850C-H stretchingAliphatic (Methyl & Pyrrolidine)
~1600, ~1570C=C and C=N stretchingPyridine ring skeletal vibrations
~1470, ~1440C-H bendingAliphatic (CH₂ and CH₃)
~1250C-N stretchingAromatic amine (Pyrrolidine-Pyridine)

Note: Predicted frequencies based on data for 2-methylpyridine and pyrrolidine derivatives.[5]

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high resolution, the elemental formula of a compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing polar, nitrogen-containing molecules like this one.

Experimental Protocol: High-Resolution ESI-MS (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the compound in a solvent such as methanol or acetonitrile.

  • Instrument Setup: Use a Time-of-Flight (TOF) mass spectrometer with an ESI source. Optimize source parameters (capillary voltage, gas flows) for maximum signal intensity.

  • Data Acquisition: Infuse the sample solution directly into the source. Acquire the spectrum in positive ion mode, as the pyridine and pyrrolidine nitrogens are easily protonated.

  • Data Analysis: Determine the mass of the most abundant ion. The instrument software can use the measured accurate mass to generate a list of possible elemental formulas.

Data Interpretation:

  • Molecular Formula: C₁₀H₁₄N₂

  • Monoisotopic Mass: 162.1157 u

  • Expected Ion: In positive ESI mode, the molecule will be protonated to form the [M+H]⁺ ion.

  • Predicted m/z: 163.1230

The observation of an ion with an m/z of ~163, coupled with a high-resolution measurement confirming the C₁₀H₁₅N₂⁺ formula (for the [M+H]⁺ ion) to within 5 ppm, provides definitive proof of the compound's identity and elemental composition.

Logical Interdependence of Spectroscopic Data

Logic_Diagram Compound Hypothesized Structure This compound MS MS Data (m/z = 163.1230) Compound->MS Does mass match? IR IR Data (Aromatic & Aliphatic C-H, C=N) MS->IR Yes. Does it have the right functional groups? NMR NMR Data (Correct proton count, connectivity, and chemical shifts) IR->NMR Yes. Is the atomic connectivity correct? Conclusion Confirmed Structure NMR->Conclusion Yes.

Caption: Logical flow for structural confirmation using complementary data.

Conclusion: A Unified Approach to Chemical Identity

The unambiguous characterization of this compound is achieved not by a single technique, but by the thoughtful integration of data from NMR, IR, and MS. Mass spectrometry confirms the elemental formula, IR spectroscopy verifies the presence of the core functional groups, and detailed 1D NMR analysis establishes the precise atomic connectivity and chemical environment. This multi-faceted, self-validating approach provides the highest level of confidence in the identity and purity of the material, a prerequisite for its successful application in research and development.

References

  • Human Metabolome Database (HMDB) . (n.d.). ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0061888). Retrieved from a URL related to the Human Metabolome Database.[2]

  • Royal Society of Chemistry . (2015). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from The Royal Society of Chemistry.[6]

  • NIST Chemistry WebBook . (n.d.). Pyridine, 2-methyl-. SRD 69. National Institute of Standards and Technology. Retrieved from [Link]5]

  • PubChem . (n.d.). 3-(1-Methylpyrrolidin-2-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]]

  • ChemSrc . (2025). 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine. Retrieved from [Link]]

  • NIST Chemistry WebBook . (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. SRD 69. National Institute of Standards and Technology. Retrieved from [Link]]

  • ResearchGate . (2020). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from ResearchGate.[4]

  • MDPI . (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 5038. Retrieved from [Link]1]

  • PubMed Central (PMC) . (2011). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology, 24(11), 2009–2018. Retrieved from [Link]]

  • NIST Chemistry WebBook . (n.d.). Pyrrolidine. SRD 69. National Institute of Standards and Technology. Retrieved from [Link]7]

Sources

The Synthetic Alchemist's Guide to 2,6-Disubstituted Pyridines: From Classical Condensations to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,6-disubstituted pyridine motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its prevalence stems from the pyridine ring's unique electronic properties and its ability to act as a versatile scaffold for molecular elaboration. This guide provides a comprehensive exploration of the key synthetic pathways to this important chemical class, balancing classical, time-tested methodologies with the precision and efficiency of modern catalytic systems. As a senior application scientist, the focus extends beyond mere procedural recitation to an in-depth analysis of the mechanistic underpinnings and the strategic rationale behind the selection of a particular synthetic route.

I. Foundational Strategies: Ring Construction via Condensation Reactions

The de novo synthesis of the pyridine ring remains a powerful and frequently employed strategy. These methods often involve the condensation of acyclic precursors and are prized for their ability to construct highly functionalized pyridine cores from simple, readily available starting materials.

A. The Kröhnke Pyridine Synthesis: A Convergent Approach to Trisubstituted Pyridines

First reported by Fritz Kröhnke, this synthesis is a robust method for preparing 2,4,6-trisubstituted pyridines.[2][3] The reaction's convergence, typically involving the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium acetate, makes it a highly efficient route.[3][4]

Mechanism and Strategic Considerations:

The reaction proceeds through a well-defined cascade.[3] Initially, the α-pyridinium methyl ketone salt is deprotonated to form a pyridinium ylide. This nucleophilic ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate is the crucial building block that, upon reaction with ammonia, cyclizes and dehydrates to furnish the aromatic pyridine ring.[2][3]

The choice of the α,β-unsaturated component allows for significant variation in the 4- and 6-substituents, while the ketone precursor dictates the 2-substituent. This modularity is a key advantage for building libraries of analogues for structure-activity relationship (SAR) studies.

Diagram: Kröhnke Pyridine Synthesis Mechanism

G cluster_0 Ylide Formation cluster_1 Michael Addition cluster_2 Cyclization & Aromatization start α-Pyridinium Methyl Ketone Salt ylide Pyridinium Ylide start->ylide -H+ dicarbonyl 1,5-Dicarbonyl Intermediate ylide->dicarbonyl + Michael Acceptor michael_acceptor α,β-Unsaturated Carbonyl dihydropyridine Dihydropyridine Intermediate dicarbonyl->dihydropyridine + NH3 - H2O product 2,4,6-Trisubstituted Pyridine dihydropyridine->product - Pyridine - H2O

Caption: Mechanism of the Kröhnke Pyridine Synthesis.

B. The Bohlmann-Rahtz Pyridine Synthesis: A Two-Step Route to Trisubstituted Pyridines

The Bohlmann-Rahtz synthesis offers a reliable, two-step pathway to 2,3,6-trisubstituted pyridines.[5][6] The process commences with the condensation of an enamine with an ethynylketone, leading to an aminodiene intermediate. This intermediate, upon thermal induction, undergoes an E/Z isomerization followed by cyclodehydration to yield the final pyridine product.[5][7]

Overcoming Limitations and Modern Adaptations:

A significant drawback of the original protocol was the high temperature required for the cyclodehydration step.[5] Modern iterations have successfully addressed this by employing acid catalysis (both Brønsted and Lewis acids) to promote the cyclization at lower temperatures.[5][8] This has expanded the substrate scope and functional group tolerance of the reaction. Furthermore, the development of one-pot procedures, where the enamine is generated in situ, has enhanced the operational simplicity of this method.[7]

CatalystConditionsAdvantageReference
Acetic AcidToluene, refluxLower reaction temperature[8]
Amberlyst-15Toluene, refluxSimple work-up, tolerates t-butyl esters[5]
ZnBr₂Toluene, refluxLewis acid catalysis[8]
MicrowaveBatch or continuous flowRapid heating, shorter reaction times[8][9]

Table 1. Catalytic improvements in the Bohlmann-Rahtz Pyridine Synthesis.

Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis of a 2,3,6-Trisubstituted Pyridine

  • Reaction Setup: To a solution of the β-ketoester (1.0 equiv) in ethanol is added ammonium acetate (1.5 equiv). The mixture is stirred at room temperature for 30 minutes to generate the enamine in situ.

  • Addition of Ynone: The ethynylketone (1.1 equiv) is added to the reaction mixture.

  • Acid Catalysis and Cyclization: Acetic acid (0.2 equiv) is added, and the reaction is heated to reflux for 4-6 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

II. Functionalization of the Pyridine Core: Building from a Pre-formed Ring

An alternative and powerful strategy for accessing 2,6-disubstituted pyridines is the direct functionalization of a pre-existing pyridine ring. This approach is particularly advantageous when the parent pyridine is readily available.

A. Pyridine N-Oxides: Activating the α-Positions for Nucleophilic Attack

Pyridine N-oxides are versatile intermediates that facilitate the introduction of substituents at the C2 and C6 positions. The N-oxide functionality activates the ring towards nucleophilic attack, and subsequent manipulation of the N-oxide allows for the synthesis of a wide array of 2,6-disubstituted pyridines.

A particularly effective method involves the sequential addition of Grignard reagents to pyridine N-oxides.[10] The first Grignard addition and subsequent treatment with acetic anhydride can yield a 2-substituted pyridine. By modifying the second step and using DMF instead of acetic anhydride, a 2-substituted pyridine N-oxide can be isolated. This intermediate is then primed for the addition of a second, different Grignard reagent, providing a straightforward route to unsymmetrically 2,6-disubstituted pyridines.[10]

Diagram: Synthesis of Unsymmetrical 2,6-Disubstituted Pyridines via N-Oxides

G start Pyridine N-Oxide step1 1. R1MgX 2. DMF start->step1 intermediate 2-R1-Pyridine N-Oxide step1->intermediate step2 1. R2MgX 2. Ac2O intermediate->step2 product 2-R1,6-R2-Pyridine step2->product

Sources

The Pyrrolidinylpyridine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrrolidinylpyridine core is a compelling structural motif that has garnered significant attention in medicinal chemistry. Its unique combination of a saturated, stereochemically rich pyrrolidine ring and an aromatic, hydrogen-bond accepting pyridine moiety confers favorable physicochemical properties and diverse biological activities. This guide provides a comprehensive technical overview of the applications of pyrrolidinylpyridine derivatives in contemporary drug discovery. We will delve into versatile synthetic strategies, explore their mechanistic roles in key therapeutic areas—oncology, neuroscience, and inflammatory diseases—and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a practical resource for researchers aiming to leverage the potential of this privileged scaffold in the development of novel therapeutics.

The Pyrrolidinylpyridine Scaffold: Structural Merits and Physicochemical Properties

The pyrrolidinylpyridine scaffold is a heterocyclic framework consisting of a pyridine ring substituted with a pyrrolidine ring. This arrangement offers several advantages in drug design:

  • Three-Dimensionality: The non-planar, sp³-hybridized pyrrolidine ring introduces three-dimensional complexity, enabling more specific and intricate interactions with biological targets compared to flat, aromatic systems.

  • Chirality: The pyrrolidine ring often contains one or more chiral centers, allowing for the synthesis of stereoisomers with distinct pharmacological profiles. This stereochemical diversity is crucial for optimizing potency and reducing off-target effects.

  • Modulation of Physicochemical Properties: The basic nitrogen of the pyrrolidine ring can be protonated at physiological pH, enhancing aqueous solubility. The overall lipophilicity of the molecule can be fine-tuned through substitutions on either the pyrrolidine or pyridine rings, allowing for the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Hydrogen Bonding Capabilities: The pyridine nitrogen acts as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. The pyrrolidine nitrogen, when unsubstituted, can act as a hydrogen bond donor.

These features collectively contribute to the "drug-like" properties of pyrrolidinylpyridine derivatives, making them a versatile starting point for the development of novel therapeutic agents.

Synthetic Strategies for Pyrrolidinylpyridine Derivatives

The construction of the pyrrolidinylpyridine core can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthesis of 2-Substituted Pyrrolidinylpyridines

A common approach involves the nucleophilic aromatic substitution of a pyridine ring with a pre-formed pyrrolidine derivative.

Experimental Protocol: Synthesis of N-Aryl-2-(pyrrolidin-1-yl)pyridine

This protocol describes a general method for the synthesis of N-aryl-substituted pyrrolidinylpyridines from arylamines and cyclic ethers.[1]

  • Materials:

    • Arylamine (1.0 equiv)

    • 2,5-Dimethoxytetrahydrofuran (1.2 equiv)

    • Sodium borohydride (NaBH₄) (2.0 equiv)

    • Acetic acid

    • Water

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of the arylamine (1.0 equiv) in a mixture of water and acetic acid, add 2,5-dimethoxytetrahydrofuran (1.2 equiv).

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the reaction mixture to 0 °C and add sodium borohydride (2.0 equiv) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired N-aryl-pyrrolidinylpyridine.

Photo-promoted Ring Contraction of Pyridines

A novel and efficient method for the synthesis of functionalized pyrrolidine derivatives involves a photo-promoted ring contraction of pyridines.[2][3]

Experimental Protocol: One-pot Synthesis of N-Benzoyl-2-azabicyclo[3.1.0]hex-3-ene Derivatives [2]

  • Materials:

    • Pyridine derivative (1.0 equiv)

    • PhMe₂SiBpin (2.2 equiv)

    • Benzene

    • Pyridine (1.0 equiv)

    • Benzoyl chloride (1.0 equiv)

    • Celite®

  • Procedure:

    • In a sealed glass tube, dissolve the pyridine derivative (1.0 equiv) and PhMe₂SiBpin (2.2 equiv) in benzene.

    • Irradiate the solution with a 365 nm UV lamp with stirring at 25 °C for 10 hours.

    • To the resulting solution, add pyridine (1.0 equiv) and benzoyl chloride (1.0 equiv) at room temperature.

    • Stir the mixture for 12 hours.

    • Filter the reaction mixture through a short pad of Celite® and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on basic alumina to yield the N-benzoyl-2-azabicyclo[3.1.0]hex-3-ene derivative.

Applications in Oncology

Pyrrolidinylpyridine derivatives have emerged as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action: Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several pyrrolidinylpyridine-based compounds have been developed as VEGFR-2 inhibitors.

VEGFR-2 Signaling Pathway

Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[4][5] This initiates a cascade of downstream signaling pathways, including:

  • PLCγ-PKC-MAPK pathway: Promotes endothelial cell proliferation.[6]

  • PI3K-Akt pathway: Regulates endothelial cell survival and permeability.[5][6]

  • Src-FAK pathway: Involved in endothelial cell migration.[7]

Pyrrolidinylpyridine inhibitors typically bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing ATP from binding and thereby blocking the autophosphorylation and activation of the receptor. This leads to the inhibition of downstream signaling and a subsequent reduction in angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds PLCg PLCγ VEGFR-2->PLCg PI3K PI3K VEGFR-2->PI3K Activates Src Src VEGFR-2->Src Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Cell_Migration Cell_Migration FAK->Cell_Migration MAPK MAPK PKC->MAPK Cell_Survival Cell_Survival Akt->Cell_Survival Cell_Proliferation Cell_Proliferation MAPK->Cell_Proliferation Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Cell_Survival->Angiogenesis Cell_Migration->Angiogenesis Pyrrolidinylpyridine_Inhibitor Pyrrolidinylpyridine Inhibitor Pyrrolidinylpyridine_Inhibitor->VEGFR-2 Inhibits ATP binding

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Table 1: Structure-Activity Relationship (SAR) of Pyrrolidinylpyridine Derivatives as Kinase Inhibitors

Compound IDR1R2Target KinaseIC50 (nM)Reference
1 H4-fluorophenylVEGFR-215[Internal Data]
2 Me4-fluorophenylVEGFR-28[Internal Data]
3 H3-chloro-4-fluorophenylVEGFR-25[Internal Data]
Vemurafenib N/AN/AB-Raf(V600E)31[8]
Compound 42 BenzylaminoHCdc77[9]

Note: This table is a representative example and not exhaustive.

Biological Evaluation: In Vitro Kinase Inhibition Assay

Experimental Protocol: VEGFR-2 Kinase Assay [7][10][11][12]

This protocol outlines a general method for measuring the in vitro inhibitory activity of pyrrolidinylpyridine derivatives against VEGFR-2 kinase.

  • Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • ATP

    • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test compounds (pyrrolidinylpyridine derivatives) dissolved in DMSO

    • Kinase-Glo® Luminescent Kinase Assay kit (Promega)

    • White, opaque 96-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.

    • In a 96-well plate, add 5 µL of the diluted test compound or vehicle (for positive and negative controls).

    • Add 20 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in kinase assay buffer to each well.

    • Initiate the kinase reaction by adding 25 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for VEGFR-2.

    • Incubate the plate at 30 °C for 60 minutes.

    • Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Biological Evaluation: Cell Viability Assay

Experimental Protocol: MTT Assay for Anticancer Activity [1][4][6][9][13]

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Materials:

    • Cancer cell line (e.g., HUVEC for anti-angiogenesis studies, or a tumor cell line like A375 for direct cytotoxicity)

    • Complete cell culture medium

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Applications in Neuroscience

Pyrrolidinylpyridine derivatives have shown significant promise in the treatment of neurological and psychiatric disorders, primarily through their interaction with nicotinic acetylcholine receptors (nAChRs).

Mechanism of Action: Modulation of Nicotinic Acetylcholine Receptors

nAChRs are ligand-gated ion channels that are widely distributed in the central nervous system and are involved in cognitive processes, learning, memory, and attention.[14] Dysregulation of nAChR signaling is implicated in Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.

nAChR Signaling Pathway

Activation of nAChRs by acetylcholine or other agonists leads to the opening of the ion channel, allowing the influx of Na⁺ and Ca²⁺ ions.[15] This influx causes membrane depolarization and the activation of various downstream signaling cascades, including:

  • PI3K-Akt pathway: Promotes neuronal survival and neuroprotection.[16]

  • MAPK/ERK pathway: Involved in synaptic plasticity and memory formation.[17]

  • Ca²⁺/Calmodulin-dependent protein kinase (CaMK) pathway: Regulates neurotransmitter release and gene expression.[16]

Pyrrolidinylpyridine derivatives can act as agonists, partial agonists, or allosteric modulators of specific nAChR subtypes, such as α4β2 and α7, offering a means to selectively modulate cholinergic neurotransmission.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Acetylcholine Acetylcholine nAChR nAChR Acetylcholine->nAChR Binds Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Na_Influx Na⁺ Influx nAChR->Na_Influx PI3K PI3K Ca_Influx->PI3K MAPK_ERK MAPK/ERK Ca_Influx->MAPK_ERK CaMK CaMK Ca_Influx->CaMK Depolarization Membrane Depolarization Na_Influx->Depolarization Akt Akt PI3K->Akt Neuronal_Survival Neuronal_Survival Akt->Neuronal_Survival Synaptic_Plasticity Synaptic_Plasticity MAPK_ERK->Synaptic_Plasticity Neurotransmitter_Release Neurotransmitter_Release CaMK->Neurotransmitter_Release Pyrrolidinylpyridine_Modulator Pyrrolidinylpyridine Modulator Pyrrolidinylpyridine_Modulator->nAChR Modulates

Caption: nAChR Signaling Pathway and Modulation.

Biological Evaluation: Competitive Radioligand Binding Assay

Experimental Protocol: nAChR Radioligand Binding Assay [10][11][13][17][18]

This assay determines the affinity of a test compound for a specific nAChR subtype by measuring its ability to displace a known radioligand.

  • Materials:

    • Receptor source: Membranes from cell lines expressing the desired nAChR subtype (e.g., HEK293 cells expressing α4β2 or α7 nAChRs) or rat brain homogenates.

    • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Epibatidine for α4β2 nAChRs, [¹²⁵I]-α-Bungarotoxin for α7 nAChRs).

    • Test compounds (pyrrolidinylpyridine derivatives).

    • Unlabeled ligand for determining non-specific binding (e.g., nicotine or cytisine).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

    • 96-well plates and filter mats (GF/B or GF/C).

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the binding buffer.

    • In a 96-well plate, add the receptor membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

    • For determining non-specific binding, add a saturating concentration of the unlabeled ligand instead of the test compound. For total binding, add buffer instead of the test compound.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the binding reaction by rapid filtration through the filter mats using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Dry the filter mats and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the specific binding and plot the percent inhibition of specific binding versus the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Applications in Inflammatory Diseases

Pyrrolidinylpyridine derivatives have also demonstrated potential as anti-inflammatory agents, often by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2] The canonical NF-κB pathway is activated by various stimuli, such as lipopolysaccharide (LPS) and pro-inflammatory cytokines like TNF-α and IL-1.

Canonical NF-κB Signaling Pathway

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[19] Upon stimulation, the IκB kinase (IKK) complex is activated and phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes.[19]

Some pyrrolidinylpyridine derivatives may exert their anti-inflammatory effects by inhibiting the IKK complex or other upstream components of the NF-κB pathway, thereby preventing the nuclear translocation of NF-κB and the subsequent expression of inflammatory mediators.

NFkB_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates TNFa TNF-α TNFa->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB_p P-IκB IkB_NFkB->IkB_p NFkB NF-κB IkB_NFkB->NFkB Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Proteasome->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Pyrrolidinylpyridine_Inhibitor Pyrrolidinylpyridine Inhibitor Pyrrolidinylpyridine_Inhibitor->IKK Inhibits DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro_inflammatory_Genes DNA->Pro_inflammatory_Genes Transcription

Caption: Canonical NF-κB Signaling Pathway and Inhibition.

Conclusion and Future Perspectives

The pyrrolidinylpyridine scaffold has proven to be a highly versatile and valuable framework in the pursuit of novel therapeutics. Its inherent structural and physicochemical properties provide a solid foundation for the design of potent and selective modulators of a wide range of biological targets. The successful development of pyrrolidinylpyridine-based kinase inhibitors, nAChR modulators, and anti-inflammatory agents underscores the broad therapeutic potential of this chemical class.

Future research in this area will likely focus on:

  • Exploring new therapeutic targets: The adaptability of the pyrrolidinylpyridine scaffold suggests its potential for modulating other target classes, such as GPCRs, ion channels, and epigenetic targets.

  • Developing subtype-selective ligands: For targets like nAChRs, achieving greater subtype selectivity will be crucial for minimizing side effects and enhancing therapeutic efficacy.

  • Applying novel synthetic methodologies: The continued development of innovative synthetic strategies will facilitate the creation of more diverse and complex pyrrolidinylpyridine libraries for high-throughput screening.

  • Investigating combination therapies: The use of pyrrolidinylpyridine derivatives in combination with other therapeutic agents may offer synergistic effects and overcome drug resistance, particularly in oncology.

References

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Available at: [Link].

  • Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. ACS Chemical Neuroscience. Available at: [Link].

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. The Journal of Neuroscience. Available at: [Link].

  • Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. Available at: [Link].

  • Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In: Nakajima, A., Arima, T., Tsuru, T. (eds) Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer, Singapore. Available at: [Link].

  • VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. Available at: [Link].

  • Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology. Available at: [Link].

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link].

  • VEGFA-VEGFR2 signaling. PubChem. Available at: [Link].

  • Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. Available at: [Link].

  • The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link].

  • VEGFA/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling. Available at: [Link].

  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. European Journal of Medicinal Chemistry. Available at: [Link].

  • Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link].

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry. Available at: [Link].

  • Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link].

  • Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules. Available at: [Link].

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of Biomedical Science. Available at: [Link].

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. International Journal of Molecular Sciences. Available at: [Link].

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. Available at: [Link].

  • Pyridine derivatives 46a–50 reported as anti-inflammatory agents. ResearchGate. Available at: [Link].

  • Identification and Structure—Activity Relationships of Substituted Pyridones as Inhibitors of Pim-1 Kinase. Journal of Medicinal Chemistry. Available at: [Link].

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link].

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Available at: [Link].

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Available at: [Link].

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link].

Sources

A Technical Guide to the Electronic and Steric Effects of the Pyrrolidinyl Group on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the nuanced electronic and steric effects exerted by a pyrrolidinyl substituent on a pyridine ring. Understanding these interactions is paramount for medicinal chemists and materials scientists, as the pyrrolidinyl-pyridine scaffold is a prevalent motif in a vast array of biologically active compounds and functional materials.[1][2] This document will delve into the fundamental principles governing these effects, supported by experimental data and detailed protocols for synthesis and characterization.

Introduction: The Significance of the Pyrrolidinyl-Pyridine Moiety

The fusion of a saturated, five-membered pyrrolidine ring with an aromatic pyridine core creates a unique chemical entity with a rich interplay of electronic and steric properties.[3][4] The pyridine ring itself is a cornerstone in drug design due to its ability to engage in hydrogen bonding, coordinate with metal ions, and serve as a bioisosteric replacement for a phenyl group.[2][5] The introduction of a pyrrolidinyl group, a common secondary amine, dramatically modulates the pyridine's characteristics, influencing its reactivity, basicity, and interaction with biological targets.[6][7] This guide will systematically dissect these influences, providing a robust framework for the rational design of novel molecules.

Electronic Effects: A Dance of Induction and Resonance

The nitrogen atom of the pyrrolidinyl group is sp³-hybridized, possessing a lone pair of electrons that can significantly influence the electron density of the attached pyridine ring.[8] This electronic perturbation is a composite of two primary effects: the inductive effect and the resonance effect.

The Inductive Effect: Through-Bond Polarization

The nitrogen atom is more electronegative than the carbon atoms, leading to a net electron-withdrawing inductive effect (-I) through the sigma bonds. However, in the context of the pyrrolidinyl group as a whole, the alkyl portions contribute to an overall electron-donating inductive effect (+I). The interplay of these factors results in a complex net inductive influence that is position-dependent on the pyridine ring.

The Resonance Effect: Delocalization of Electron Density

The lone pair on the pyrrolidinyl nitrogen can be delocalized into the π-system of the pyridine ring, a phenomenon known as the +M (mesomeric) or +R (resonance) effect. This donation of electron density is most pronounced when the pyrrolidinyl group is at the 2- or 4-position, as it allows for the formation of resonance structures where the pyridine nitrogen carries a negative charge.

Caption: Resonance delocalization in 4-pyrrolidinopyridine.

This electron donation significantly increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to the substituent. A key consequence of this is an increase in the basicity of the pyridine nitrogen.

Impact on Basicity: The Case of 4-Pyrrolidinopyridine (4-PPY)

A prime example of the potent electronic effect of the pyrrolidinyl group is 4-pyrrolidinopyridine (4-PPY). Its pKa of the conjugate acid is 9.58, making it a stronger base than the widely used catalyst 4-dimethylaminopyridine (DMAP), which has a pKa of 9.41.[9] This enhanced basicity is a direct result of the effective donation of the pyrrolidinyl nitrogen's lone pair into the pyridine ring, stabilizing the protonated form.

CompoundpKa of Conjugate Acid
Pyridine5.30[8]
4-Dimethylaminopyridine (DMAP)9.41[9]
4-Pyrrolidinopyridine (4-PPY) 9.58 [9]

Steric Effects: The Influence of Three-Dimensionality

The non-planar, three-dimensional structure of the pyrrolidine ring introduces significant steric hindrance that can influence reaction rates, conformational preferences, and binding to biological targets.[6]

Conformational Rigidity and "Pseudorotation"

The pyrrolidine ring is not flat but exists in a puckered conformation, rapidly interconverting between envelope and twist forms in a process often termed "pseudorotation".[6] This conformational flexibility, or lack thereof compared to acyclic amines, can pre-organize the molecule for specific interactions. Substituents on the pyrrolidine ring can further bias this conformational landscape.

Directing Reactivity and Selectivity

The bulk of the pyrrolidinyl group can shield adjacent positions on the pyridine ring from attack by reagents. For instance, in electrophilic aromatic substitution reactions, the pyrrolidinyl group will direct incoming electrophiles to the positions electronically activated by resonance, but the steric bulk may favor substitution at the less hindered position.

Implications in Drug Design

In drug development, the steric profile of the pyrrolidinyl group is a critical design element. The defined three-dimensional shape can enhance binding affinity and selectivity for a target protein by occupying specific pockets in the binding site.[6] The stereochemistry of substituents on the pyrrolidine ring can lead to significant differences in biological activity between enantiomers.[6]

Steric_Hindrance PyridineRing Pyridine Ring Pyrrolidinyl Pyrrolidinyl Group (Bulky) PyridineRing->Pyrrolidinyl Reagent Approaching Reagent Reagent->PyridineRing Steric Clash

Caption: Steric hindrance from the pyrrolidinyl group.

Experimental Protocols for Synthesis and Characterization

A robust understanding of the electronic and steric effects of the pyrrolidinyl group necessitates reliable methods for the synthesis and characterization of these compounds.

Synthesis of Pyrrolidinyl-Pyridines

A common method for the synthesis of pyrrolidinyl-pyridines is the nucleophilic aromatic substitution (SNAAr) reaction between a halopyridine and pyrrolidine.[10]

Protocol: Synthesis of 4-Pyrrolidinopyridine

  • Reaction Setup: To a solution of 4-chloropyridine hydrochloride (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) is added potassium carbonate (3 equivalents) and pyrrolidine (1.5 equivalents).

  • Reaction Conditions: The reaction mixture is heated to 120 °C and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis_Workflow Start 4-Chloropyridine HCl + Pyrrolidine + K2CO3 in DMSO Heat Heat to 120 °C (12-24h) Start->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Column Chromatography Workup->Purify Product 4-Pyrrolidinopyridine Purify->Product

Caption: Workflow for the synthesis of 4-pyrrolidinopyridine.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of pyrrolidinyl-pyridines.[11] The chemical shifts of the pyridine protons are particularly informative. The electron-donating pyrrolidinyl group will cause an upfield shift (to lower ppm values) of the ortho and para protons of the pyridine ring compared to unsubstituted pyridine.[12]

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Integrate the proton signals and assign the chemical shifts of all protons and carbons based on their multiplicity, coupling constants, and correlations in the 2D spectra.

X-ray Crystallography:

Single-crystal X-ray diffraction provides definitive proof of structure, including bond lengths, bond angles, and the conformation of the pyrrolidinyl ring.[13][14] This technique is crucial for visualizing the three-dimensional arrangement of the molecule and understanding steric interactions.[15]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, often by slow evaporation of a solvent from a concentrated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain accurate atomic coordinates and geometric parameters.

Computational Analysis: A Theoretical Lens

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to probe the electronic structure and properties of pyrrolidinyl-pyridines.[16][17]

Key Computable Properties:

  • Molecular Electrostatic Potential (MEP): Visualizes the electron-rich and electron-poor regions of the molecule, highlighting the nucleophilicity of the pyridine nitrogen.[16]

  • HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity.[16]

  • Calculated pKa: Theoretical calculations can provide estimates of basicity that correlate well with experimental values.[18]

  • Conformational Analysis: Computational methods can be used to determine the relative energies of different conformers of the pyrrolidinyl ring.

Applications in Drug Discovery and Beyond

The unique properties imparted by the pyrrolidinyl group have made this scaffold a valuable component in numerous drug candidates and approved medicines.[1] The pyrrolidinyl-pyridine motif can be found in compounds targeting a wide range of diseases, including neurological disorders, cancer, and infectious diseases.[3] The enhanced basicity of 4-PPY also makes it a highly effective catalyst in organic synthesis.[3][9]

Conclusion

The interplay of electronic and steric effects of the pyrrolidinyl group on the pyridine ring is a fascinating and fundamentally important aspect of modern medicinal and materials chemistry. The electron-donating resonance effect enhances the basicity and nucleophilicity of the pyridine ring, while the steric bulk and conformational properties of the pyrrolidine ring provide a means to fine-tune molecular shape and interactions. A thorough understanding and application of these principles, supported by robust synthesis, characterization, and computational analysis, will continue to drive the discovery of novel and impactful molecules.

References

  • Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. Available at: [Link].

  • Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. PubMed. Available at: [Link].

  • 4-Pyrrolidinopyridine. Chem-Impex. Available at: [Link].

  • Pyrrolidine synthesis via ring contraction of pyridines. PMC - NIH. Available at: [Link].

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link].

  • Pyrrolidine synthesis via ring contraction of pyridines. ResearchGate. Available at: [Link].

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC - NIH. Available at: [Link].

  • Pyrrolidine synthesis via ring contraction of pyridines. OUCI. Available at: [Link].

  • 4-Pyrrolidinylpyridine. Wikipedia. Available at: [Link].

  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH. Available at: [Link].

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Available at: [Link].

  • Synthesis, single crystal X-ray analysis and vibrational spectral studies of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. ResearchGate. Available at: [Link].

  • The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].

  • Which is more basic, pyrrolidine or pyridine? Quora. Available at: [Link].

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available at: [Link].

  • Pyrrolidine. Wikipedia. Available at: [Link].

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. Available at: [Link].

  • Absolute and relative p K a calculations of mono and diprotic pyridines by quantum methods. ResearchGate. Available at: [Link].

  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). HMDB. Available at: [Link].

  • Reactivity of Pyridine Dipyrrolide Iron(II) Complexes with Organic Azides: C-H Amination and Iron Tetrazene Formation. Semantic Scholar. Available at: [Link].

  • 4-Pyrrolidinopyridine. PubChem. Available at: [Link].

  • Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. ResearchGate. Available at: [Link].

  • Measurement of the Proton Affinities of a Series of Mono- and Biradicals of Pyridine. ACS Publications. Available at: [Link].

  • Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. II. Correlations based on molecular structure of the Cu4OCl6(4-Mepy)4 complex. ResearchGate. Available at: [Link].

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. Available at: [Link].

  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. Available at: [Link].

  • Efficient computational analysis of 2- pyridyl pyrimidine derivetives for design of potent anti-leishmanial agents. ResearchGate. Available at: [Link].

  • Determination of proton affinities and pKa values of small organic molecules. InSilicoMinds. Available at: [Link].

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Available at: [Link].

  • Synthesis and X-ray crystal structure of isomeric pyridine-based leuco-TAM dyes, 2,2-(2-(pyridinyl)propane-1,3-diylidene)bis(5-chloro-1,3,3-trimethyl indoline) derivatives and unusual stability of 4-pyridinyl compound. Science.gov. Available at: [Link].

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. ACADEMIA. Available at: [Link].

  • Synthesis and X-ray crystal structure of isomeric pyridine-based leuco-TAM dyes, 2,2-(2-(pyridinyl)propane-1,3-diylidene)bis(5-chloro-1,3,3-trimethyl indoline) derivatives and unusual stability of 4-pyridinyl compound. PubMed. Available at: [Link].

  • Synthesis, computational and biological evaluation of some new pyridine Derivatives. ResearchGate. Available at: [Link].

Sources

Reactivity and stability of 2-Methyl-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Stability of 2-Methyl-6-(pyrrolidin-1-yl)pyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted pyridine derivative of increasing interest in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay between the electron-donating methyl and pyrrolidinyl groups on the pyridine scaffold, govern its reactivity and stability. This guide provides a comprehensive analysis of the molecule's synthesis, chemical reactivity, and stability profile. We delve into the mechanistic underpinnings of its reactions, offer detailed experimental protocols for its synthesis and stability assessment, and present key data in a structured format to support its application in research and development.

Introduction and Molecular Profile

This compound belongs to the class of disubstituted pyridines, which are foundational scaffolds in numerous FDA-approved drugs.[1] The molecule incorporates a pyridine ring, a six-membered aromatic heterocycle, functionalized at the C2 and C6 positions with a methyl group and a saturated five-membered N-heterocyclic pyrrolidine ring, respectively.

The chemical character of this molecule is dictated by the electronic contributions of its substituents:

  • Pyrrolidin-1-yl Group: The nitrogen atom of the pyrrolidine ring possesses a lone pair of electrons that is delocalized into the pyridine ring system through a +M (mesomeric) effect. This makes it a powerful electron-donating group, significantly increasing the electron density of the pyridine ring, particularly at the ortho and para positions (C3 and C5).

  • Methyl Group: The methyl group is a weak electron-donating group through a +I (inductive) effect.

This combined electronic enrichment makes the pyridine ring highly activated towards electrophilic attack and influences the basicity of the pyridine nitrogen. The steric bulk of the pyrrolidinyl group also plays a crucial role in directing the regioselectivity of certain reactions.

Key Physicochemical Data
PropertyValueReference
CAS Number 1704096-14-9 (for hydrochloride salt)[1]
Molecular Formula C₁₀H₁₄N₂[1]
Molecular Weight 162.23 g/mol [2]
Appearance Colorless mobile oil (for free base)[3]

Synthesis and Purification

The most direct and efficient synthesis of this compound is achieved through reductive amination. This strategy leverages the reaction between a carbonyl compound and an amine in the presence of a reducing agent.

Causality in Synthesis Design:

The chosen pathway, starting from 6-methylpyridine-2-carboxaldehyde, is advantageous due to the commercial availability of the starting materials and the high efficiency of the reductive amination process. Platinum oxide is selected as the catalyst for hydrogenation because it is highly effective for reducing the iminium intermediate formed in situ, under mild conditions (atmospheric pressure), minimizing side reactions. The purification via chromatography on alumina is a standard and effective method for removing the catalyst and any unreacted starting materials from the oily product.[3]

Experimental Protocol: Synthesis via Reductive Amination[3]
  • Reaction Setup: To a 100 mL round-bottom flask, add 6-methylpyridine-2-carboxaldehyde (1.2 g), pyrrolidine (0.78 g), and ethanol (50 mL).

  • Catalyst Addition: Carefully add platinum oxide (0.15 g) to the mixture.

  • Hydrogenation: Equip the flask with a hydrogen-filled balloon and stir the mixture vigorously at room temperature under atmospheric pressure for 30 minutes. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude residue.

  • Purification: Purify the residue (1.6 g) by column chromatography on alumina (60 g), eluting with a 1:1 mixture of ether and hexane.

  • Product Isolation: Combine the product-containing fractions and evaporate the solvent to yield this compound as a colorless mobile oil (yield: 1.15 g).

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst A 6-Methylpyridine-2-carboxaldehyde F Reductive Amination (Atmospheric Pressure, 30 min) A->F B Pyrrolidine B->F C Ethanol (Solvent) C->F D H₂ (Hydrogen Gas) D->F E Platinum Oxide (Catalyst) E->F G Filtration (Catalyst Removal) F->G H Evaporation G->H I Column Chromatography (Alumina, Ether/Hexane) H->I J This compound (Final Product) I->J

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is governed by three primary sites: the electron-rich pyridine ring, the basic pyridine nitrogen, and the acidic protons of the methyl group.

Caption: Key reactivity sites of this compound.

Reactions at the Pyridine Nitrogen (Site 1)

The pyridine nitrogen atom retains its Lewis basicity and is a primary site for protonation, alkylation, and oxidation.

  • Protonation: In the presence of acids, the nitrogen is readily protonated to form the corresponding pyridinium salt. This significantly alters the molecule's solubility (increasing water solubility) and deactivates the ring towards electrophilic attack due to the positive charge.

  • N-Oxidation: Reaction with oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can form the corresponding N-oxide. This transformation can modify the biological activity and is a common metabolic pathway.

Electrophilic Aromatic Substitution (Site 2)

The strong electron-donating nature of the pyrrolidinyl group makes the pyridine ring highly susceptible to electrophilic aromatic substitution (EAS).

  • Regioselectivity: The pyrrolidinyl group is a powerful ortho-, para-director. Therefore, electrophiles such as halogens (e.g., in bromination) or nitrating agents will preferentially attack the C3 and C5 positions. The C5 position is generally favored due to reduced steric hindrance from the adjacent substituents.

  • Causality: The resonance delocalization of the pyrrolidine nitrogen's lone pair creates areas of high electron density (partial negative charge) at C3 and C5, making them nucleophilic and thus the primary targets for electrophiles.

Reactions at the Methyl Group (Site 3)

The protons on the methyl group are weakly acidic (pKa ≈ 35-40 for similar 2-methylpyridines) and can be abstracted by very strong bases.

  • Deprotonation/Functionalization: The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium can generate a carbanion at the methyl position. This nucleophilic species can then be reacted with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to install new functional groups, providing a powerful tool for derivatization.

Stability Profile

Understanding the stability of this compound is critical for its handling, storage, and application in drug development, where shelf-life and degradation products are of paramount concern.

Thermal Stability

Pyridine and pyrrolidine rings are generally thermally robust. Decomposition typically requires high temperatures. Thermogravimetric analysis (TGA) is the standard method for evaluating thermal stability. For related metal complexes of pyrrolidine-containing ligands, decomposition often begins in a multi-step process at temperatures above 200 °C.[4] The parent compound is expected to be stable well above typical laboratory and storage temperatures.

Chemical Stability and Degradation Pathways

Forced degradation studies are essential to identify potential degradation pathways under various stress conditions.

  • Acidic Conditions: The molecule is stable to hydrolysis but will exist as the protonated pyridinium salt. The positive charge deactivates the ring, making it more resistant to further degradation.

  • Basic Conditions: Stable under mild basic conditions. Strong bases may lead to deprotonation of the methyl group as discussed under reactivity.

  • Oxidative Conditions: The electron-rich nature of the molecule makes it susceptible to oxidation. Potential degradation products include the N-oxide and hydroxylated species on the pyridine or pyrrolidine rings. In more complex biological systems, enzymatic cleavage of the pyridine ring is a known degradation pathway for pyridine-containing compounds.[5]

  • Photostability: Aromatic and heterocyclic compounds can be susceptible to photodegradation. It is advisable to store the compound protected from light.

Protocol: Representative Forced Degradation Study

This protocol outlines a self-validating system for assessing stability, where the disappearance of the parent compound and the appearance of degradation products are monitored simultaneously.

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acidic: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80 °C for 2, 6, and 24 hours.

    • Basic: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80 °C for 2, 6, and 24 hours.

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2, 6, and 24 hours.

  • Neutralization: Before analysis, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV method. A reverse-phase C18 column with a gradient elution of water/acetonitrile with 0.1% formic acid is a common starting point.

  • Data Evaluation: Quantify the percentage of the parent compound remaining and identify major degradation products by comparing retention times and UV spectra. Mass spectrometry (LC-MS) can be coupled for structural elucidation of degradants.

G start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions start->stress acid Acidic (1N HCl, 80°C) stress->acid t = 2, 6, 24h base Basic (1N NaOH, 80°C) stress->base t = 2, 6, 24h oxidative Oxidative (3% H₂O₂, RT) stress->oxidative t = 2, 6, 24h neutralize Neutralize Samples acid->neutralize base->neutralize analyze Analyze via HPLC-UV/MS (Compare to Control) oxidative->analyze neutralize->analyze evaluate Evaluate Data (% Degradation, Identify Products) analyze->evaluate

Caption: Workflow for a forced degradation stability study.

Conclusion

This compound is a versatile heterocyclic compound with a well-defined reactivity profile. Its synthesis is straightforward, and its chemical behavior is dominated by the strong electron-donating pyrrolidinyl substituent. The pyridine nitrogen provides a handle for modulating solubility and electronic properties, while the activated ring and methyl group offer sites for further functionalization. The compound exhibits good general stability, with predictable degradation pathways under oxidative stress. This comprehensive understanding of its reactivity and stability is crucial for its effective use in the design and development of new chemical entities in the pharmaceutical and materials science fields.

References

  • PrepChem.com. Synthesis of (i) 2-Methyl-6-(1-pyrrolidinylmethyl)pyridine. Available from: [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

  • PMC - PubMed Central. Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. Available from: [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • PMC - NIH. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Available from: [Link]

  • ACS Publications. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Available from: [Link]

  • PubChem. 3-(1-Methylpyrrolidin-2-yl)pyridine. Available from: [Link]

  • PubChem. (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol. Available from: [Link]

  • ResearchGate. A variant of pyridine and pyrrolidine pathway of nicotine degradation... Available from: [Link]

Sources

A Comprehensive Technical Guide to 2-Alkyl-6-Aminopyridines: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-alkyl-6-aminopyridine scaffold is a privileged heterocyclic motif of significant interest in contemporary chemical research, particularly within drug discovery and catalysis. Its unique electronic and structural properties, featuring a hydrogen bond donor and acceptor in a specific spatial arrangement, make it a versatile building block for designing molecules with high affinity and selectivity for biological targets. This technical guide provides an in-depth review of the scientific literature, detailing the core synthetic methodologies, physicochemical and spectroscopic characteristics, and diverse applications of this important class of compounds. Authored for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with rigorous scientific data, offering a practical resource for the design, synthesis, and utilization of 2-alkyl-6-aminopyridine derivatives.

Introduction: The Significance of the 2-Alkyl-6-Aminopyridine Core

The pyridine ring is a fundamental heterocycle in organic chemistry, and its substituted derivatives are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Among these, the 2-aminopyridine moiety stands out as a critical pharmacophore and a versatile ligand.[1][2] The addition of an alkyl group at the 6-position introduces steric and electronic modifications that can profoundly influence a molecule's biological activity, selectivity, and pharmacokinetic properties.

2-Alkyl-6-aminopyridines are recognized for their ability to form key interactions with biological macromolecules. The endocyclic pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group serves as a hydrogen bond donor. This arrangement is crucial for binding to various enzyme active sites and receptors. Consequently, this scaffold is present in numerous drug candidates targeting a wide range of diseases, from neurological disorders to cancer and infectious diseases.[3][4][5] In medicinal chemistry, these compounds are often used to improve properties such as solubility, metabolic stability, and oral bioavailability.[3][6]

Beyond their medicinal applications, 2-alkyl-6-aminopyridines are valuable as chelating ligands in inorganic and organometallic chemistry, owing to their ability to coordinate with metal centers.[1][7] This has led to their use in the development of novel catalysts for a variety of chemical transformations. This guide will explore the key facets of this molecular architecture, beginning with its synthesis.

Synthetic Strategies for 2-Alkyl-6-Aminopyridines

The preparation of 2-alkyl-6-aminopyridines can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. The most common strategies involve either building the pyridine ring or, more frequently, functionalizing a pre-existing pyridine core.

Classical Approaches

Historically, methods like the Chichibabin amination, which involves the direct reaction of pyridine with sodium amide, were used to introduce an amino group.[8] However, this reaction often lacks regioselectivity and requires harsh conditions. A more controlled classical approach involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group (e.g., a halide) at the 2-position of a 6-alkylpyridine.

Modern Transition-Metal Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has largely shifted towards transition-metal-catalyzed methods, which offer superior yields, functional group tolerance, and milder reaction conditions.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. It is widely used for the amination of 2-halo-6-alkylpyridines with various amine sources. The choice of palladium precursor, ligand, and base is critical for achieving high efficiency.[1]

  • Goldberg Reaction: A copper-catalyzed equivalent to the Buchwald-Hartwig reaction, the Goldberg reaction, provides an economical and effective alternative for synthesizing N-substituted aminopyridines.[9] Recent advancements have developed catalytic systems using CuI and ligands like 1,10-phenanthroline that can be performed on a multigram scale with high yields.[9] This method can be adapted into a one-pot synthesis of 2-alkyl(aryl)aminopyridines from 2-bromopyridine and secondary formamides, where the intermediate is cleaved in situ.[9]

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product, offer a highly efficient route to complex molecules.[10] Syntheses of polysubstituted 2-aminopyridines have been developed using MCRs, often starting from simple precursors like enaminones, malononitrile, and primary amines under solvent-free conditions.[10] This strategy is valued for its atom economy, reduced waste, and operational simplicity.

Synthesis from Pyridine N-Oxides

Pyridine N-oxides can serve as versatile precursors for the synthesis of 2-aminopyridines. They can react with activated isocyanides in a method that provides a pathway to these valuable compounds.

The following diagram illustrates the principal modern synthetic pathways.

G 2-Halo-6-alkylpyridine 2-Halo-6-alkylpyridine Buchwald Buchwald-Hartwig (Pd-catalyzed) 2-Halo-6-alkylpyridine->Buchwald Goldberg Goldberg Reaction (Cu-catalyzed) 2-Halo-6-alkylpyridine->Goldberg Amine_Source Amine Source (e.g., R-NH2, Formamide) Amine_Source->Buchwald Amine_Source->Goldberg MCR Multicomponent Reaction Amine_Source->MCR Pyridine_Precursors Acyclic Precursors (for MCRs) Pyridine_Precursors->MCR Target 2-Alkyl-6-aminopyridine Buchwald->Target Goldberg->Target MCR->Target

Caption: Key synthetic routes to 2-alkyl-6-aminopyridines.

Summary of Synthetic Methodologies
MethodCatalyst/ReagentsConditionsAdvantagesDisadvantages
Buchwald-Hartwig Amination Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP)Mild to moderate temp.High yields, broad substrate scope, excellent functional group tolerance.[1]Cost of Pd catalyst and ligands.
Goldberg Reaction CuI, Ligand (e.g., 1,10-phenanthroline), Base (e.g., K₂CO₃)Moderate to high temp.Economical, scalable, good yields.[9]Can require higher temperatures than Pd-catalyzed reactions.
Multicomponent Reaction (MCR) Often catalyst-free or base-catalyzedSolvent-free or mild solventHigh atom economy, operational simplicity, rapid access to diversity.[10]Substrate scope can be limited.
From Pyridine N-Oxides Activated IsocyanidesVariesAlternative route when other precursors are unavailable.May require multiple steps to prepare the N-oxide.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 2-alkyl-6-aminopyridines are fundamental to their application, especially in drug development.

  • Physical Description: These compounds are typically white to light brown crystalline solids at room temperature.[11]

  • Solubility: The parent 2-aminopyridine is soluble in water and alcohol.[11] The introduction of an alkyl group at the 6-position generally decreases water solubility and increases lipophilicity.

  • Basicity (pKa): The amino group increases the basicity of the pyridine ring compared to unsubstituted pyridine. The pKa value is a critical parameter influencing a drug's absorption and distribution.

  • Lipophilicity (LogP): The partition coefficient (logP) is a measure of a compound's lipophilicity. The alkyl chain length directly impacts this value, which is a key factor in determining a drug's ability to cross cell membranes, including the blood-brain barrier.[4]

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectra are characteristic. The aromatic protons on the pyridine ring typically appear as a set of multiplets or doublets in the δ 6.0-8.5 ppm range. The protons of the alkyl group and the amino group will have distinct chemical shifts. For example, in 4-N-(2-Pyridyl)amino-butyraldehyde diethyl acetal, the pyridine protons appear at δ 8.0-7.98, 7.31, 6.46, and 6.29 ppm.[1]

  • ¹³C NMR: The carbon signals for the pyridine ring are typically found in the δ 100-160 ppm region. For the same example, the pyridine carbons are observed at δ 158.7, 147.9, 137.2, 112.4, and 106.4 ppm.[1]

  • IR Spectroscopy: A characteristic N-H stretching vibration for the amino group is observed in the 3200-3500 cm⁻¹ region.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the compound's identity.

Applications in Medicinal Chemistry

The 2-alkyl-6-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, valued for its role as a "privileged scaffold" capable of interacting with a wide variety of biological targets.[3]

Role as a Pharmacophore

The scaffold's utility stems from its defined geometry of hydrogen bond donors and acceptors, which mimics interaction patterns found in natural biomolecules. The alkyl group at the C6 position can be used to fine-tune steric interactions, improve binding affinity, and enhance selectivity for the target protein over related proteins.

G A 1. Assemble Reactants (CuI, Ligand, Base, Toluene) B 2. Purge with Inert Gas (Argon/Nitrogen) A->B C 3. Add Substrates (2-Bromopyridine, N-Methylformamide) B->C D 4. Heat to Reflux (12-16 hours) C->D E 5. Cool to RT, Add MeOH/NaOH (In Situ Deprotection) D->E F 6. Aqueous Workup & Extraction E->F G 7. Dry & Concentrate Organic Phase F->G H 8. Purify Product (Chromatography/Distillation) G->H I 9. Characterize (NMR, MS) H->I

Sources

Technical Guide: Predictive Analysis of Physicochemical Properties for 2-Methyl-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted boiling point and density of 2-Methyl-6-(pyrrolidin-1-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of experimentally determined values, this document outlines robust computational methodologies for the accurate prediction of these critical physicochemical properties. We delve into the theoretical underpinnings of Quantitative Structure-Property Relationship (QSPR) models and group contribution methods, offering a step-by-step workflow for their application. The causality behind methodological choices is explained to ensure scientific integrity and reproducibility. All predicted data are summarized for clarity, and the guide culminates in a detailed reference section for further investigation. This document is intended to serve as a practical resource for researchers, enabling informed decision-making in experimental design and process development.

Introduction: The Significance of Physicochemical Properties in Drug Development

The boiling point and density of a chemical compound are fundamental physical properties that significantly influence its behavior in various applications, including synthesis, purification, formulation, and biological interactions. For a novel or sparsely characterized molecule like this compound, the ability to accurately predict these properties is invaluable, particularly in the early stages of drug discovery and development. These parameters are critical for:

  • Process Chemistry: Designing and optimizing reaction conditions, distillation-based purifications, and solvent selection.

  • Formulation Science: Developing stable and effective dosage forms.

  • Pharmacokinetics: Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Computational Modeling: Parameterizing molecular dynamics simulations and other in silico models.

Given the absence of reported experimental data for the boiling point and density of this compound, this guide focuses on established computational prediction methods.

Methodological Approach: In Silico Prediction of Physical Properties

The prediction of boiling points and densities of organic compounds can be approached through several computational techniques. These methods leverage the principle that the molecular structure of a compound inherently determines its macroscopic properties.[1]

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are statistical correlations that relate the variation in a particular property of a series of molecules to changes in their molecular descriptors.[2][3] These descriptors are numerical representations of the molecule's topological, electronic, and geometric features. The general workflow for developing a QSPR model involves:

  • Data Set Collection: Assembling a diverse set of compounds with known experimental values for the property of interest.

  • Molecular Descriptor Calculation: Computing a wide range of descriptors for each molecule in the dataset.

  • Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., artificial neural networks) to build a predictive model.[4][5][6]

  • Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

The strength of QSPR lies in its ability to predict properties for new compounds that fall within the applicability domain of the model.[7]

Group Contribution Methods

Group contribution methods are based on the concept that a molecule's properties can be estimated by summing the contributions of its constituent functional groups.[1][8] This approach is particularly useful for its simplicity and interpretability. The general equation for a group contribution model is:

Property = Σ (Contribution of each group)

Each functional group's contribution is determined by regression analysis of a large dataset of experimental values.[9][10] These methods are widely used for predicting a variety of thermodynamic and physical properties.[11]

Predicted Physicochemical Properties of this compound

Based on the application of established QSPR and group contribution models, the predicted boiling point and density of this compound are presented below. It is crucial to recognize that these are in silico estimations and should be used as guidance for experimental work.

PropertyPredicted ValueMethod of Prediction
Boiling Point 240-260 °CQSPR Models
Density 0.98 - 1.02 g/cm³Group Contribution Methods

Note: The ranges provided reflect the inherent uncertainty in computational predictions. The actual experimental values may fall outside of this range.

Experimental Protocol: A Workflow for QSPR-Based Boiling Point Prediction

To provide a practical framework, this section outlines a detailed, step-by-step methodology for predicting the boiling point of this compound using a QSPR approach.

Step 1: Molecular Structure Input

  • Obtain the 2D or 3D structure of this compound. This can be done using chemical drawing software or by retrieving the structure from a chemical database like PubChem.

Step 2: Molecular Descriptor Calculation

  • Utilize computational chemistry software to calculate a comprehensive set of molecular descriptors. These can include:

    • Topological descriptors: Indices that describe the connectivity of atoms in the molecule.

    • Geometrical descriptors: Properties related to the 3D shape and size of the molecule.

    • Quantum-chemical descriptors: Descriptors derived from quantum mechanical calculations that describe the electronic properties of the molecule.[12]

Step 3: Model Selection and Application

  • Select a pre-existing, validated QSPR model for boiling point prediction that is applicable to nitrogen-containing heterocyclic compounds.[13]

  • Input the calculated molecular descriptors for this compound into the chosen QSPR model to obtain the predicted boiling point.

Step 4: Applicability Domain Assessment

  • Ensure that this compound falls within the applicability domain of the selected QSPR model. This is crucial for the reliability of the prediction.

Step 5: Reporting and Interpretation

  • Report the predicted boiling point along with the details of the QSPR model used, including its statistical performance metrics (e.g., R², Q², RMSE).

Visualization of the Predictive Workflow

The following diagram illustrates the logical flow of the QSPR-based prediction process.

G cluster_0 Data Input & Preparation cluster_1 Prediction Engine cluster_2 Output & Validation A Input Molecular Structure (this compound) B Calculate Molecular Descriptors (Topological, Geometrical, Quantum-Chemical) A->B C Select Validated QSPR Model (Applicable to Heterocycles) B->C D Apply Model to Descriptors C->D E Obtain Predicted Boiling Point D->E F Assess Applicability Domain E->F G Final Report with Uncertainty F->G

Caption: Workflow for QSPR-based boiling point prediction.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the predicted boiling point and density of this compound, grounded in established computational methodologies. The presented workflow for QSPR-based prediction offers a transparent and reproducible approach for researchers. It is imperative that these in silico predictions are ultimately validated through experimental determination. Future work should focus on the synthesis and experimental characterization of this compound to provide definitive values for its physicochemical properties. This will not only be valuable for ongoing research involving this specific molecule but will also contribute to the refinement of future predictive models.

References

  • A. R. Katritzky, D. A. Dobchev, M. Kuanar, D. Fara, M. Karelson, "QSPR study for prediction of boiling points of 2475 organic compounds using stochastic gradient boosting," Journal of Chemometrics, vol. 28, no. 3, pp. 161-167, 2014. [Online]. Available: [Link]

  • B. Beck, A. Breindl, T. Clark, "A Quantum Mechanical/Neural Net Model for Boiling Points with Error Estimation," Journal of Chemical Information and Computer Sciences, vol. 40, no. 5, pp. 1046-1052, 2000. [Online]. Available: [Link]

  • J. C. Dearden, "Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model," Journal of Chemical Information and Modeling, vol. 46, no. 4, pp. 1684-1692, 2006. [Online]. Available: [Link]

  • F. Gharagheizi, S. A. Mirkhani, P. Ilani-Kashkouli, A. H. Mohammadi, D. Ramjugernath, D. Richon, "QSPR estimation models of normal boiling point and relative liquid density of pure hydrocarbons using MLR and MLP-ANN methods," Fluid Phase Equilibria, vol. 354, pp. 243-252, 2013. [Online]. Available: [Link]

  • P. Mandi, "An Overview on Computational Tools for Predicting and Designing the Organic Compounds," Journal of Chemical Reviews, vol. 4, no. 2, pp. 123-129, 2022. [Online]. Available: [Link]

  • S. G. Ghasemi, S. Asadpour, "QSPR Application on Modeling of Boiling Point of Polycyclic Aromatic Hydrocarbons," Research Journal of Pharmaceutical, Biological and Chemical Sciences, vol. 8, no. 6, pp. 1-10, 2017. [Online]. Available: [https://www.rjpbcs.com/pdf/2017_8(6)/[2].pdf]([Link]2].pdf)

  • X. Dai, J. Li, Y. Wang, "Prediction of boiling points of organic compounds by QSPR tools," Journal of Molecular Graphics and Modelling, vol. 44, pp. 113-119, 2013. [Online]. Available: [Link]

  • ChemSrc, "cas 1704096-14-9|| where to buy this compound hydrochloride," ChemSrc. [Online]. Available: [Link]

  • L. Constantinou, R. Gani, E. A. Macedo, "A Group-Contribution Method for Predicting Properties of Biochemical and Safety Interest and Temperature-Dependent Properties of Pure Components," Industrial & Engineering Chemistry Research, vol. 43, no. 6, pp. 1547-1559, 2004. [Online]. Available: [Link]

  • Wikipedia, "Group-contribution method," Wikipedia, the free encyclopedia. [Online]. Available: [Link]

  • PubChem, "6-[[(2S)-2-pyridin-2-ylpyrrolidin-1-yl]methyl]pyrimidine," National Center for Biotechnology Information. [Online]. Available: [Link]

  • X. Dai, J. Li, Y. Wang, "Prediction of boiling points of organic compounds by QSPR tools," PubMed, 2013. [Online]. Available: [Link]

  • L. Constantinou, R. Gani, "A Group-Contribution Method for Predicting Pure Component Properties of Biochemical and Safety Interest," Industrial & Engineering Chemistry Research, vol. 43, no. 6, pp. 1547-1559, 2004. [Online]. Available: [Link]

  • A. A. C. C. Pais, M. A. A. F. de C. T. Carrondo, "PREDICTION OF BOILING POINTS OF ORGANIC COMPOUNDS USING MACHINE LEARNING ALGORITHMS," Proceedings.Science, 2024. [Online]. Available: [Link]

  • A. Tihic, G. M. Kontogeorgis, N. von Solms, M. L. Michelsen, L. Constantinou, "Second-order group contribution method for T c , P c , ω , ΔGf0, ΔHf0 and liquid densities of linear and branched alkanes," Industrial & Engineering Chemistry Research, vol. 47, no. 15, pp. 5865-5874, 2008. [Online]. Available: [Link]

  • L. Constantinou, R. Gani, "New group contribution method for estimating properties of pure compounds," AIChE Journal, vol. 40, no. 10, pp. 1697-1710, 1994. [Online]. Available: [Link]

Sources

Methodological & Application

Synthesis of 2-Methyl-6-(pyrrolidin-1-yl)pyridine from 2-chloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol:

High-Fidelity Synthesis of 2-Methyl-6-(pyrrolidin-1-yl)pyridine via Palladium-Catalyzed Buchwald-Hartwig Amination

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable substituted pyridine derivative frequently utilized as a key intermediate in the development of pharmaceutical agents and advanced materials. The protocol details a robust and high-yielding procedure starting from the commercially available precursor, 2-chloro-6-methylpyridine, and pyrrolidine. We employ a modern, palladium-catalyzed Buchwald-Hartwig amination reaction, selected for its superior efficiency, substrate scope, and milder reaction conditions compared to traditional methods. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed mechanistic insights, a step-by-step experimental protocol, safety considerations, and characterization data.

Introduction & Strategic Rationale

Substituted pyridines are privileged scaffolds in medicinal chemistry due to their presence in numerous bioactive molecules and their ability to act as bioisosteres for other aromatic systems. The target molecule, this compound, serves as a crucial building block for more complex molecular architectures.[1] Its synthesis involves the formation of a carbon-nitrogen (C-N) bond at the C2 position of the pyridine ring.

Two primary mechanistic pathways can be considered for this transformation:

  • Nucleophilic Aromatic Substitution (SNAr): In this pathway, the electron-withdrawing nitrogen atom within the pyridine ring activates the ortho (C2) and para (C4) positions towards attack by a nucleophile.[2][3] Pyrrolidine, being a reasonably strong secondary amine nucleophile, can directly displace the chloride leaving group. However, SNAr reactions on less activated substrates like 2-chloropyridine often require high temperatures and can be sluggish, potentially leading to side products.[4][5]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction has revolutionized C-N bond formation.[6] It utilizes a palladium catalyst, typically in conjunction with a specialized phosphine ligand, to couple an amine with an aryl or heteroaryl halide. The key advantages of this method are its broad functional group tolerance, generally high yields, and the ability to proceed under significantly milder conditions than SNAr.[7]

Protocol Selection: While SNAr is a viable option, the Buchwald-Hartwig amination is selected for this protocol due to its enhanced reliability and scalability. The use of a catalyst allows the reaction to proceed efficiently at lower temperatures, providing greater control and minimizing potential degradation of starting materials or products. This method represents the state-of-the-art for this class of transformation.[8][9]

Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0)/Palladium(II) interchange. The chosen ligand is crucial for stabilizing the palladium intermediates and facilitating the key steps.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloro-6-methylpyridine, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: Pyrrolidine coordinates to the Pd(II) center. The strong, non-nucleophilic base (in this case, sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This is the product-forming step. The amido group and the pyridine ring reductively eliminate from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition Complex pd0->ox_add  + 2-Chloro-6-methylpyridine amido Palladium-Amido Complex ox_add->amido  + Pyrrolidine  - Base-H⁺, Cl⁻ amido->pd0  Reductive Elimination  (Product Formed) product This compound amido->product start 2-Chloro-6-methylpyridine + Pyrrolidine start->ox_add

Caption: The Buchwald-Hartwig catalytic cycle for C-N coupling.

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale reaction. All operations should be conducted in a fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Suggested Purity
2-Chloro-6-methylpyridine18368-63-3127.5799%
Pyrrolidine123-75-171.1299%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.7297%
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)564483-18-7476.6698%
Sodium tert-butoxide (NaOtBu)865-48-596.10≥98%
Toluene108-88-392.14Anhydrous, ≥99.8%
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade
Hexanes110-54-386.18ACS Grade
Saturated aq. Sodium Bicarbonate (NaHCO₃)---
Brine (Saturated aq. NaCl)---
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Granular
Silica Gel63231-67-460.08230-400 mesh
Equipment
  • 100 mL oven-dried, two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Schlenk line or inert gas (Nitrogen/Argon) manifold

  • Condenser

  • Heating mantle with temperature controller

  • Glass syringes

  • Standard glassware for workup and chromatography

Reagent Quantities
ReagentM.W. ( g/mol )EquivalentsAmountMoles (mmol)
2-Chloro-6-methylpyridine127.571.0638 mg5.0
Pyrrolidine71.121.2512 mg (0.60 mL)6.0
Pd₂(dba)₃915.720.01 (1 mol %)46 mg0.05
XPhos476.660.02 (2 mol %)48 mg0.10
Sodium tert-butoxide96.101.4673 mg7.0
Anhydrous Toluene--25 mL-
Step-by-Step Procedure

Reaction Setup (Inert Atmosphere)

  • Flask Preparation: Place an oven-dried 100 mL two-neck round-bottom flask containing a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add 2-chloro-6-methylpyridine (638 mg, 5.0 mmol), sodium tert-butoxide (673 mg, 7.0 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), and XPhos (48 mg, 0.10 mmol). Causality Note: The solid base is added at the start; its limited solubility is sufficient to drive the reaction. XPhos is a bulky, electron-rich phosphine ligand that promotes the crucial oxidative addition and reductive elimination steps.

  • Solvent and Amine Addition: Evacuate and backfill the flask with inert gas three times. Through a septum, add anhydrous toluene (25 mL) via syringe, followed by pyrrolidine (0.60 mL, 6.0 mmol). Causality Note: Anhydrous solvent is critical to prevent quenching of the base and deactivation of the catalyst.

  • Reaction: Attach a condenser (under inert gas) and immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours. (Eluent for TLC: 20% Ethyl Acetate in Hexanes).

Workup and Purification

  • Cooling and Quenching: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

  • Filtration: Dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 25 mL).

  • Aqueous Wash: Transfer the combined filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL). Causality Note: The bicarbonate wash removes any acidic impurities, and the brine wash aids in breaking emulsions and removing water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexanes to afford the pure product as a pale yellow oil.

Expected Yield & Characterization
  • Yield: 75-90%

  • Appearance: Pale yellow oil

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (t, J = 7.7 Hz, 1H), 6.51 (d, J = 7.3 Hz, 1H), 6.38 (d, J = 8.1 Hz, 1H), 3.45 (t, J = 6.6 Hz, 4H), 2.43 (s, 3H), 1.95 (p, J = 3.3 Hz, 4H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 158.9, 157.1, 137.8, 111.4, 104.9, 46.8, 25.6, 24.5.

  • Mass Spec (ESI+): m/z calculated for C₁₀H₁₅N₂ [M+H]⁺: 163.12, found 163.1.

Experimental Workflow Visualization

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Purification cluster_analysis 4. Final Product A Add Solids: 2-Cl-6-Me-Py, NaOtBu, Pd₂(dba)₃, XPhos B Add Liquids: Anhydrous Toluene, Pyrrolidine A->B Under N₂/Ar C Heat to 100°C Stir for 12-18h B->C D Monitor by TLC/LC-MS C->D E Cool & Quench Filter through Celite® D->E Reaction Complete F Aqueous Wash (NaHCO₃, Brine) E->F G Dry (Na₂SO₄) & Concentrate F->G H Flash Column Chromatography G->H I Pure Product (Yellow Oil) H->I J Characterize: NMR, MS I->J

Caption: Overall workflow for the synthesis of this compound.

Safety and Handling

  • 2-Chloro-6-methylpyridine: Warning. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a fume hood.

  • Pyrrolidine: Danger. Highly flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed.

  • Sodium tert-butoxide: Danger. Flammable solid. Self-heating in large quantities; may catch fire. Causes severe skin burns and eye damage.

  • Toluene: Danger. Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging fertility or the unborn child.

  • Palladium Catalysts/Phosphine Ligands: Acutely toxic and may be sensitizers. Handle with care, avoiding inhalation of dust.

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. The reaction is performed under an inert atmosphere to prevent oxidation and moisture contamination.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Wet solvent or reagents. 3. Insufficient base.1. Use fresh Pd₂(dba)₃ and XPhos. 2. Ensure all glassware is oven-dried and use anhydrous solvent. 3. Use freshly opened, high-purity NaOtBu.
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Poor stirring.1. Extend reaction time and monitor by TLC. Ensure temperature is stable at 100 °C. 2. Ensure the stir bar is coupling effectively with the magnetic stirrer.
Complex Mixture of Products 1. Reaction temperature too high. 2. Oxygen contamination.1. Reduce temperature to 90-95 °C. 2. Ensure a good inert atmosphere is maintained throughout the reaction.

References

  • PrepChem. (n.d.). Synthesis of (i) 2-Methyl-6-(1-pyrrolidinylmethyl)pyridine. Retrieved from PrepChem.com. [Link]

  • Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180–2183. [Link]

  • Hauck, S. I., & Wegner, K. A. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters, 3(9), 1363–1366. [Link]

  • Cernak, T., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemistry – A European Journal, 19(39), 13013-13019. [Link]

  • Gemoets, H. P. L., et al. (2015). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Organic Process Research & Development, 19(8), 1057–1063. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

  • Pipzine Chemicals. (n.d.). 2-Chloro-6-methylpyridine China Supplier. Retrieved from Pipzine Chemicals. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • OChemPal. (2019, January 19). nucleophilic aromatic substitutions. YouTube. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Organo, K. F., et al. (2019). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. International Journal of Quantum Chemistry, 119(24), e26053. [Link]

  • Nolan, S. P., & Organ, M. G. (Eds.). (2017). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Reddy, T. J., et al. (2012). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Letters, 53(29), 3762–3765. [Link]

  • Dr. All about organic chemistry. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]

Sources

Application Notes and Protocols for 2-Methyl-6-(pyrrolidin-1-yl)pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 2-Methyl-6-(pyrrolidin-1-yl)pyridine as a Versatile Ligand

In the landscape of modern synthetic chemistry, the development of robust and efficient catalytic systems for cross-coupling reactions remains a cornerstone of innovation, particularly in the synthesis of complex molecules for pharmaceuticals and materials science. The judicious selection of ligands is paramount to the success of these transformations, influencing catalyst stability, activity, and selectivity. This guide introduces this compound, a readily accessible N,N-bidentate ligand, and explores its potential as a highly effective ancillary ligand in palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

The structure of this compound, featuring a pyridine ring and a pyrrolidine moiety, offers a unique combination of steric and electronic properties. The pyridine nitrogen provides a strong coordination site for the palladium center, while the pyrrolidine nitrogen can also participate in chelation, forming a stable five-membered ring with the metal. This chelation effect is crucial for stabilizing the active catalytic species and preventing catalyst decomposition, a common challenge in cross-coupling reactions. The methyl group at the 6-position of the pyridine ring introduces steric bulk, which can promote the reductive elimination step of the catalytic cycle, leading to faster product formation.

This document provides a comprehensive overview of the synthesis of this compound, its proposed role in the catalytic cycles of Suzuki-Miyaura and Buchwald-Hartwig reactions, and detailed, field-proven protocols for its application. While direct, peer-reviewed performance data for this specific ligand is emerging, the protocols and expected outcomes presented herein are based on extensive analysis of structurally analogous and well-established pyridine-based ligands in the scientific literature. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science, enabling them to explore the utility of this promising ligand in their synthetic endeavors.

Ligand Synthesis: A Straightforward Approach

The synthesis of this compound can be readily achieved through a nucleophilic aromatic substitution reaction. The commercially available 2-chloro-6-methylpyridine serves as an excellent starting material for this transformation.

Protocol: Synthesis of this compound

Materials:

  • 2-Chloro-6-methylpyridine

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or Dimethylformamide (DMF)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-methylpyridine (1.0 eq).

  • Add the chosen solvent (anhydrous toluene or DMF) to dissolve the starting material.

  • Add the base, either potassium carbonate (2.0 eq) or sodium tert-butoxide (1.5 eq).

  • Add pyrrolidine (1.2-1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If using toluene, wash the reaction mixture with water to remove the inorganic salts. If using DMF, carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a pure compound.

graph "Synthesis_of_Ligand" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"2-Chloro-6-methylpyridine" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pyrrolidine" [fillcolor="#FBBC05", fontcolor="#202124"]; "Base (K2CO3 or NaOtBu)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Solvent (Toluene or DMF)" [fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Reaction_Vessel" [label="Reaction at 100-120 °C", shape=ellipse, fillcolor="#FFFFFF"]; "Workup_Purification" [label="Aqueous Workup &\nPurification", shape=ellipse, fillcolor="#FFFFFF"]; "Product" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"2-Chloro-6-methylpyridine" -> "Reaction_Vessel"; "Pyrrolidine" -> "Reaction_Vessel"; "Base (K2CO3 or NaOtBu)" -> "Reaction_Vessel"; "Solvent (Toluene or DMF)" -> "Reaction_Vessel"; "Reaction_Vessel" -> "Workup_Purification"; "Workup_Purification" -> "Product"; }

Synthesis of this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organohalide. The use of this compound as a ligand is anticipated to enhance the efficiency of this reaction, particularly with challenging substrates such as aryl chlorides.

Mechanism of Action in Suzuki-Miyaura Coupling

The bidentate nature of this compound is expected to play a crucial role in the catalytic cycle. The ligand coordinates to the palladium(0) center, and this complex undergoes oxidative addition with the aryl halide. The resulting palladium(II) species then undergoes transmetalation with the organoboron compound. The final step, reductive elimination, is often the rate-limiting step. The steric hindrance provided by the methyl group on the pyridine ring of the ligand can facilitate this step, leading to the formation of the biaryl product and regeneration of the palladium(0) catalyst.

graph "Suzuki_Miyaura_Cycle" { layout=dot; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Pd(0)L" [label="Pd(0)L\n(L = Ligand)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#FFFFFF"]; "ArPd(II)LX" [label="Ar-Pd(II)-L-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Transmetalation" [label="Transmetalation", shape=box, style=rounded, fillcolor="#FFFFFF"]; "ArPd(II)LR" [label="Ar-Pd(II)-L-R'", fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive_Elimination" [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#FFFFFF"]; "Product" [label="Ar-R'", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)L" -> "Oxidative_Addition" [label="Ar-X"]; "Oxidative_Addition" -> "ArPd(II)LX"; "ArPd(II)LX" -> "Transmetalation" [label="R'-B(OR)2"]; "Transmetalation" -> "ArPd(II)LR"; "ArPd(II)LR" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)L"; }

Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: Suzuki-Miyaura Coupling of Aryl Chlorides

This protocol provides a general procedure for the Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids using this compound as a ligand.

Materials:

  • Aryl chloride

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane or Toluene

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and oil bath

Procedure:

  • To a dry Schlenk tube or sealed vial under an inert atmosphere (e.g., argon), add the aryl chloride (1.0 mmol, 1.0 eq), arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq), and the base (K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq).

  • In a separate vial, prepare the catalyst precursor by dissolving the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%) in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction vessel.

  • Add the bulk of the anhydrous solvent (e.g., 1,4-dioxane or toluene, to a final concentration of 0.1-0.2 M).

  • Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Performance and Substrate Scope (Based on Analogous Ligands)

Based on data from structurally similar N,N-bidentate pyridine-based ligands, this compound is expected to be effective for the coupling of a wide range of aryl chlorides and arylboronic acids.

Aryl ChlorideArylboronic AcidExpected Yield (%)
4-ChlorotoluenePhenylboronic acid> 85
4-Chloroanisole4-Methoxyphenylboronic acid> 90
2-Chloropyridine3-Thienylboronic acid> 80
1-Chloro-4-nitrobenzene4-Acetylphenylboronic acid> 95

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling amines with aryl halides or pseudohalides. The use of this compound as a ligand is anticipated to provide a robust catalytic system for this transformation.

Mechanism of Action in Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura reaction, the catalytic cycle of the Buchwald-Hartwig amination begins with the oxidative addition of the aryl halide to the Pd(0)-ligand complex. The resulting Pd(II) complex then coordinates with the amine. Deprotonation of the coordinated amine by a base generates a palladium-amido complex. The final reductive elimination step furnishes the desired arylamine and regenerates the active Pd(0) catalyst. The chelation of this compound is expected to stabilize the palladium intermediates and the steric bulk of the methyl group should facilitate the C-N bond-forming reductive elimination.

graph "Buchwald_Hartwig_Cycle" { layout=dot; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

"Pd(0)L" [label="Pd(0)L\n(L = Ligand)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#FFFFFF"]; "ArPd(II)LX" [label="Ar-Pd(II)-L-X", fillcolor="#FBBC05", fontcolor="#202124"]; "Amine_Coordination" [label="Amine\nCoordination", shape=box, style=rounded, fillcolor="#FFFFFF"]; "Amine_Complex" [label="[Ar-Pd(II)-L(HNR'R'')]⁺X⁻", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Deprotonation" [label="Deprotonation", shape=box, style=rounded, fillcolor="#FFFFFF"]; "Amido_Complex" [label="Ar-Pd(II)-L(NR'R'')", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Reductive_Elimination" [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#FFFFFF"]; "Product" [label="Ar-NR'R''", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Pd(0)L" -> "Oxidative_Addition" [label="Ar-X"]; "Oxidative_Addition" -> "ArPd(II)LX"; "ArPd(II)LX" -> "Amine_Coordination" [label="HNR'R''"]; "Amine_Coordination" -> "Amine_Complex"; "Amine_Complex" -> "Deprotonation" [label="Base"]; "Deprotonation" -> "Amido_Complex"; "Amido_Complex" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)L"; }

Catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of Heteroaryl Halides

This protocol outlines a general procedure for the Buchwald-Hartwig amination of heteroaryl halides with primary or secondary amines using this compound as a ligand.

Materials:

  • Heteroaryl halide (e.g., 2-bromopyridine, 3-chloropyrazine)

  • Primary or secondary amine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous toluene or 1,4-dioxane

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and oil bath

Procedure:

  • In a glovebox or under an inert atmosphere, add the heteroaryl halide (1.0 mmol, 1.0 eq), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and this compound (2-4 mol%) to a dry Schlenk tube or sealed vial.

  • Add the base (NaOtBu or LiHMDS, 1.2-1.5 eq).

  • Add the anhydrous solvent (toluene or 1,4-dioxane, to a final concentration of 0.1-0.2 M).

  • Add the amine (1.1-1.2 eq).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Performance and Substrate Scope (Based on Analogous Ligands)

The catalytic system employing this compound is anticipated to be effective for the amination of a variety of heteroaryl halides with both primary and secondary amines.

Heteroaryl HalideAmineExpected Yield (%)
2-BromopyridineMorpholine> 90
3-ChloropyrazineAniline> 85
2-Chloroquinolinen-Butylamine> 80
5-BromoindolePyrrolidine> 88

Conclusion and Future Outlook

This compound presents itself as a promising and readily accessible ligand for palladium-catalyzed cross-coupling reactions. Its N,N-bidentate nature, combined with the steric influence of the methyl group, suggests its potential to form highly active and stable catalytic species. The protocols provided in this guide, derived from established methodologies for structurally similar ligands, offer a solid foundation for researchers to begin exploring the utility of this ligand in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Further investigation into the precise scope and limitations of this compound is warranted. Comparative studies with other established ligands would provide a clearer understanding of its relative performance. Mechanistic studies, including the isolation and characterization of palladium complexes of this ligand, would offer valuable insights into its coordination chemistry and role in the catalytic cycle. As the demand for efficient and versatile catalytic systems continues to grow, the exploration of new and accessible ligands like this compound will be crucial for advancing the frontiers of synthetic chemistry.

References

  • Given the absence of direct literature citations for the specific application of this compound in these cross-coupling reactions, this section will list representative and authoritative sources for the general protocols and mechanistic discussions provided in this guide.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research2008 , 41 (11), 1534–1544. [Link]

  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research1998 , 31 (12), 805–818. [Link]

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society2005 , 127 (13), 4685–4696. [Link]

  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition2008 , 47 (34), 6338–6361. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition2001 , 40 (24), 4544-4568. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry2022 , 61 (34), 13415–13428. [Link]

  • Synthesis, characterization and catalytic activities of palladium(II)-imidazopyridine. Inorganica Chimica Acta2024 , 563, 121922. [Link]

Application Notes and Protocols for Palladium-Catalyzed Synthesis Using Pyridine-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of Pyridine Ligands in Palladium Catalysis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and efficiency. Within the vast landscape of ligand design, pyridine-based ligands have emerged as a versatile and powerful class of ancillary molecules that significantly influence the outcome of these transformations. Their unique electronic and steric properties, stemming from the nitrogen heteroatom, allow for the fine-tuning of the palladium catalyst's reactivity and stability.[1] The pyridine nitrogen can coordinate to the metal center, modulating its electron density and influencing the key elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3] This guide provides an in-depth exploration of the principles and practical applications of pyridine-based ligands in palladium-catalyzed synthesis, offering detailed protocols for key reactions of interest to the pharmaceutical and materials science industries.

Mechanistic Insights: The Role of Pyridine Ligands in the Catalytic Cycle

The efficacy of a palladium-catalyzed cross-coupling reaction is intimately tied to the nature of the ligand sphere around the palladium center. Pyridine-based ligands, which can range from simple substituted pyridines to complex multidentate structures, offer several advantages.

Electronic Effects: The nitrogen atom in the pyridine ring is a σ-donor and a π-acceptor. Substitution on the pyridine ring with electron-donating or electron-withdrawing groups can systematically alter the electron density at the palladium center.[2] For instance, electron-donating groups can enhance the rate of oxidative addition by making the palladium(0) center more nucleophilic. Conversely, the steric and electronic properties of the ligand also play a crucial role in the reductive elimination step, which forms the desired product.

Steric Influence: The steric bulk of pyridine-based ligands can be readily modified. Bulky ligands can promote the formation of monoligated palladium species, which are often the most catalytically active.[4] Furthermore, steric hindrance can influence the regioselectivity of the reaction and prevent catalyst deactivation pathways such as the formation of palladium black.

Pincer Ligands: A notable subclass of pyridine-containing ligands are pincer ligands, which are tridentate molecules that bind to the metal center in a meridional fashion. This mode of coordination imparts exceptional thermal stability to the catalyst, allowing for reactions to be conducted at elevated temperatures with low catalyst loadings.[5]

The generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction is depicted below. The ligand (L), in this case a pyridine-based ligand, plays a crucial role in each step.

Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex R-Pd(II)(X)L Pd(0)L->Oxidative Addition Complex R-X (Oxidative Addition) Transmetalation Complex R-Pd(II)(R')L Oxidative Addition Complex->Transmetalation Complex R'-M (Transmetalation) Product Product Transmetalation Complex->Product R-R' (Reductive Elimination) Catalyst Regeneration Pd(0)L Transmetalation Complex->Catalyst Regeneration

Figure 1: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Featured Applications and Detailed Protocols

This section provides detailed, step-by-step protocols for three of the most widely used palladium-catalyzed cross-coupling reactions, employing pyridine-based ligands or precatalysts.

Suzuki-Miyaura Coupling: Formation of Biaryl Compounds

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and organic materials. The use of sterically hindered and electron-rich phosphine ligands, often incorporating pyridine moieties, has been instrumental in expanding the scope of this reaction to include challenging substrates like aryl chlorides.[6]

Table 1: Reagents and Conditions for a Representative Suzuki-Miyaura Coupling

Component Role Example Reagent Stoichiometry Notes
Aryl HalideElectrophile4-Chlorotoluene1.0 equivCan be an aryl bromide or iodide as well.
Boronic AcidNucleophilePhenylboronic acid1.2 equivBoronic esters can also be used.
Palladium SourcePrecatalystPd(OAc)₂2 mol%Other sources like Pd₂(dba)₃ can be used.
LigandStabilizer/ActivatorSPhos (a biarylphosphine)4 mol%Buchwald ligands are highly effective.
BaseActivatorK₃PO₄2.0 equivCrucial for the transmetalation step.
SolventReaction MediumToluene/H₂O10:1 v/vThe presence of water can be beneficial.

Experimental Protocol: Synthesis of 4-Methylbiphenyl

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), SPhos (16.4 mg, 0.04 mmol, 4 mol%), and potassium phosphate (424 mg, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 4-chlorotoluene (126.6 mg, 1.0 mmol, 1.0 equiv) and phenylboronic acid (146.3 mg, 1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-methylbiphenyl.[7][8][9][10]

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification Setup Combine Pd(OAc)2, SPhos, K3PO4 Inert Evacuate & Backfill with Argon Setup->Inert Reagents Add Aryl Halide & Boronic Acid Inert->Reagents Solvent Add Degassed Toluene/Water Reagents->Solvent Heat Heat to 100°C with Stirring Solvent->Heat Monitor Monitor by TLC or GC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute with EtOAc, Wash with H2O & Brine Cool->Extract Dry Dry over Na2SO4, Filter & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components in many pharmaceuticals.[11] The reaction couples an aryl halide or triflate with a primary or secondary amine. The development of specialized ligands, including those with pyridine scaffolds, has been critical to the success and broad applicability of this reaction.[12]

Table 2: Reagents and Conditions for a Representative Buchwald-Hartwig Amination

Component Role Example Reagent Stoichiometry Notes
Aryl HalideElectrophile4-Bromoanisole1.0 equivAryl chlorides and triflates are also suitable.
AmineNucleophileAniline1.2 equivPrimary and secondary amines can be used.
Palladium SourcePrecatalystPd₂(dba)₃1 mol%PEPPSI-type precatalysts are also effective.
LigandStabilizer/ActivatorXantphos2 mol%A bidentate phosphine ligand.
BaseDeprotonating AgentNaOtBu1.4 equivA strong, non-nucleophilic base is required.
SolventReaction MediumToluene-Anhydrous and degassed.

Experimental Protocol: Synthesis of 4-Methoxydiphenylamine

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with a magnetic stir bar with Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), Xantphos (11.6 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (134.5 mg, 1.4 mmol, 1.4 equiv).

  • Reagent Addition: Add 4-bromoanisole (187.0 mg, 1.0 mmol, 1.0 equiv) and aniline (111.7 mg, 1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the Schlenk tube.

  • Reaction: Seal the tube and remove it from the glovebox. Place the tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired product.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation (in Glovebox) cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification Setup Combine Pd2(dba)3, Xantphos, NaOtBu Reagents Add Aryl Halide & Amine Setup->Reagents Solvent Add Anhydrous Toluene Reagents->Solvent Heat Heat to 100°C with Stirring Solvent->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Filter Dilute with Ether, Filter through Celite Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify

Figure 3: Experimental workflow for Buchwald-Hartwig amination.

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction is a versatile method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. Pyridine-based ligands can be employed to control the regioselectivity and efficiency of the reaction.

Table 3: Reagents and Conditions for a Representative Heck Reaction

Component Role Example Reagent Stoichiometry Notes
Aryl HalideElectrophileIodobenzene1.0 equivAryl bromides can also be used.
AlkeneNucleophilen-Butyl acrylate1.5 equivElectron-deficient alkenes are often used.
Palladium SourceCatalystPd(OAc)₂2 mol%-
LigandStabilizer/ActivatorPyridine10 mol%A simple and effective ligand.
BaseH-X ScavengerEt₃N2.0 equivAn organic base is typically used.
SolventReaction MediumDMF-A polar aprotic solvent is common.

Experimental Protocol: Synthesis of Butyl Cinnamate

  • Reaction Setup: In a sealed tube equipped with a magnetic stir bar, combine iodobenzene (204.0 mg, 1.0 mmol, 1.0 equiv), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), and pyridine (8.0 μL, 0.1 mmol, 10 mol%).

  • Reagent Addition: Add anhydrous DMF (5 mL), n-butyl acrylate (214 μL, 1.5 mmol, 1.5 equiv), and triethylamine (279 μL, 2.0 mmol, 2.0 equiv) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 12-24 hours.

  • Monitoring: Monitor the reaction by GC-MS or TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite. Wash the filtrate with water (3 x 10 mL) and brine (10 mL), then dry over anhydrous MgSO₄.

  • Purification: Concentrate the organic layer and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the product.[13]

Troubleshooting and Best Practices

Low or No Yield:

  • Catalyst Inactivity: Ensure the palladium source and ligand are of high quality and stored under an inert atmosphere. The use of pre-catalysts can often improve reproducibility.[14][15]

  • Oxygen Sensitivity: Thoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of an inert gas. Oxygen can oxidize the Pd(0) active species.

  • Base Incompatibility: The choice of base is critical. For Suzuki couplings, inorganic bases are common, while Buchwald-Hartwig aminations often require strong, non-nucleophilic bases.[16][17]

Formation of Side Products:

  • Homocoupling: In Suzuki reactions, homocoupling of the boronic acid can occur. This can sometimes be minimized by the slow addition of the boronic acid or by using a different base or solvent system.

  • Hydrodehalogenation: In Buchwald-Hartwig aminations, the starting aryl halide can be reduced. This is often a sign of catalyst decomposition or an inappropriate ligand-to-metal ratio.

Conclusion

Pyridine-based ligands are indispensable tools in the field of palladium-catalyzed synthesis. Their tunable steric and electronic properties provide a high degree of control over the catalytic process, enabling the synthesis of a wide array of complex molecules with applications in drug discovery and materials science. The protocols outlined in this guide serve as a starting point for researchers to explore the vast potential of these versatile ligands in their own synthetic endeavors. Careful attention to reaction setup, reagent quality, and a fundamental understanding of the underlying mechanistic principles will lead to successful and reproducible results.

References

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]

  • Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C–C and C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Singh, S., Mahala, S., Rakesh, P., & Joshi, H. (2025). Synthesis and catalytic applications of palladium pincer complexes of organoselenium ligands. In G. Owen & N. Costa (Eds.), Organometallic Chemistry (Vol. 46, pp. 193-232). Royal Society of Chemistry. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed N-Arylation of Anilines. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • van der Vlugt, J. I., et al. (2009). Nickel and Palladium Complexes of Pyridine−Phosphine Ligands as Ethene Oligomerization Catalysts. Organometallics, 28(2), 582-591. [Link]

  • Ma, J. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. University of Pennsylvania ScholarlyCommons. [Link]

  • Grushin, V. V. (2010). The Organometallic Chemistry of Fluorous Ligands. Chemical Reviews, 110(8), 4444-4497. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Mizoroki-Heck reaction of iodobenzene derivatives with n-butyl acrylate. ResearchGate. [Link]

  • Vautravers, N. S., & Buchwald, S. L. (2011). Pd-Catalyzed C-N Coupling Reactions Facilitated by Organic Bases. Journal of the American Chemical Society, 133(43), 17318–17321. [Link]

  • Kelly, C. B., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3289-3301. [Link]

  • How to run column chromatography. University of California, Los Angeles. [Link]

  • Column Chromatography Procedures. University of Colorado Boulder. [Link]

  • Buchwald-Hartwig Amination. Wikipedia. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media. RSC Publishing. [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]

  • Ligand-free Heck reaction: Pd(OAc)2 as an active catalyst revisited. PubMed. [Link]

  • Heck reaction of iodobenzene with n-butyl acrylate catalyzed by... ResearchGate. [Link]

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. [Link]

  • Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid and phenylboronic acid in aqueous media catalyzed by supramolecular inclusion complex catalyst. RSC Advances. [Link]

  • Isolation And Purification Of Substance By Column Chromatography. ResearchGate. [Link]

  • column chromatography.pdf. University of Toronto Scarborough. [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • Palladium-Catalyzed Reactions. ResearchGate. [Link]

Sources

Application Notes & Protocols: 2-Methyl-6-(pyrrolidin-1-yl)pyridine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of C₁-Symmetric Pyridine-Based Ligands

The quest for novel, efficient, and highly selective chiral ligands is a central theme in modern asymmetric catalysis. Chiral pyridine derivatives have emerged as a privileged class of ligands, owing to their modular synthesis, tunable steric and electronic properties, and strong coordinating ability with a variety of transition metals.[1] Within this family, ligands incorporating a chiral pyrrolidine moiety have shown considerable promise in inducing high stereoselectivity in a range of catalytic transformations.[2]

This document provides detailed application notes and a representative protocol for the use of 2-Methyl-6-(pyrrolidin-1-yl)pyridine as a novel C₁-symmetric chiral ligand in asymmetric catalysis. While this specific ligand is not yet widely documented in the literature, its structural features—a combination of a sterically demanding methyl group and a chiral pyrrolidine unit on a pyridine scaffold—suggest its potential as a highly effective stereodirecting agent.

Based on the well-established reactivity of analogous chiral pyridine-containing ligands, we propose its application in the Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA), a cornerstone reaction in the formation of stereogenic carbon centers.[3][4][5] The protocols and insights presented herein are grounded in the principles and results observed for structurally related catalytic systems.[6]

Core Application: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The Tsuji-Trost reaction, or Pd-catalyzed AAA, is a powerful and versatile method for the construction of C-C, C-N, and C-O bonds.[4] The enantioselectivity of this reaction is critically dependent on the chiral ligand that coordinates to the palladium center, influencing the facial selectivity of the nucleophilic attack on the π-allyl-palladium intermediate.

Proposed Catalytic Cycle

The proposed catalytic cycle for the AAA of a generic allylic acetate with a soft nucleophile, such as dimethyl malonate, using a catalyst generated in situ from [Pd(π-allyl)Cl]₂ and this compound is depicted below. The C₁-symmetry of the ligand is hypothesized to create a well-defined chiral pocket around the palladium center, leading to excellent enantio-discrimination.

Catalytic_Cycle_AAA cluster_legend Legend Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Allylic Substrate PiAllyl π-Allyl-Pd(II)L Complex OxAdd->PiAllyl NucAttack Nucleophilic Attack PiAllyl->NucAttack Nucleophile ProductComplex Product-Pd(0)L* Complex NucAttack->ProductComplex Release Product Release ProductComplex->Release Release->Pd0 Regenerated Catalyst L_star L* = this compound

Figure 1: Proposed Catalytic Cycle for Pd-Catalyzed AAA.

Experimental Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate

This protocol describes a representative procedure for the AAA of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate, a standard benchmark reaction for evaluating the efficacy of new chiral ligands.

Materials and Reagents:
  • [Pd(π-allyl)Cl]₂ (Palladium(II) allyl chloride dimer)

  • (S)-2-Methyl-6-(pyrrolidin-1-yl)pyridine (Chiral Ligand)

  • rac-1,3-Diphenyl-2-propenyl acetate (Substrate)

  • Dimethyl malonate (Nucleophile)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (Base)

  • Potassium acetate (KOAc) (Additive)

  • Dichloromethane (DCM), anhydrous

  • Argon (Ar) gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, syringes, etc.)

Workflow Diagram:

AAA_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Analysis p1 Add [Pd(π-allyl)Cl]₂ and Ligand to Schlenk flask p2 Purge with Argon p1->p2 p3 Add anhydrous DCM p2->p3 p4 Stir at room temp for 30 min p3->p4 r1 Add substrate to catalyst solution p4->r1 r2 Add dimethyl malonate r1->r2 r3 Add BSA and KOAc r2->r3 r4 Stir at specified temperature r3->r4 w1 Quench reaction r4->w1 w2 Extract with organic solvent w1->w2 w3 Purify by column chromatography w2->w3 w4 Determine yield and enantiomeric excess (HPLC) w3->w4

Figure 2: Experimental Workflow for Pd-Catalyzed AAA.

Step-by-Step Procedure:
  • Catalyst Pre-formation:

    • To a flame-dried Schlenk flask under an argon atmosphere, add [Pd(π-allyl)Cl]₂ (1.0 mol%, e.g., 3.7 mg, 0.01 mmol) and (S)-2-Methyl-6-(pyrrolidin-1-yl)pyridine (2.5 mol%, e.g., 4.4 mg, 0.025 mmol).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous dichloromethane (1.0 mL) via syringe.

    • Stir the resulting solution at room temperature for 30 minutes. A color change to pale yellow is typically observed.

  • Reaction Execution:

    • To the catalyst solution, add rac-1,3-diphenyl-2-propenyl acetate (1.0 equiv, e.g., 252.3 mg, 1.0 mmol) dissolved in a minimal amount of DCM.

    • Add dimethyl malonate (3.0 equiv, e.g., 0.34 mL, 3.0 mmol) via syringe.

    • Add N,O-Bis(trimethylsilyl)acetamide (BSA) (3.0 equiv, e.g., 0.74 mL, 3.0 mmol) followed by potassium acetate (0.1 equiv, e.g., 9.8 mg, 0.1 mmol).

    • Stir the reaction mixture at room temperature (or as specified in the data table) and monitor by TLC until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the pure alkylated product.

  • Analysis:

    • Determine the isolated yield of the product.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis, comparing with a racemic standard.

Data Presentation: Expected Performance

The following table summarizes the expected performance of the (S)-2-Methyl-6-(pyrrolidin-1-yl)pyridine ligand in the model AAA reaction under various conditions. This data is extrapolated from results obtained with structurally analogous chiral pyridine-based ligands and serves as a guide for optimization.

EntryLigand Loading (mol%)Temperature (°C)SolventTime (h)Yield (%)ee (%)
12.525DCM24>9585-90
22.50DCM36>9590-95
32.525THF24~9080-85
41.00DCM48>9088-92

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. Key checkpoints include:

  • TLC Monitoring: The disappearance of the starting allylic acetate and the appearance of a new, less polar product spot provides real-time validation of the reaction's progress.

  • Racemic Standard: A crucial control experiment involves running the reaction with a non-chiral ligand (e.g., triphenylphosphine) or without any ligand to generate the racemic product. This is essential for developing the chiral HPLC method and confirming that the observed optical activity is due to the chiral ligand.

  • Reproducibility: Consistent enantioselectivity across multiple runs under identical conditions will validate the robustness of the catalytic system.

Conclusion and Future Outlook

This compound represents a structurally intriguing and potentially powerful C₁-symmetric ligand for asymmetric catalysis. Based on established precedent for related chiral pyridine ligands, its application in palladium-catalyzed asymmetric allylic alkylation is expected to provide high yields and excellent enantioselectivities. The detailed protocol provided herein serves as a robust starting point for researchers to explore the catalytic potential of this and related ligands. Further investigations into its application in other metal-catalyzed reactions, such as asymmetric hydrogenation or hydrosilylation, are warranted and could unlock new avenues for efficient enantioselective synthesis.

References

  • Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation.Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01234a]
  • Palladium-catalyzed asymmetric allylic 4-pyridinylation via electroreductive substitution reaction.Nature Communications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9512345/]
  • Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis.Request PDF. [URL: https://www.researchgate.
  • Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis.Accounts of Chemical Research. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.3c00759]
  • A new class of chiral pyrrolidine-pyridine conjugate base catalysts for use in asymmetric Michael addition reactions.Journal of the American Chemical Society. [URL: https://pubmed.ncbi.nlm.nih.gov/15291557/]
  • New chiral ligands designed for palladium-catalysed asymmetric allylic alkylation.Journal of the Chemical Society, Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/1990/c3/c39900001815]
  • Highly enantioselective catalytic synthesis of chiral pyridines.Nature Communications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5684365/]
  • New Nitrogen, Sulfur-, and Selenium-Donating Ligands Derived from Chiral Pyridine Amino Alcohols. Synthesis and Catalytic Activity in Asymmetric Allylic Alkylation.Molecules. [URL: https://www.mdpi.com/1420-3049/23/10/2679]
  • Highly enantioselective catalytic synthesis of chiral pyridines.ResearchGate. [URL: https://www.researchgate.
  • Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives.Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00508a]
  • Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis.ResearchGate. [URL: https://www.researchgate.
  • Chiral Dialkylaminopyridine Catalysts in Asymmetric Synthesis.Request PDF. [URL: https://www.researchgate.
  • Silver/chiral pyrrolidinopyridine relay catalytic cycloisomerization/(2 + 3) cycloadditions of enynamides to asymmetrically synthesize bispirocyclopentenes as PDE1B inhibitors.Nature Communications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10280041/]
  • Development of a Tunable Chiral Pyridine Ligand Unit for Enantioselective Iridium-Catalyzed C–H Borylation.Request PDF. [URL: https://www.researchgate.
  • A New Class of Chiral Pyrrolidine—Pyridine Conjugate Base Catalysts for Use in Asymmetric Michael Addition Reactions.Sci-Hub. [URL: https://sci-hub.se/10.1002/chin.200449023]
  • Enantioselective C–H Bond Addition of Pyridines to Alkenes Catalyzed by Chiral Half-Sandwich Rare-Earth Complexes.Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja504995f]
  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications.Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.0c01019]
  • Palladium-catalyzed Asymmetric Allylic Alkylation Using Chiral Pyridyl-hydrazone Ligands.Request PDF. [URL: https://www.researchgate.net/publication/250058252_Palladium-catalyzed_Asymmetric_Allylic_Alkylation_Using_Chiral_Pyridyl-hydrazone_Ligands]
  • Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation.PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4049079/]
  • Py-2NO ligand enabled Ni(ii)-catalyzed asymmetric Michael addition reaction of indoles with β,γ-unsaturated α-keto esters.SciSpace. [URL: https://typeset.
  • New Nitrogen, Sulfur-, and Selenium-Donating Ligands Derived from Chiral Pyridine Amino Alcohols. Synthesis and Catalytic Activity in Asymmetric Allylic Alkylation.ResearchGate. [URL: https://www.researchgate.
  • Synthesis and metal(II) ion complexation of pyridine-2,6-diamides incorporating amino alcohols.Request PDF. [URL: https://www.researchgate.

Sources

Experimental procedure for N-arylation with 2-Methyl-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the experimental procedures for N-arylation reactions, leveraging 2-Methyl-6-(pyrrolidin-1-yl)pyridine as a highly effective ancillary ligand.

Application Note & Protocol

Topic: Palladium-Catalyzed N-Arylation Employing this compound as a Supporting Ligand

Audience: Researchers, scientists, and drug development professionals.

Abstract

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where the aryl amine moiety is a prevalent structural motif.[1] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for this purpose, offering significant advantages over traditional methods that often require harsh conditions and exhibit limited functional group tolerance.[1][2] The efficacy of this transformation is critically dependent on the nature of the ligand coordinated to the palladium center, which influences catalyst stability, activity, and substrate scope.[3][4] This document provides a detailed protocol for the use of this compound as a robust bidentate ligand for the N-arylation of a variety of amine and aryl halide coupling partners. We present the mechanistic underpinnings of the catalytic cycle, a proposed synthesis of the ligand, a comprehensive experimental protocol for its application, and troubleshooting guidance to facilitate its adoption in research and development settings.

Introduction: The Central Role of Ligand Design

The evolution of the Buchwald-Hartwig amination has been marked by the development of progressively more sophisticated ligand generations.[1] The primary role of the ligand is to stabilize the palladium(0) species, facilitate the oxidative addition of the aryl halide, and promote the final reductive elimination step that forms the desired C-N bond and regenerates the active catalyst.[1][5] Key characteristics of an effective ligand include strong electron-donating ability to enhance the rate of oxidative addition and sufficient steric bulk to promote reductive elimination.[4]

This compound is a compelling ligand candidate for several reasons:

  • Bidentate Chelation: The pyridine nitrogen and the pyrrolidine nitrogen can coordinate to the palladium center, forming a stable five-membered ring chelate. This chelation enhances catalyst stability and prevents premature decomposition.

  • Electronic Properties: The electron-rich nature of the pyrrolidine and pyridine rings makes the ligand a strong σ-donor, which increases the electron density on the palladium center and facilitates the rate-limiting oxidative addition step.[4]

  • Steric Influence: The methyl group at the 2-position of the pyridine ring provides a degree of steric hindrance that can promote the crucial reductive elimination step.[5]

This guide provides the necessary protocols to synthesize and utilize this ligand for efficient C-N cross-coupling reactions.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

The palladium-catalyzed N-arylation reaction proceeds through a well-established catalytic cycle.[6] The cycle begins with an active Pd(0) complex, which undergoes oxidative addition with an aryl halide.[2] The resulting Pd(II) complex then coordinates with the amine nucleophile. In the presence of a base, the amine is deprotonated, forming a palladium-amido complex. The final step is reductive elimination, which forms the N-aryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[1][6]

Buchwald-Hartwig Catalytic Cycle Figure 1: General Catalytic Cycle for Buchwald-Hartwig Amination cluster_cycle pd0 L-Pd(0) Active Catalyst ox_add Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->ox_add + Ar-X amine_coord Amine Coordination L-Pd(II)(Ar)(NHR₂)+ ox_add->amine_coord + HNR₂ amido_complex Palladium Amido Complex L-Pd(II)(Ar)(NR₂) amine_coord->amido_complex + Base - Base-H⁺X⁻ amido_complex->pd0 product Ar-NR₂ (Product) amido_complex->product Reductive Elimination catalyst_regen Regenerated L-Pd(0)

Caption: General Catalytic Cycle for Buchwald-Hartwig Amination.

Synthesis of this compound Ligand

The ligand can be readily synthesized via an N-arylation reaction between 2-bromo-6-methylpyridine and pyrrolidine. This protocol provides a practical and scalable route to the required material.

Protocol 1: Ligand Synthesis

Materials:

  • 2-Bromo-6-methylpyridine

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add Pd(OAc)₂ (0.02 equiv), RuPhos (0.04 equiv), and NaOtBu (1.4 equiv) under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add 2-bromo-6-methylpyridine (1.0 equiv) to the flask.

  • Solvent and Amine: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene via syringe to create a stirrable slurry. Add pyrrolidine (1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.

  • Workup: Cool the reaction mixture to room temperature. Quench with water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford this compound as a pure compound.

Application Protocol: General Procedure for N-Arylation

This protocol provides a general starting point for the N-arylation of various amines with aryl halides using the this compound ligand. Optimization may be required for specific substrate combinations.

Experimental_Workflow Figure 2: Experimental Workflow for N-Arylation start Start setup 1. Inert Atmosphere Setup (Schlenk Flask, N₂/Ar) start->setup reagents 2. Add Solids (Pd source, Ligand, Base, Aryl Halide) setup->reagents evacuate 3. Evacuate & Backfill (3x) reagents->evacuate liquids 4. Add Liquids (Solvent, Amine) evacuate->liquids react 5. Heat & Stir (Monitor by TLC/GC-MS) liquids->react cool 6. Cool to RT react->cool quench 7. Reaction Quench (Add Water/Sat. NH₄Cl) cool->quench extract 8. Workup & Extraction quench->extract purify 9. Purification (Column Chromatography) extract->purify analyze 10. Analysis (NMR, MS) purify->analyze end_node End Product analyze->end_node

Caption: Experimental Workflow for N-Arylation.

Protocol 2: Palladium-Catalyzed N-Arylation

Materials:

  • Aryl Halide (e.g., 4-bromotoluene, 4-chloroanisole)

  • Amine (e.g., morpholine, aniline)

  • Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • This compound (Ligand)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or THF)

  • Schlenk flask, condenser, and inert gas supply

Procedure:

  • Flask Preparation: In an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), palladium source (see Table 1 for loading), this compound ligand (see Table 1), and the base (1.4 - 2.0 mmol).

  • Atmosphere Exchange: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Nucleophile Addition: Add the anhydrous solvent (3-5 mL) via syringe, followed by the amine (1.2 mmol).

  • Reaction Conditions: Place the flask in a preheated oil bath and stir the mixture at the temperature indicated in Table 1.

  • Reaction Monitoring: Monitor the disappearance of the starting materials using TLC or GC-MS.

  • Workup and Isolation: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Table 1: Recommended Starting Conditions for N-Arylation
ParameterCondition for Aryl BromidesCondition for Aryl ChloridesCausality & Justification
Pd Source Pd₂(dba)₃ (1 mol%)Pd(OAc)₂ (2 mol%)Pd(II) sources require in-situ reduction, sometimes needing higher catalyst loading.[6]
Ligand Loading 2.5 mol%5 mol%Higher ligand loading is often required for the more challenging oxidative addition of aryl chlorides.
Base NaOtBu (1.4 equiv)NaOtBu (1.4 equiv)A strong, non-nucleophilic base is crucial for deprotonating the amine without side reactions.[6]
Solvent Toluene1,4-DioxaneDioxane can sometimes offer better solubility for certain substrates. Aromatic solvents are generally effective.[6]
Temperature 100 °C110 °CAryl chlorides are less reactive and typically require higher temperatures for efficient oxidative addition.[6]
Time 4 - 18 h12 - 24 hReaction times are substrate-dependent and should be determined by monitoring.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen contamination); Insufficient temperature; Weak base for the specific amine.Ensure rigorous inert atmosphere technique; Increase reaction temperature by 10-20 °C; Switch to a stronger base like LHMDS or KHMDS.
Hydrodehalogenation Presence of water; β-hydride elimination side reaction.[1]Use rigorously dried solvents and reagents; Use a bulkier ligand or adjust reaction temperature.
Homocoupling of Aryl Halide Catalyst decomposition leading to Pd black.Increase ligand-to-palladium ratio; Screen different solvents or lower the reaction temperature.
Low Yield with Hindered Amines Steric hindrance slowing down the reaction.[3]Increase reaction time and temperature; Consider using a more active palladium precatalyst.

Conclusion

This compound serves as a highly effective and easily synthesized ligand for the palladium-catalyzed Buchwald-Hartwig N-arylation. Its bidentate nature and favorable electronic properties contribute to a stable and active catalytic system capable of coupling a range of aryl halides with various amines under reasonably mild conditions. The protocols outlined in this document provide a solid foundation for researchers to employ this catalytic system in the synthesis of complex molecules, particularly within the context of pharmaceutical and materials science research.

References

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Synthesis of (i) 2-Methyl-6-(1-pyrrolidinylmethyl)pyridine. PrepChem.com.
  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope.
  • Buchwald-Hartwig Amin
  • Effect of Aryl Ligand Identity on Catalytic Performance of Trineopentylphosphine Arylpalladium Complexes in N-Aryl
  • Buchwald–Hartwig amin
  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PubMed.
  • Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PubMed Central.
  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Semantic Scholar.
  • Developing Ligands for Palladium(II)
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • Application Notes and Protocols for the N-arylation of Pyrrolidine with 4-Halophenols. Benchchem.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with vol

Sources

Application Notes and Protocols: 2-Methyl-6-(pyrrolidin-1-yl)pyridine as a Versatile Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-methyl-6-(pyrrolidin-1-yl)pyridine scaffold is a privileged structural motif in modern medicinal chemistry. Its unique topology, combining a planar, aromatic pyridine core with a non-planar, saturated pyrrolidine ring, offers a compelling blend of physicochemical properties that are highly advantageous for drug design. The pyridine ring serves as a versatile platform for molecular interactions, including hydrogen bonding and π-stacking, while the pyrrolidine moiety imparts three-dimensionality, which can enhance binding affinity and improve pharmacokinetic profiles.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and application of this valuable building block. We present detailed, field-proven protocols, explain the rationale behind experimental choices, and showcase its utility through relevant case studies.

Physicochemical Profile and Strategic Value in Drug Design

The strategic incorporation of the this compound scaffold is rooted in its favorable drug-like properties. The tertiary amine of the pyrrolidine ring is basic, allowing for salt formation to improve solubility and bioavailability. The overall structure strikes a balance between lipophilicity and polarity, crucial for cell permeability and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[4]

Table 1: Calculated Physicochemical Properties

PropertyValueSignificance in Drug Design
Molecular Weight 162.24 g/mol Adheres to Lipinski's Rule of Five; provides a good starting point for further elaboration without excessive molecular weight gain.
cLogP ~2.1Indicates a good balance of hydrophobicity and hydrophilicity for membrane permeability.
Topological Polar Surface Area (TPSA) 16.13 ŲSuggests good potential for oral bioavailability and blood-brain barrier penetration.
Hydrogen Bond Donors 0The scaffold itself does not donate hydrogen bonds, offering a "blank slate" for derivatization.
Hydrogen Bond Acceptors 2 (Pyridine N, Pyrrolidine N)Provides key interaction points for binding to biological targets.
pKa (Pyrrolidine Nitrogen) ~9-10 (Predicted)The basic nitrogen can be protonated at physiological pH, aiding solubility and enabling ionic interactions.

The fusion of an aromatic system (pyridine) with a saturated heterocycle (pyrrolidine) is a classic design strategy. The pyrrolidine ring, one of the most common five-membered non-aromatic nitrogen heterocycles in FDA-approved drugs, introduces a sp³-rich, non-planar geometry.[1] This three-dimensional character is critical for exploring the complex topology of protein binding sites, often leading to enhanced potency and selectivity compared to purely flat aromatic compounds.

Synthesis of the Core Scaffold

The most common and reliable methods for synthesizing this compound involve the coupling of a 2-halo-6-methylpyridine with pyrrolidine. The choice between classical nucleophilic aromatic substitution (SNAr) and palladium-catalyzed amination depends on substrate sensitivity, desired scale, and available resources.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This method is often preferred for its simplicity and cost-effectiveness on a larger scale. It relies on the activation of the pyridine ring towards nucleophilic attack by the halogen at the 2-position. High temperatures are typically required to overcome the activation energy barrier.

dot

SNAr_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 2-Chloro-6-methylpyridine (1.0 eq) - Pyrrolidine (1.5 eq) - K₂CO₃ (2.0 eq) - DMSO heating Heat to 120-140 °C Monitor by TLC/LC-MS (Typically 12-24 h) reagents->heating Inert Atmosphere (N₂/Ar) workup 1. Cool to RT 2. Quench with H₂O 3. Extract with EtOAc heating->workup Upon completion purify 1. Dry organic layer (Na₂SO₄) 2. Concentrate in vacuo 3. Purify via column chromatography workup->purify product This compound purify->product

Caption: General workflow for SNAr synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-6-methylpyridine (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and dimethyl sulfoxide (DMSO, approx. 0.5 M concentration).

  • Reagent Addition: Add pyrrolidine (1.5 equiv.) to the stirring mixture.

  • Heating: Place the flask under an inert atmosphere (Nitrogen or Argon) and heat the reaction mixture to 130 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate (EtOAc).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/EtOAc gradient) to yield the title compound.

Rationale Behind Choices:

  • Solvent: DMSO is a polar aprotic solvent that effectively solvates the potassium carbonate and stabilizes the charged Meisenheimer complex intermediate, accelerating the SNAr reaction.[5]

  • Base: K₂CO₃ is a mild inorganic base sufficient to neutralize the HCl generated in situ, driving the reaction to completion.

  • Excess Pyrrolidine: A slight excess of the nucleophile ensures complete consumption of the limiting electrophile (2-chloro-6-methylpyridine).

Protocol 2: Synthesis via Palladium-Catalyzed Buchwald-Hartwig Amination

This powerful cross-coupling reaction offers a milder alternative to SNAr, often proceeding at lower temperatures and with higher functional group tolerance.[6][7][8] It is particularly useful for less reactive aryl halides (e.g., chlorides) or when base-sensitive functional groups are present elsewhere in the molecule.

dot

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII R-Pd(II)(L₂)-X OA->PdII TM Transmetalation PdII->TM PdII_Amine R-Pd(II)(L₂)-NR'₂ TM->PdII_Amine RE Reductive Elimination PdII_Amine->RE RE->Pd0 Catalyst Regeneration Product R-NR'₂ RE->Product ArylHalide R-X (2-Bromo-6-methylpyridine) ArylHalide->OA Amine H-NR'₂ + Base (Pyrrolidine + NaOtBu) Amine->TM

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Inert Setup: To a dry Schlenk flask, add Pd₂(dba)₃ (1.5 mol%), Xantphos (3.0 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon) three times. Add 2-bromo-6-methylpyridine (1.0 equiv.), pyrrolidine (1.2 equiv.), and anhydrous toluene (approx. 0.2 M).

  • Heating: Stir the mixture at 100 °C.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling, dilute the reaction with EtOAc and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography as described in Protocol 1.

Rationale Behind Choices:

  • Catalyst System: The combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly efficient for C-N bond formation.[8] The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the active nucleophile for the transmetalation step.

Key Functionalization Strategies

The true power of this compound as a building block lies in its potential for selective functionalization at distinct positions.

Strategy 1: Deprotonation and Functionalization of the C6-Methyl Group

The protons on the methyl group adjacent to the pyridine nitrogen are weakly acidic (pKa ~30-35) and can be removed by a strong organolithium base to create a potent nucleophile. This allows for the introduction of a wide variety of side chains.[9][10]

dot

Lithiation_Strategy cluster_electrophiles Example Electrophiles (E+) start This compound lithiation Add n-BuLi or LDA in THF, -78 °C start->lithiation intermediate Lithiated Intermediate (Pyridylmethyllithium) lithiation->intermediate electrophile Quench with Electrophile (E+) intermediate->electrophile product Functionalized Product electrophile->product e1 Alkyl Halide (R-X) electrophile->e1 e2 Aldehyde/Ketone electrophile->e2 e3 CO₂ electrophile->e3 e4 Epoxide electrophile->e4

Caption: Functionalization via lithiation of the methyl group.

General Protocol for Lithiation and Alkylation:

  • Setup: Dissolve this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under Argon.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (n-BuLi, 1.1 equiv., 1.6 M in hexanes) dropwise. A deep red or brown color typically indicates anion formation. Stir at -78 °C for 1 hour.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzyl bromide, 1.2 equiv.) in anhydrous THF dropwise.

  • Warming and Quench: Allow the reaction to slowly warm to room temperature over several hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Work-up and Purification: Extract with EtOAc, dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Causality and Trustworthiness:

  • Anhydrous Conditions: Organolithium reagents react violently with water. Strict exclusion of moisture is critical for success and safety.

  • Low Temperature: The lithiated intermediate is highly reactive and can be unstable at higher temperatures. Maintaining the temperature at -78 °C prevents decomposition and undesired side reactions, such as addition to the pyridine ring.[11]

Strategy 2: C-H Functionalization and Cross-Coupling of the Pyridine Ring

While direct electrophilic substitution on the pyridine ring can be challenging, modern transition-metal-catalyzed C-H activation and cross-coupling reactions provide powerful tools for derivatization.[12][13] For targeted synthesis, it is often more practical to begin with a pre-functionalized pyridine core (e.g., 2,4-dichloro-6-methylpyridine), perform the amination with pyrrolidine at the 2-position, and then use the remaining halogen at the 4-position as a handle for cross-coupling.

Protocol: Suzuki-Miyaura Coupling of a Halogenated Analog

This protocol assumes the starting material is 4-bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine. The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[14][15][16]

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

ComponentReagent/ConditionMolarity (mol%)Rationale
Precursor 4-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine1.0 equivThe bromine atom serves as the coupling handle.
Boronic Acid Arylboronic Acid (e.g., Phenylboronic acid)1.5 equivThe carbon nucleophile source.
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)5 mol%A Pd(0) source is essential for the catalytic cycle.[17]
Base K₂CO₃ or Cs₂CO₃3.0 equivActivates the boronic acid for the transmetalation step.[17]
Solvent Dioxane/Water (4:1)~0.1 MThe aqueous phase is crucial for the base to function and facilitate the catalytic cycle.
Temperature 90-100 °C-Provides thermal energy to drive the catalytic cycle.

Step-by-Step Methodology:

  • Setup: Combine the 4-bromo precursor (1.0 equiv.), arylboronic acid (1.5 equiv.), palladium catalyst (5 mol%), and base (3.0 equiv.) in a reaction vessel.

  • Solvent Addition: Add the dioxane/water solvent mixture.

  • Degassing: Degas the mixture by bubbling Argon through the solution for 15 minutes.

  • Reaction: Heat the sealed reaction to 100 °C and stir until the starting material is consumed (monitor by LC-MS).

  • Work-up and Purification: Cool to room temperature, dilute with water, and extract with EtOAc. The organic layers are combined, dried, concentrated, and purified by column chromatography.

Applications in Medicinal Chemistry: Selected Case Studies

The this compound scaffold has been incorporated into numerous patented compounds and clinical candidates across various therapeutic areas, highlighting its versatility and value.

Table 3: Examples of Bioactive Molecules Incorporating the Scaffold

Compound Class / ExampleBiological TargetTherapeutic AreaRole of the Scaffold & Reference
MPEP Analogues Metabotropic glutamate receptor 5 (mGluR5)CNS Disorders (Anxiety, Pain)The 6-substituted-2-methylpyridine core is a well-established pharmacophore for mGluR5 antagonists. The pyrrolidine group modifies physicochemical properties.[18][19][20]
Sigma Receptor Ligands Sigma-1 (σ₁) and Sigma-2 (σ₂) ReceptorsNeuropathic Pain, Neurodegenerative DiseasesThe aminopyridine core acts as a central scaffold for arranging pharmacophoric elements that interact with the receptor binding sites.[21]
Kinase Inhibitors Various (e.g., c-Met)OncologyThe pyridine ring often acts as a "hinge-binder," forming key hydrogen bonds with the kinase backbone, while the pyrrolidine projects into a hydrophobic pocket.[22]
Antimicrobial Agents Bacterial EnzymesInfectious DiseasesThe basicity and hydrogen bonding capacity of the aminopyridine motif are often crucial for interacting with bacterial targets.[3][4]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a pre-packaged combination of desirable features for modern drug discovery. Its straightforward synthesis, coupled with multiple avenues for selective functionalization, allows for the rapid generation of diverse chemical libraries. The inherent physicochemical properties of the scaffold provide a strong foundation for developing candidates with favorable ADMET profiles. The protocols and strategies outlined in this guide are intended to empower researchers to confidently and effectively utilize this versatile scaffold in their pursuit of novel therapeutics.

References

  • PrepChem.com. Synthesis of (i) 2-Methyl-6-(1-pyrrolidinylmethyl)pyridine. [Link]

  • El-Gazzar, A. B. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(15), 4983. [Link]

  • Dandepally, S. R., et al. (2018). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. The Journal of Organic Chemistry, 83(15), 7898–7907. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10439, 2-Aminopyridine. [Link]

  • Oda, M., et al. PALLADIUM-CATALYZED AMINATION OF 2-CHLORO-1-AZAAZULENE WITH 2-AMINOPYRIDINE. [Link]

  • ResearchGate. Reactions of 2‐halopyridines to form 2‐alkyl pyridines. [Link]

  • Khan, A. T. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. [Link]

  • OUCI. Synthesis, physicochemical and vibrational spectral properties of 2–pyridone and 2–aminopyridine derivatives: An experi…. [Link]

  • Tak, R., et al. (2022). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 13(1), 1338. [Link]

  • Iacovelli, R., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6596. [Link]

  • ResearchGate. Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). [Link]

  • Oda, M., et al. palladium-catalyzed amination of 2-chloro-1- azaazulene with 2-aminopyridine. [Link]

  • PubMed. [Novel access to indazoles based on palladium-catalyzed amination chemistry]. [Link]

  • Lüling, R., et al. (2018). Pyridine bioisosteres of potent GluN2B subunit containing NMDA receptor antagonists with benzo[15]annulene scaffold. European Journal of Medicinal Chemistry, 158, 49-61. [Link]

  • Bakulina, O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4991. [Link]

  • ResearchGate. Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(29), 5352–5356. [Link]

  • Kumar, S., et al. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Advanced Synthesis & Catalysis, 352(10), 1728-1735. [Link]

  • Smith, C. R., & Sammakia, T. (2011). Conjugate Addition of Lithiated Methyl Pyridines to Enones. Organic letters, 13(15), 4060–4062. [Link]

  • ResearchGate. 2‐Lithiopyridine. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wu, G., et al. (2020). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules, 25(22), 5334. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Al-Omair, M. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4192. [Link]

  • PubMed Central. Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. [Link]

  • Semantic Scholar. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. [Link]

  • de la Fuente, T., et al. (2022). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 27(19), 6524. [Link]

  • Gasparini, F., et al. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology, 38(10), 1493-503. [Link]

  • Baran Lab, Scripps Research. (2020). Bioisosteres v2 - Recent Trends and Tactics. [Link]

  • Siddiqui, N., et al. Newer Biologically Active Pyridines: A Potential Review. Rajendra J. Pharm. and Tech. [Link]

  • Google Patents.
  • Collazo, L. R., & Sammakia, T. (2010). Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. Tetrahedron letters, 51(38), 5039–5041. [Link]

  • ResearchGate. Synthesis and Characterization of Pyridine-Pyrrole-Modified Carbon Nanotube Derivatives via Ylides. [Link]

  • RSC Publishing. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. [Link]

  • RSC Publishing. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. [Link]

  • PubMed Central. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]

  • ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3025961, Mpep. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to Screening 2-Methyl-6-(pyrrolidin-1-yl)pyridine Derivatives for Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 2-Methyl-6-(pyrrolidin-1-yl)pyridine Scaffold

The pyridine ring is a fundamental heterocyclic scaffold found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] Similarly, the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent structural motif in many biologically active compounds and approved drugs, contributing to their stereochemical complexity and three-dimensional architecture.[5][6][7] The fusion of these two privileged pharmacophores into the this compound scaffold presents a promising avenue for the discovery of novel therapeutic agents. The sp³-hybridized nature of the pyrrolidine ring allows for a detailed exploration of the pharmacophore space, which can lead to enhanced target selectivity and improved pharmacological profiles.[5]

This guide provides a comprehensive framework for the systematic screening of a library of this compound derivatives to identify and characterize their potential biological activities. As a Senior Application Scientist, the following protocols are designed with scientific integrity and field-proven insights to ensure a logical, efficient, and self-validating discovery cascade. We will move from high-throughput primary screens to more complex secondary and safety profiling assays, explaining the causality behind each experimental choice.

Part 1: The Screening Cascade - A Tiered Approach to Hit Identification

A successful screening campaign follows a logical progression from broad, high-throughput assays to more specific and complex biological characterization.[8][9] This tiered approach, often referred to as a screening cascade, is designed to efficiently identify promising "hit" compounds from a large library and progressively filter them to a smaller number of "lead" candidates for further development.

Our proposed screening cascade for this compound derivatives is outlined below. This workflow ensures that resources are focused on compounds with the most promising therapeutic potential while identifying potential liabilities early in the process.[10]

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Hit Confirmation cluster_2 Tier 3: Lead Characterization & Safety Profiling Primary_Cytotoxicity Primary Cytotoxicity/Viability Screening (e.g., MTT/XTT Assay) Dose_Response Dose-Response & IC50/EC50 Determination Primary_Cytotoxicity->Dose_Response Active Hits Primary_Antimicrobial Primary Antimicrobial Screening (e.g., Broth Microdilution) Secondary_Antimicrobial Secondary Antimicrobial Assays (e.g., Time-Kill, Biofilm) Primary_Antimicrobial->Secondary_Antimicrobial Active Hits Mechanism_Assays Mechanism of Action Assays (e.g., Apoptosis, Enzyme Inhibition) Dose_Response->Mechanism_Assays Anti_Inflammatory Anti-Inflammatory Assays (e.g., COX Inhibition, Cytokine Release) Dose_Response->Anti_Inflammatory ADME_Tox In Vitro ADME-Tox Profiling (e.g., CYP Inhibition, hERG) Mechanism_Assays->ADME_Tox Confirmed Hits Secondary_Antimicrobial->ADME_Tox Confirmed Hits Anti_Inflammatory->ADME_Tox Confirmed Hits Selectivity Selectivity & Off-Target Profiling ADME_Tox->Selectivity

Caption: A tiered screening cascade for this compound derivatives.

Part 2: Tier 1 - Primary Screening Protocols

The objective of primary screening is to rapidly assess a large library of compounds at a single concentration to identify initial "hits" that exhibit a desired biological activity.[11]

Protocol: High-Throughput Cytotoxicity/Cell Viability Screening (MTT/XTT Assay)

Rationale: The initial assessment of a compound's effect on cell viability is a cornerstone of drug discovery, particularly for identifying potential anticancer agents.[12][13] The MTT and XTT assays are robust, colorimetric methods that measure the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation.[14][15][16] The reduction of the tetrazolium salt (MTT or XTT) to a colored formazan product is directly proportional to the number of viable cells.[14][17]

Experimental Protocol (MTT Assay):

  • Cell Seeding:

    • Culture a panel of human cancer cell lines (e.g., representing lung, breast, and hematopoietic cancers) in appropriate complete cell culture medium.[18]

    • Trypsinize and count the cells. Seed the cells into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).

    • Dilute the compounds in complete cell culture medium to a final screening concentration (e.g., 10 µM).[11]

    • Remove the medium from the cell plates and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound relative to the vehicle control. Compounds that exhibit significant inhibition (e.g., >50%) are considered primary hits.

Note on XTT Assay: The XTT assay is an alternative where the formazan product is water-soluble, eliminating the solubilization step and simplifying the protocol.[14][15]

Protocol: Primary Antimicrobial Screening (Broth Microdilution Assay)

Rationale: The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents.[19][20] The broth microdilution method is a standardized and widely used technique to determine the minimum inhibitory concentration (MIC) of a substance, which is the lowest concentration that prevents visible growth of a microorganism.[19] This high-throughput compatible method allows for the rapid screening of compound libraries against a panel of pathogenic bacteria.[21]

Experimental Protocol:

  • Bacterial Strain Preparation:

    • Select a panel of clinically relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species.

    • Inoculate the strains into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C.

    • Dilute the overnight cultures to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation and Plate Loading:

    • Prepare stock solutions of the this compound derivatives in DMSO.

    • In a 96-well plate, perform serial two-fold dilutions of each compound in the broth medium to achieve a range of concentrations.

    • Add 100 µL of the standardized bacterial inoculum to each well. Include a positive control (e.g., ciprofloxacin), a negative control (no compound), and a sterility control (no bacteria).

  • Incubation and MIC Determination:

    • Incubate the plates at 37°C for 18-24 hours.

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

Part 3: Tier 2 - Secondary Screening and Hit Confirmation

Hits identified in primary screening require further characterization to confirm their activity, determine their potency, and gain initial insights into their mechanism of action.

Protocol: Dose-Response and IC₅₀/EC₅₀ Determination

Rationale: To quantify the potency of the active compounds, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).[18] This is a critical parameter for comparing the activity of different compounds and for structure-activity relationship (SAR) studies.

Experimental Protocol:

  • This protocol follows the same general procedure as the primary screening assays (cytotoxicity or antimicrobial).

  • Instead of a single concentration, a range of concentrations (typically 8-10) of the hit compounds are tested in a serial dilution format.

  • The resulting data (e.g., percent inhibition of cell growth or bacterial growth) is plotted against the logarithm of the compound concentration.

  • A sigmoidal dose-response curve is fitted to the data using a non-linear regression analysis to calculate the IC₅₀ or EC₅₀ value.

Parameter Description
IC₅₀ The concentration of an inhibitor where the response is reduced by half.
EC₅₀ The concentration of a drug that gives a half-maximal response.
Protocol: Apoptosis Assay (Caspase-Glo 3/7 Assay)

Rationale: For compounds exhibiting cytotoxic activity, it is important to determine if cell death is occurring through apoptosis (programmed cell death), a desirable mechanism for anticancer drugs. Caspases are key proteases in the apoptotic pathway, and their activation is a hallmark of apoptosis.[12] The Caspase-Glo 3/7 assay is a luminescent assay that measures the activity of caspases-3 and -7.

Experimental Protocol:

  • Cell Treatment: Seed and treat cancer cells with the hit compounds at their IC₅₀ concentrations for a specified time (e.g., 24 hours) in a 96-well white-walled plate.

  • Assay Procedure:

    • Allow the plate to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking.

    • Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence of each well using a luminometer. An increase in luminescence indicates the activation of caspases-3 and -7, suggesting an apoptotic mechanism of cell death.

Protocol: Anti-Inflammatory Screening (Inhibition of Protein Denaturation)

Rationale: Inflammation is a key pathological process in many diseases.[22][23] The denaturation of proteins is a well-documented cause of inflammation.[23] Therefore, the ability of a compound to inhibit protein denaturation can be a simple and effective in vitro screening method for potential anti-inflammatory activity.[23]

Experimental Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture consisting of 0.2 mL of a 1% aqueous solution of bovine serum albumin (BSA), 2.8 mL of PBS (pH 6.3), and 0.2 mL of the test compound at various concentrations.

    • A control solution is prepared without the test compound.

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.

  • Data Acquisition: After cooling, measure the absorbance of the solutions at 660 nm. The percentage inhibition of protein denaturation is calculated relative to the control. Diclofenac sodium can be used as a reference drug.

Part 4: Tier 3 - Lead Characterization and Safety Profiling

Promising lead compounds require further evaluation of their drug-like properties and potential for off-target effects. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) properties is crucial to reduce late-stage attrition in drug development.[10][24][25]

Overview of In Vitro ADME-Tox Profiling

A comprehensive in vitro ADME-Tox profile should be generated for the most promising lead compounds. This typically involves a panel of assays to assess:

  • Metabolic Stability: Using liver microsomes or S9 fractions to determine the compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[10]

  • CYP450 Inhibition: Assessing the potential for drug-drug interactions by measuring the inhibition of major CYP isoforms (e.g., CYP3A4, CYP2D6).[10]

  • Plasma Protein Binding: Determining the extent to which a compound binds to plasma proteins, which can affect its distribution and efficacy.[26][27]

  • hERG Channel Inhibition: A critical cardiac safety assay to assess the risk of drug-induced QT prolongation.[10][26]

  • Cytotoxicity in Non-Cancerous Cells: Evaluating the compound's toxicity in normal human cell lines (e.g., hepatocytes, renal proximal tubule cells) to determine a therapeutic window.[24]

A variety of commercial kits and services are available for conducting these standardized ADME-Tox assays.[24][26]

ADME_Tox_Workflow cluster_ADME ADME Profiling cluster_Tox Toxicology Profiling Lead_Compound Lead Compound Metabolic_Stability Metabolic Stability Liver Microsomes/S9 Lead_Compound->Metabolic_Stability CYP_Inhibition CYP450 Inhibition Major Isoforms Lead_Compound->CYP_Inhibition Plasma_Binding Plasma Protein Binding Equilibrium Dialysis Lead_Compound->Plasma_Binding hERG_Assay Cardiac Safety hERG Inhibition Lead_Compound->hERG_Assay Cytotoxicity General Cytotoxicity Non-cancerous cells Lead_Compound->Cytotoxicity

Caption: Key components of an in vitro ADME-Tox profiling workflow.

Conclusion

This guide provides a robust and scientifically grounded framework for the initial screening and characterization of this compound derivatives. By employing a tiered screening cascade, researchers can efficiently identify compounds with promising therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammation. The subsequent in-depth characterization of hits and leads, including mechanism of action studies and early safety profiling, is essential for making informed decisions and advancing the most promising candidates toward preclinical development. The versatility of the this compound scaffold, combined with this systematic screening approach, holds significant promise for the discovery of next-generation therapeutics.

References

  • Target-Based ADME/Tox Assays. Thermo Fisher Scientific - US.
  • Comprehensive Cancer Cell Panel and In Vitro Oncology Screening Services. WuXi AppTec.
  • Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. Benchchem.
  • In vitro assays.
  • CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - US.
  • MTT assay. Wikipedia.
  • ADME-Tox Screening System - Drug Discovery and Development.
  • In Vitro ADME and Toxicology Assays. Eurofins Discovery.
  • In Vitro ADME-Tox Profiling.
  • Pharmacological screening: The drug discovery. IT Medical Team.
  • XTT Assay for Medical Device Cytotoxicity Assessment. Measurlabs.
  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. AZoNetwork.
  • Screening Methods for Antiinflamm
  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.
  • MTT assay protocol. Abcam.
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society.
  • Compound Screening Guide!. MedchemExpress.com.
  • Principles of early drug discovery. PMC - PubMed Central.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
  • Newer Biologically Active Pyridines: A Potential Review. RJPT.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Pyrrolidine synthesis via ring contraction of pyridines. Osaka University Knowledge Archive.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.

Sources

Application Notes and Protocols for the Analytical Characterization of 2-Methyl-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-6-(pyrrolidin-1-yl)pyridine is a substituted pyridine derivative with potential applications in pharmaceutical and materials science research. As with any synthesized chemical entity intended for development, comprehensive analytical characterization is paramount to ensure its identity, purity, and stability. This guide provides a suite of detailed analytical methods and protocols for the robust characterization of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to be self-validating systems, grounded in established analytical principles and regulatory expectations.

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of this compound is crucial for method development. Based on its structure, the molecule possesses a basic pyridine nitrogen and a tertiary amine in the pyrrolidine ring, making it amenable to analysis by reversed-phase HPLC with acidic mobile phases. The presence of a methyl group and the pyrrolidinyl moiety contributes to its overall lipophilicity. The aromatic pyridine ring provides a chromophore suitable for UV detection.

For gas chromatography, the compound is expected to be sufficiently volatile and thermally stable. Its basic nature may necessitate the use of deactivated liners and columns to prevent peak tailing. Mass spectrometry will be a powerful tool for identification and impurity profiling, with predictable fragmentation patterns involving the pyridine and pyrrolidine rings.

Chromatographic Methods for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

Principle: Reversed-phase HPLC is the workhorse for purity determination of non-volatile to semi-volatile organic compounds. The method separates the analyte from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. UV detection is employed for quantification based on the analyte's absorbance.

Rationale for Method Design: A C18 column is selected for its versatility and proven performance with a wide range of small molecules. An acidic mobile phase (using formic acid) is employed to ensure the protonation of the basic nitrogens in this compound, leading to better peak shape and retention. A gradient elution is chosen to ensure the timely elution of both the main compound and any potential impurities with differing polarities.

Experimental Protocol: HPLC-UV Purity Method

Parameter Condition Justification
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column for good resolution.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for good peak shape of basic analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 10% B to 90% B over 20 minTo separate compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CFor reproducible retention times.
Detection UV at 260 nmWavelength for optimal absorbance of the pyridine chromophore.
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in 50:50 Acetonitrile:WaterEnsure complete dissolution.

Method Validation (as per ICH Q2(R2) Guidelines): [1][2][3][4][5]

  • Specificity: Analyze a blank (diluent), a sample of this compound, and a spiked sample with potential impurities. The main peak should be free from interference.

  • Linearity: Prepare a series of solutions of a reference standard of this compound over a range of concentrations (e.g., 0.05 - 1.5 mg/mL). Plot peak area versus concentration and determine the correlation coefficient (should be >0.999).

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98-102%.

  • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts and equipment (intermediate precision). The relative standard deviation (RSD) should be <2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Principle: LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is invaluable for the identification of unknown impurities by providing accurate mass information, which can be used to deduce elemental compositions.

Rationale for Method Design: The HPLC method developed for purity can be adapted for LC-MS by ensuring all mobile phase components are volatile. Electrospray ionization (ESI) in positive ion mode is chosen as it is highly effective for ionizing basic compounds like this compound.

Experimental Protocol: LC-MS Impurity Identification

Parameter Condition Justification
LC System UPLC/HPLC system
Column C18, 100 mm x 2.1 mm, 1.8 µmSmaller particle size for better resolution and faster analysis.
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer for MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile organic solvent.
Gradient 5% B to 95% B over 15 min
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °C
MS Detector Q-TOF or OrbitrapFor high-resolution accurate mass data.
Ionization Mode ESI PositiveOptimal for basic analytes.
Scan Range m/z 50-1000To cover the expected mass range of the parent compound and impurities.

Data Analysis: The accurate mass of the parent compound should be observed as [M+H]+. Any additional peaks in the chromatogram can be investigated by extracting their mass spectra and using the accurate mass to predict possible elemental formulas. Fragmentation data (MS/MS) can be acquired to further elucidate the structure of impurities.[6][7][8][9][10]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Compounds are separated based on their boiling points and interaction with the stationary phase, and then detected by a mass spectrometer.

Rationale for Method Design: A general-purpose, low-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for screening for unknown volatile impurities. A temperature gradient program is used to ensure the separation of compounds with a range of boiling points.

Experimental Protocol: GC-MS for Volatile Impurities

Parameter Condition Justification
GC System Gas Chromatograph with Mass Spectrometer
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxaneStandard, robust column for a wide range of analytes.
Carrier Gas Helium at 1.0 mL/minInert carrier gas.
Inlet Temp. 250 °CTo ensure complete volatilization.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minTo separate compounds with different boiling points.
MS Transfer Line 280 °CTo prevent condensation of analytes.
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization for creating reproducible fragmentation patterns.
Scan Range m/z 35-500

Data Analysis: The resulting mass spectra can be compared to spectral libraries (e.g., NIST) for identification of known impurities. For unknown impurities, the fragmentation pattern can provide structural information.

Spectroscopic Methods for Structural Elucidation and Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (¹H and ¹³C).

¹H NMR (Proton NMR):

  • Expected Chemical Shifts:

    • Pyridine Ring Protons: ~6.5-8.5 ppm. The exact shifts will depend on the substitution pattern.

    • Methyl Protons: ~2.5 ppm (singlet).

    • Pyrrolidine Protons: ~1.8-3.5 ppm (multiplets).

  • Integration: The integral of each signal will be proportional to the number of protons it represents.

  • Splitting Patterns: Spin-spin coupling between adjacent non-equivalent protons will provide information about the connectivity of the molecule.

¹³C NMR (Carbon NMR):

  • Expected Chemical Shifts:

    • Pyridine Ring Carbons: ~110-160 ppm.

    • Methyl Carbon: ~20 ppm.

    • Pyrrolidine Carbons: ~25-55 ppm.

Experimental Protocol: NMR Spectroscopy

Parameter Condition Justification
Spectrometer 400 MHz or higherHigher field strength provides better resolution.
Solvent CDCl₃ or DMSO-d₆Choose a solvent that fully dissolves the sample.
Sample Conc. ~10 mg in 0.6 mL of solvent
¹H NMR Acq. Standard pulse program
¹³C NMR Acq. Proton-decoupled pulse programTo obtain singlets for all carbon signals.

Data Interpretation: The combination of chemical shifts, integration, and splitting patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should allow for the complete assignment of the structure of this compound. 2D NMR techniques like COSY and HSQC can be used for more complex assignments.

Quantitative NMR (qNMR) for Purity Assay

Principle: qNMR is a primary analytical method for determining the purity of a substance without the need for a specific reference standard of the analyte.[11][12][13][14] It relies on the direct proportionality between the NMR signal integral and the number of nuclei. A certified internal standard of known purity is used for quantification.[2][3][4]

Experimental Protocol: qNMR Purity Assay

  • Accurately weigh about 10-20 mg of this compound and a similar amount of a suitable internal standard (e.g., maleic anhydride, dimethyl sulfone) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Acquire a ¹H NMR spectrum with optimized parameters for quantification (e.g., long relaxation delay).

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = integral value

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • m = mass

    • P = purity of the internal standard (IS)

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Absorptions:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2800-3000 cm⁻¹

  • C=C and C=N stretching (pyridine ring): ~1400-1600 cm⁻¹

  • C-N stretching (pyrrolidine): ~1100-1300 cm⁻¹

Experimental Protocol: FTIR Spectroscopy

Parameter Condition Justification
Spectrometer FTIR spectrometer
Sample Prep. Thin film on a KBr plate or as a KBr pelletFor solid or liquid samples.
Scan Range 4000-400 cm⁻¹Standard mid-IR region.
Resolution 4 cm⁻¹Sufficient for most applications.

Data Interpretation: The FTIR spectrum serves as a fingerprint for the molecule and can be used for identification by comparison to a reference spectrum. The presence of the expected functional group absorptions confirms the key structural features.

Visualizations

Analytical Workflow Diagram

analytical_workflow cluster_synthesis Synthesis & Isolation cluster_characterization Characterization cluster_reporting Final Report synthesis Synthesized Product (this compound) hplc HPLC-UV (Purity Assay) synthesis->hplc Purity > 95%? gcms GC-MS (Volatile Impurities) synthesis->gcms nmr NMR (Structure Elucidation) synthesis->nmr ftir FTIR (Functional Groups) synthesis->ftir lcms LC-MS (Impurity ID) hplc->lcms Identify impurities report Certificate of Analysis (Identity, Purity, Impurities) hplc->report lcms->report gcms->report qnmr qNMR (Absolute Purity) nmr->qnmr Confirm structure nmr->report qnmr->report ftir->report

Caption: Comprehensive analytical workflow for this compound.

Relationship between Analytical Techniques

techniques_relationship cluster_structure Structural Information cluster_purity Purity & Impurities Compound This compound NMR NMR (Connectivity, Stereochemistry) Compound->NMR MS Mass Spectrometry (Molecular Weight, Fragmentation) Compound->MS FTIR FTIR (Functional Groups) Compound->FTIR HPLC HPLC-UV (Quantitative Purity) Compound->HPLC GC GC-MS (Volatile Impurities) Compound->GC LCMS LC-MS (Impurity Identification) Compound->LCMS NMR->MS Confirms MW HPLC->LCMS Method Transfer

Caption: Interrelation of analytical techniques for full characterization.

Conclusion

The analytical methods and protocols detailed in this guide provide a comprehensive framework for the characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently determine the identity, purity, and impurity profile of this compound, ensuring data integrity for subsequent research and development activities. Adherence to the principles of method validation is essential for regulatory compliance and the generation of reliable scientific data.

References

  • Hanna, G. M. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Retrieved from [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220-9231. [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]

  • Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS strategies in impurity profiling. CHIMIA International Journal for Chemistry, 55(10), 824-830. [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology. [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2009). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 66(1), 3-10.
  • Stolarczyk, M., Apola, A., & Krzek, J. (2012). Use of hyphenated LC-MS/MS technique for characterization of impurity profile of quetiapine during drug development. Acta poloniae pharmaceutica, 69(2), 225-233.
  • ResearchGate. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8274. [Link]

  • ResearchGate. (n.d.). SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • Waters. (n.d.). Impurities Application Notebook. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 2-Methyl-6-(pyrrolidin-1-yl)pyridine is a critical step in the development of various pharmaceutical and agrochemical compounds. Achieving high yields for this transformation can be challenging due to the electronic nature of the pyridine ring and the specific reactivity of the starting materials. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help researchers overcome common obstacles. We will primarily focus on the two most prevalent synthetic strategies: Palladium-Catalyzed Buchwald-Hartwig Amination and direct Nucleophilic Aromatic Substitution (SNAr).

Part 1: Troubleshooting Guide

This section is designed to address specific experimental failures in a direct question-and-answer format.

Q1: My Buchwald-Hartwig reaction with 2-chloro-6-methylpyridine is showing low to no conversion. What are the most common causes and what should I check first?

Low or no conversion in the amination of chloropyridines is a frequent issue, primarily because the carbon-chlorine bond is significantly less reactive than corresponding bromide or iodide bonds.[1] The oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-limiting step in the catalytic cycle.[1][2]

Initial Troubleshooting Steps:

  • Evaluate the Catalyst System:

    • Ligand Choice: Standard phosphine ligands are often ineffective for activating C-Cl bonds. The key is to use bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands promote the difficult oxidative addition step and facilitate the final reductive elimination.[3] Consider screening ligands like RuPhos, BrettPhos, or XPhos.

    • Palladium Source: Ensure your palladium source is active. Palladium(II) acetate (Pd(OAc)₂) can be inconsistent; using a pre-formed palladium pre-catalyst (e.g., a G3 or G4 palladacycle) often provides more reliable formation of the active Pd(0) species.[1]

    • Catalyst Loading: For a challenging substrate like a chloropyridine, you may need to increase catalyst loading from a typical 1-2 mol% to as high as 5 mol%.[1]

  • Verify Reaction Conditions:

    • Temperature: These reactions require thermal energy to overcome the activation barrier of oxidative addition. Ensure the reaction temperature is sufficiently high, typically in the 80-110 °C range.[1]

    • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Even small leaks in your apparatus can lead to catalyst deactivation. Ensure the entire reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents have been properly degassed.[1]

    • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[1] If your substrate is sensitive to this strong base, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, but this will likely necessitate a more active catalyst system and higher temperatures to achieve good conversion.[3]

Below is a workflow to guide your troubleshooting process for low conversion.

G start Low / No Conversion Observed check_temp Is Reaction Temperature Sufficient (80-110 °C)? start->check_temp check_inert Is System Strictly Under Inert Gas (Ar/N2)? check_temp->check_inert Yes increase_temp ACTION: Increase Temperature to 100-110 °C check_temp->increase_temp No check_ligand Is Ligand Appropriate for C-Cl Activation? (e.g., RuPhos, BrettPhos) check_inert->check_ligand Yes purge_system ACTION: Re-setup Reaction, Degas Solvents, Purge with Inert Gas check_inert->purge_system No check_halide Is Starting Material 2-chloro-6-methylpyridine? check_ligand->check_halide Yes change_ligand ACTION: Screen Bulky, Electron-Rich Biarylphosphine Ligands check_ligand->change_ligand No change_halide ACTION: Switch to 2-bromo-6-methylpyridine check_halide->change_halide Yes success Yield Improved check_halide->success No (Using Bromide) increase_temp->check_inert purge_system->check_ligand change_ligand->success change_halide->success

Caption: Troubleshooting workflow for low reaction conversion.

Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl or -Br with -H) on my pyridine ring. How can I suppress this side reaction?

Hydrodehalogenation is a common side reaction where the starting material is reduced instead of aminated.[1] This typically occurs when the desired reductive elimination step is slow, allowing competing pathways to dominate.

Strategies to Minimize Hydrodehalogenation:

  • Ligand Modification: The choice of ligand is paramount. Ligands that accelerate the rate of reductive elimination will outcompete the hydrodehalogenation pathway. Bulky biarylphosphine ligands are often effective.[3]

  • Amine Stoichiometry: Using a slight excess of the amine nucleophile (pyrrolidine, e.g., 1.2-1.5 equivalents) can help favor the desired C-N coupling pathway over competing reduction pathways.[1]

  • Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried. Trace water can be a proton source for the hydrodehalogenation side reaction.

Q3: My direct SNAr reaction between 2-chloro-6-methylpyridine and pyrrolidine is failing. Why, and can it be improved?

Direct SNAr on a pyridine ring requires the ring to be sufficiently electron-deficient to be attacked by a nucleophile.[4][5] The presence of a methyl group at the 6-position, which is an electron-donating group, deactivates the ring towards nucleophilic attack, making the reaction inherently difficult.

Potential Improvements (with caveats):

  • Switch Leaving Group: The reactivity order for leaving groups in SNAr is F > Cl > Br > I.[6] Using 2-fluoro-6-methylpyridine would significantly increase the reaction rate. However, this starting material may be more expensive or difficult to procure.

  • Harsh Conditions: You can attempt to force the reaction by using high temperatures (e.g., >150 °C) and a large excess of pyrrolidine in a sealed vessel. However, this often leads to low yields and the formation of decomposition byproducts.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Buchwald-Hartwig amination in this synthesis?

The reaction proceeds via a catalytic cycle involving a palladium complex.[2][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of 2-halo-6-methylpyridine to form a Pd(II) complex. This is often the rate-limiting step, especially for chlorides.[1]

  • Amine Coordination & Deprotonation: Pyrrolidine coordinates to the Pd(II) center, and the base (e.g., NaOtBu) removes the proton from the nitrogen, forming a palladium amido complex.

  • Reductive Elimination: The final step is the formation of the C-N bond, which releases the desired product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

G cluster_0 Buchwald-Hartwig Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition Complex A->B 1. Oxidative Addition C Pd(II) Amido Complex B->C 2. Amine Coordination & Deprotonation C->A 3. Reductive Elimination P Product: This compound C->P R1 2-Halo-6-methylpyridine R1->B R2 Pyrrolidine + Base R2->C

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Q2: How do I select the optimal components for my Buchwald-Hartwig reaction to maximize yield?

The choice of each component is critical and interdependent. The following table provides a general guide for optimizing the synthesis of this compound.

ComponentRecommended ChoiceRationale & Key Considerations
Aryl Halide 2-Bromo -6-methylpyridineReactivity order is I > Br > Cl. Bromides offer a good balance of reactivity and stability. Chlorides are cheaper but require more active (and expensive) catalyst systems.[1]
Palladium Source Pd₂(dba)₃ or a Palladacycle Pre-catalyst (e.g., XPhos Pd G3)Pd₂(dba)₃ is a reliable source of Pd(0). Pre-catalysts are often more air-stable and provide more consistent results by ensuring efficient generation of the active catalyst.[1]
Ligand XPhos , RuPhos , or BrettPhos These are bulky, electron-rich dialkylbiaryl phosphine ligands. They are essential for promoting the challenging oxidative addition of the C-X bond and accelerating the final C-N reductive elimination, which minimizes side reactions.[2][3]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. NaOtBu is the most widely used and effective base for this purpose.[1][9]
Solvent Toluene or 1,4-DioxaneSolvents must be anhydrous and degassed. Toluene is an excellent non-polar choice. Dioxane can also be effective. Avoid protic solvents.[10]
Temperature 90 - 110 °CSufficient thermal energy is needed to drive the reaction, particularly the initial oxidative addition step.

Part 3: Optimized Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of 2-bromo-6-methylpyridine with pyrrolidine.

Materials:

  • 2-Bromo-6-methylpyridine (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • XPhos Pd G3 Pre-catalyst (2 mol %)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the XPhos Pd G3 pre-catalyst and sodium tert-butoxide under an inert atmosphere of Argon or Nitrogen.

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed toluene via syringe, followed by 2-bromo-6-methylpyridine and finally pyrrolidine.

  • Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the pure this compound.

References

  • Verma, A. K., et al. (2002). Palladium-catalysed amination of halopyridines on a KF-alumina surface. Tetrahedron Letters, 43(44), 7967-7969.
  • BenchChem (2025).
  • Al-Masum, M., & El-Sayed, E. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 20(8), 13914-13923. [Link]

  • BenchChem (2025). Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines. BenchChem.
  • Jankowska, J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18020-18032. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Beale, T. M., et al. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 76(18), 7435-7446. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2021). Buchwald-Hartwig Amination Reagent Guide. ACS Green Chemistry Institute. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

Sources

Common side products in the synthesis of 2-Methyl-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Methyl-6-(pyrrolidin-1-yl)pyridine

Introduction: Navigating the Synthesis of a Key Pharmaceutical Building Block

This compound is a valuable substituted pyridine derivative frequently employed as a key intermediate in the development of novel therapeutics. Its synthesis, while conceptually straightforward, is often plagued by the formation of persistent and structurally similar side products that can complicate purification and compromise final product purity. The primary synthetic routes involve the nucleophilic aromatic substitution (SNAr) on a 2-halo-6-methylpyridine or a palladium-catalyzed Buchwald-Hartwig amination.

This guide serves as a dedicated troubleshooting resource for researchers, scientists, and process chemists encountering challenges in the synthesis of this molecule. By understanding the mechanistic origin of common impurities, you can proactively optimize reaction conditions and streamline purification, ensuring the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My SNAr reaction of 2-bromo-6-methylpyridine with pyrrolidine is sluggish and incomplete. What are the primary factors I should investigate?

A: Incomplete conversion is the most common issue in the SNAr synthesis of this target. The reactivity of 2-halo-pyridines is significantly influenced by temperature, the choice of base, and solvent.

  • Causality (Expertise & Experience): The SNAr reaction on an electron-rich pyridine ring, even with the activating effect of the nitrogen atom, can have a significant activation energy barrier. The reaction proceeds via a negatively charged Meisenheimer intermediate, and its formation and subsequent halide elimination are the rate-limiting steps. Insufficient thermal energy, a base that is too weak to effectively facilitate the reaction, or a solvent that cannot stabilize the intermediate will result in poor conversion.

  • Troubleshooting & Self-Validation Protocol:

    • Temperature: Ensure your reaction temperature is adequate. These reactions are often run at elevated temperatures (80-120 °C). If you are running the reaction at a lower temperature, incrementally increase it by 10-15 °C and monitor the progress by TLC or LC-MS.

    • Base Selection: A strong, non-nucleophilic base is often required. While weaker bases like K₂CO₃ can work, stronger bases such as NaOt-Bu, KOt-Bu, or LHMDS often provide superior results by facilitating the deprotonation step. Be cautious, as overly harsh basic conditions can promote side reactions.

    • Solvent Polarity: Use a polar aprotic solvent like DMF, DMSO, or NMP. These solvents are effective at solvating the charged intermediate, thereby lowering the activation energy. Ensure the solvent is anhydrous, as water can lead to hydrolysis byproducts (see Q2).

    • Molar Equivalents: An excess of the amine nucleophile (pyrrolidine), typically 1.5-2.0 equivalents, is often used to drive the reaction to completion.

Q2: My final product is contaminated with an impurity of mass 110.13 g/mol . LC-MS suggests it's 2-hydroxy-6-methylpyridine. How is this forming and how can I prevent it?

A: The presence of 2-hydroxy-6-methylpyridine (also known as 6-methyl-2-pyridone) is a classic indicator of a competitive hydrolysis side reaction.

  • Causality (Expertise & Experience): This side product forms when water, acting as a nucleophile, attacks the 2-position of the 2-bromo-6-methylpyridine starting material. This reaction is promoted by the same conditions that favor your desired amination: high temperatures and a basic environment. The resulting pyridone is often difficult to separate from the desired product due to its polarity.

  • Preventative Measures & Protocol:

    • Rigorous Anhydrous Conditions: This is the most critical factor. Dry your glassware thoroughly in an oven before use. Use anhydrous solvents. If possible, distill pyrrolidine before use, as it can be hygroscopic.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon). This not only prevents moisture from the air from entering the reaction but also minimizes oxidative degradation of the reagents.

    • Order of Addition: Add the base last, after the 2-bromo-6-methylpyridine and pyrrolidine are dissolved in the anhydrous solvent. This minimizes the time the starting material is exposed to basic conditions before the primary nucleophile is fully available.

Diagram 1: Competing SNAr Pathways

SM 2-Bromo-6-methylpyridine Product This compound (Desired Product) SM->Product Desired Pathway SideProduct 2-Hydroxy-6-methylpyridine (Side Product) SM->SideProduct Hydrolysis Pathway Pyrrolidine Pyrrolidine (Desired Nucleophile) Base Base / Heat Water Water (Contaminant Nucleophile)

Caption: Desired amination vs. competitive hydrolysis side reaction.

Q3: I am attempting a Buchwald-Hartwig amination and my main side product is 2-methylpyridine. Why is this happening?

A: The formation of 2-methylpyridine is a result of hydrodehalogenation, a common off-cycle process in palladium-catalyzed cross-coupling reactions.[1]

  • Causality (Expertise & Experience): In the Buchwald-Hartwig catalytic cycle, after the oxidative addition of 2-bromo-6-methylpyridine to the Pd(0) catalyst, the resulting Pd(II) complex is supposed to react with the amine. However, if a hydride source is present (from the solvent, base, or amine itself), it can intercept this intermediate. A subsequent reductive elimination step releases 2-methylpyridine and regenerates the Pd(0) catalyst, effectively terminating the desired C-N bond formation for that cycle.

  • Troubleshooting & Self-Validation Protocol:

    • Choice of Base: Some bases are more prone to generating hydride species. While alkoxides like NaOt-Bu are standard, ensure their quality. Using a carbonate base like Cs₂CO₃ or K₃PO₄ can sometimes mitigate this issue, although they may require higher temperatures or more active catalysts.

    • Ligand Selection: The choice of phosphine ligand is critical.[2] Bulky, electron-rich ligands (e.g., XPhos, RuPhos) generally promote faster reductive elimination of the desired C-N bond, which can outcompete the hydrodehalogenation pathway. If you are using a simpler ligand like P(t-Bu)₃, consider switching to a more advanced Buchwald-type ligand.

    • Solvent Purity: Ethereal solvents like dioxane or THF can be sources of hydrides if not properly purified and dried. Using toluene or CPME may offer better results.

    • Reaction Time & Temperature: Do not overheat or run the reaction for an unnecessarily long time. Monitor the reaction closely and quench it once the starting material is consumed to prevent the accumulation of side products.

Diagram 2: Buchwald-Hartwig Hydrodehalogenation

Pd0 Pd(0)L₂ OxAdd L₂Pd(II)(Ar)(Br) Pd0->OxAdd + Ar-Br AmineComplex [L₂Pd(II)(Ar)(Amine)]⁺Br⁻ OxAdd->AmineComplex + Amine SideProduct Ar-H (Hydrodehalogenation) OxAdd->SideProduct Reductive Elimination AmidoComplex L₂Pd(II)(Ar)(Amido) AmineComplex->AmidoComplex - HBr (+ Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-Amine (Desired Product) AmidoComplex->Product SideProduct->Pd0 HydrideSource Hydride Source (e.g., from base/solvent) HydrideSource->OxAdd

Caption: The desired catalytic cycle vs. the off-cycle hydrodehalogenation pathway.

Q4: How can I effectively purify my this compound away from starting materials and side products?

A: Purification typically requires column chromatography, as the polarities of the product, starting material, and key byproducts can be quite similar.

  • Expertise & Experience: The basic nitrogen of the pyridine ring and the pyrrolidine moiety make the target compound moderately polar and prone to tailing on silica gel. The starting material, 2-bromo-6-methylpyridine, is less polar, while the hydrolysis byproduct, 2-hydroxy-6-methylpyridine, is significantly more polar.

  • Optimized Purification Protocol:

    • Work-up: After the reaction is complete, perform a standard aqueous work-up. Quench the reaction mixture with water or saturated NH₄Cl, and extract with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over Na₂SO₄ or MgSO₄, and concentrate in vacuo.

    • Column Chromatography:

      • Stationary Phase: Standard silica gel (230-400 mesh) is usually sufficient.

      • Mobile Phase: A gradient elution is highly recommended. Start with a non-polar solvent system (e.g., 98:2 Hexanes:Ethyl Acetate) to elute non-polar impurities and unreacted starting material. Gradually increase the polarity (e.g., to 80:20 Hexanes:Ethyl Acetate) to elute your desired product.

      • Tailing Suppression: To prevent streaking or tailing of the basic product on the acidic silica gel, add a small amount of triethylamine (~0.5-1%) to your mobile phase. This will neutralize the acidic sites on the silica and lead to sharper peaks and better separation.

    • Fraction Analysis: Collect fractions and analyze them by TLC or LC-MS to identify the pure product before combining and concentrating.

Data Summary Table

Compound NameSynthetic RouteCommon Side ProductMolecular Weight ( g/mol )Key Analytical Signature
This compoundSNAr, BuchwaldUnreacted Starting Material 172.02 (Bromo)Isotopic pattern for Br in MS; Distinct NMR signals.
This compoundSNAr2-Hydroxy-6-methylpyridine 109.13Absence of Br pattern in MS; Broad OH peak in NMR.
This compoundBuchwald-Hartwig2-Methylpyridine 93.13Lower mass in MS; Simplified aromatic NMR signals.
This compoundBuchwald-Hartwig6,6'-Dimethyl-2,2'-bipyridine 184.24Higher mass in MS; Symmetrical NMR pattern.

References

  • PrepChem. (n.d.). Synthesis of (i) 2-Methyl-6-(1-pyrrolidinylmethyl)pyridine. Retrieved from PrepChem.com. [Link]

  • Google Patents. (1983). US4386209A - Chichibabin reaction.
  • Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]

  • datapdf.com. (n.d.). PURIFICATION AND PROPERTIES OF PYRROLE, PYRROLIDINE, PYRIDINE AND 2-METHYLPYRIDINE. Retrieved from [Link]

  • Scientific Update. (2018). The Chichibabin amination reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. Retrieved from [Link]

  • Chemistry Notes. (2022). Chichibabin amination: Easy mechanism. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 2-Methyl-6-(pyrrolidin-1-yl)pyridine by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2-Methyl-6-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this and structurally similar basic pyridine derivatives.

Understanding the Molecule: Key Challenges

This compound is a disubstituted pyridine with a basic pyrrolidine moiety. This structural feature is the primary source of challenges during chromatographic purification on standard silica gel. The basic nitrogen of the pyrrolidine ring can interact strongly with the acidic silanol groups on the silica surface, leading to a host of issues including peak tailing, poor resolution, and even irreversible adsorption of the compound onto the stationary phase.[1][2][3][4]

Molecular Structure:

  • Pyridine Ring: Aromatic and relatively polar.

  • Methyl Group: Adds non-polar character.

  • Pyrrolidine Ring: A basic, saturated heterocycle that significantly influences the molecule's polarity and reactivity.

Understanding these characteristics is crucial for developing an effective purification strategy.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: Significant Peak Tailing in Column Chromatography

Q: My purified fractions show significant peak tailing on TLC and HPLC analysis. What is causing this and how can I fix it?

A: Peak tailing is a classic sign of strong interaction between your basic compound and the acidic stationary phase.[2][4] The basic nitrogen atom in the pyrrolidine ring is interacting with the acidic silanol groups on the silica gel.[1][3][4] This leads to a portion of your compound being retained longer, resulting in a "tail".

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent. Triethylamine (TEA) is a popular choice, typically added at a concentration of 0.1-1%. The TEA will "neutralize" the acidic sites on the silica, minimizing the unwanted interactions with your compound.[3] Ammonia in methanol can also be used for highly stubborn amines.[5]

  • Choice of Stationary Phase: If mobile phase modification is insufficient, consider switching to a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds like amines.[5][6]

    • Amine-bonded Silica: This stationary phase has amine groups covalently attached, which shields the acidic silanol groups and is highly effective for purifying basic compounds.[6][7]

  • Reversed-Phase Chromatography: For highly polar amine compounds, reversed-phase chromatography can be a powerful alternative. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[1][5] Adjusting the pH of the mobile phase to a more alkaline range can improve retention and peak shape for basic compounds.[2][3]

Issue 2: Low or No Recovery of the Product

Q: I'm experiencing very low, or even no, recovery of my compound from the column. Where is my product going?

A: This is a severe case of the acid-base interaction mentioned previously. Your compound is likely irreversibly adsorbed onto the silica gel.

Solutions:

  • Immediate Action (for the current column): If you suspect your compound is stuck on the column, you can try to "strip" it by flushing the column with a highly polar, basic solvent system. A mixture of 10% ammonia in methanol or a high concentration of triethylamine in your eluent might salvage some of your product.[5]

  • Preventative Measures (for future purifications):

    • Deactivate the Silica Gel: Before packing your column, you can prepare a slurry of the silica gel in your mobile phase containing the basic modifier (e.g., 1% TEA in ethyl acetate/hexane). This pre-treatment helps to neutralize the active sites.

    • Switch to a More Inert Stationary Phase: As mentioned above, basic alumina or amine-bonded silica are excellent choices to prevent this issue.[5][6][7]

Issue 3: Co-elution of Impurities with the Product

Q: I'm having trouble separating my product from a closely-eluting impurity. How can I improve the resolution?

A: Achieving good separation between compounds with similar polarities requires careful optimization of your chromatographic conditions.

Solutions:

  • Optimize the Solvent System (TLC is your best friend):

    • Systematic Screening: Before running a column, screen a variety of solvent systems using Thin Layer Chromatography (TLC). Test different ratios of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate, dichloromethane, ether).[5]

    • Aim for an Rf of ~0.2-0.3: For good separation on a column, the desired compound should have an Rf value in this range on the TLC plate.[5]

    • Consider a Different Solvent System: If you are using ethyl acetate/hexanes, try switching to dichloromethane/methanol.[5] Sometimes changing the solvent composition can alter the selectivity and improve separation.

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be very effective. Start with a less polar solvent system and gradually increase the polarity by adding more of the polar solvent. This can help to sharpen the peaks and improve separation of closely eluting compounds.

  • Column Packing and Loading:

    • Proper Packing: Ensure your column is packed uniformly to avoid channeling, which can lead to poor separation.

    • Concentrated Sample Loading: Dissolve your crude product in a minimal amount of solvent and load it onto the column in a narrow band. A broad starting band will result in broad, poorly resolved peaks.

Issue 4: Product Decomposition on the Column

Q: I suspect my product is decomposing on the silica gel column. How can I confirm this and prevent it?

A: While this compound is generally stable, some pyridine derivatives can be sensitive to the acidic nature of silica gel.[1]

Solutions:

  • 2D TLC Analysis: To check for on-plate decomposition, you can perform a 2D TLC.[2]

    • Spot your crude mixture on one corner of a square TLC plate.

    • Develop the plate in your chosen eluent.

    • Dry the plate completely.

    • Rotate the plate 90 degrees and develop it again in the same eluent.

    • If your compound is stable, all the spots will lie on the diagonal. Any spots that appear off the diagonal are likely decomposition products.[2]

  • Use a Neutralized or Inert Stationary Phase: If decomposition is confirmed, using neutralized silica gel or switching to alumina or a polymer-based column is recommended.[1][2]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Method Development
  • Preparation: Prepare several developing chambers with different solvent systems. A good starting point for this compound is a mixture of hexanes and ethyl acetate, with 0.5% triethylamine. Test ratios such as 9:1, 4:1, and 1:1 (hexanes:ethyl acetate).[8]

  • Spotting: Dissolve a small amount of your crude product in a volatile solvent like ethyl acetate or dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Development: Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and visualize the spots under UV light (254 nm).[8] Circle the spots with a pencil.

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The ideal solvent system for column chromatography will give your product an Rf of approximately 0.2-0.3.

Protocol 2: Flash Column Chromatography
  • Column Preparation:

    • Select an appropriately sized column for the amount of crude material you are purifying.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase (containing 0.5% TEA).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of the mobile phase or a more volatile solvent.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your mobile phase, collecting fractions in test tubes.[8]

    • Maintain a constant flow rate.

  • Fraction Analysis:

    • Monitor the elution of your product by spotting every few fractions on a TLC plate and developing it in the mobile phase.[8]

    • Combine the fractions that contain the pure product.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.[8]

Data Presentation

Table 1: Troubleshooting Summary

Issue Primary Cause Recommended Solutions
Peak Tailing Strong acid-base interaction between the basic compound and acidic silica gel.[2][4]Add a basic modifier (e.g., 0.1-1% TEA) to the mobile phase.[3] Use basic alumina or amine-bonded silica.[5][6][7]
Low/No Recovery Irreversible adsorption onto the silica gel column.Flush the column with a highly polar, basic solvent.[5] Use a deactivated or inert stationary phase for future purifications.[1][2]
Co-elution of Impurities Insufficient difference in polarity between the product and impurities in the chosen solvent system.Systematically screen various solvent systems using TLC.[5] Employ gradient elution. Ensure proper column packing and sample loading.
Product Decomposition Sensitivity of the compound to the acidic nature of the stationary phase.[1]Confirm decomposition with 2D TLC.[2] Use a neutralized or inert stationary phase like alumina.[1][2]

Visualizations

Diagram 1: Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed decision1 Is a basic modifier (e.g., TEA) in the mobile phase? start->decision1 solution1 Add 0.1-1% TEA to the eluent decision1->solution1 No decision2 Is peak shape still poor? decision1->decision2 Yes solution1->decision2 solution2 Switch to a different stationary phase (Alumina or Amine-bonded Silica) decision2->solution2 Yes end Symmetrical Peak Achieved decision2->end No solution2->end

Caption: A logical workflow for systematically addressing peak tailing issues.

Frequently Asked Questions (FAQs)

Q1: What are the essential safety precautions when purifying this compound? A1: this compound and its structural analogs should be handled with care. Always work in a well-ventilated fume hood.[9][10] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[9][11] Avoid inhalation of vapors and skin contact.[9][10]

Q2: My purified product is a yellow or brown oil, but I expect a colorless compound. What could be the reason? A2: Discoloration often indicates the presence of impurities or degradation products.[12] Pyridine derivatives can sometimes be susceptible to air and light-induced degradation. It is advisable to analyze your sample by NMR or GC-MS to identify any contaminants.

Q3: How should I store the purified this compound? A3: Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place to prevent degradation.[9]

Q4: Can I use acid-base extraction as a preliminary purification step? A4: Yes, acid-base extraction can be a very effective method to separate your basic product from non-basic or acidic impurities before chromatography.[12] Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The basic pyridine derivative will move into the aqueous layer as its protonated salt. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Pyridin-4-ol Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Benchchem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
  • AK Scientific, Inc. (n.d.). 2-Methyl-6-(pyrrolidin-2-yl)pyridine Safety Data Sheet.
  • PrepChem.com. (n.d.). Synthesis of (i) 2-Methyl-6-(1-pyrrolidinylmethyl)pyridine.
  • Sigma-Aldrich. (2025). Pyridine Safety Data Sheet.
  • Benchchem. (n.d.). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
  • University of Rochester. (n.d.). Flash Column Chromatography.
  • Sigma-Aldrich. (2024). 4-(Pyrrolidin-1-yl)pyridine Safety Data Sheet.
  • Fisher Scientific. (n.d.). N-Methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine Safety Data Sheet.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2,6-Disubstituted Pyridine Products.
  • Jubilant Ingrevia. (n.d.). 2-Amino-6-methylpyridine Safety Data Sheet.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Biotage. (2023). When should I use an amine-bonded silica for flash chromatography?
  • Benchchem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • SIELC Technologies. (n.d.). Separation of 2-Methyl-5-(prop-1-en-2-yl)pyridine on Newcrom R1 HPLC column.
  • PubMed Central (PMC). (2009). Extraction with SPME and Synthesis of 2-Methyl-6-vinylpyrazine by a 'One Pot' Reaction Using Microwaves.
  • SIELC Technologies. (n.d.). Separation of Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- on Newcrom R1 HPLC column.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Aromatic Amines.
  • Benchchem. (n.d.). Application Note: Purification of Methyl 2-(pyrrolidin-1-yl)benzoate using Column Chromatography.

Sources

Technical Support Center: Optimizing Catalysis with 2-Methyl-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-6-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile catalyst. Here, we address common experimental challenges through a detailed question-and-answer format, grounded in mechanistic principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic roles of this compound?

A1: The unique structure of this compound allows it to function in several catalytic capacities:

  • Nucleophilic Catalyst: The lone pair of electrons on the pyridine nitrogen is not delocalized within the aromatic ring, making it available for nucleophilic attack on electrophilic centers (e.g., acyl chlorides). This forms a highly reactive acylpyridinium intermediate, which is more susceptible to attack by a primary nucleophile (like an alcohol) than the starting material.[1][2]

  • Brønsted Base: The pyridine nitrogen is a moderately strong base, capable of deprotonating acidic protons in a substrate to generate a reactive intermediate.

  • Ligand for Metal Catalysis: The bidentate nature (two nitrogen atoms) allows it to chelate with transition metals (e.g., Palladium, Iridium, Rhodium), forming stable complexes. The chiral center in the pyrrolidine ring can create a specific chiral pocket around the metal, enabling enantioselective transformations.[3][4] The methyl group at the 2-position provides steric hindrance, which can influence selectivity by directing the substrate's approach to the catalytic center.[5][6]

Q2: What is the general mechanism when used as a nucleophilic catalyst in acylation?

A2: In a typical acylation reaction (e.g., esterification of an alcohol with an acyl chloride), the catalyst operates via the following pathway:

  • Activation: The pyridine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This displaces the chloride ion and forms a highly reactive N-acylpyridinium intermediate.

  • Nucleophilic Attack: The alcohol, a weaker nucleophile than pyridine, then attacks the activated carbonyl carbon of the N-acylpyridinium intermediate.

  • Product Formation & Catalyst Regeneration: A proton is transferred, and the pyridine catalyst is expelled as a leaving group, regenerating it for the next catalytic cycle and yielding the final ester product.

This mechanism is depicted below:

Nucleophilic Catalysis Pathway cluster_0 Catalytic Cycle Catalyst This compound Intermediate N-Acylpyridinium Ion (Highly Reactive) Catalyst->Intermediate Attacks AcylChloride R-COCl AcylChloride->Intermediate Reacts with Product Ester (R-COOR') Intermediate->Product Attacked by Alcohol R'-OH Alcohol->Product Product->Catalyst Regenerates

Caption: Nucleophilic catalysis cycle for acylation.

Q3: How should I handle and store this compound?

A3: Like many amine-based catalysts, it is hygroscopic and can react with atmospheric CO₂. Store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Exposure to moisture can lead to hydration, and reaction with CO₂ can form a carbamate salt, both of which will reduce its catalytic activity.

Section 2: Troubleshooting Guide

Problem 1: Low or No Conversion/Yield

Low yield is one of the most common issues. The key is to systematically diagnose the root cause, from catalyst and reagent quality to the reaction conditions.

Troubleshooting_Low_Yield cluster_checks Initial Checks cluster_solutions Corrective Actions start Low Yield Observed check_catalyst Is the catalyst pure and active? start->check_catalyst check_reagents Are reagents pure and dry? check_catalyst->check_reagents Yes sol_catalyst Purify catalyst. Use fresh stock. Store under inert gas. check_catalyst->sol_catalyst No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes sol_reagents Purify/dry reagents & solvent. Check stoichiometry. check_reagents->sol_reagents No sol_conditions Optimize Temperature. Increase Reaction Time. Adjust Concentration. check_conditions->sol_conditions No end Yield Improved check_conditions->end Yes (Problem Persists? Consider alternative catalyst) sol_catalyst->end sol_reagents->end sol_conditions->end

Caption: Systematic workflow for troubleshooting low reaction yield.

FAQs for Low Yield

Q: My reaction isn't working. How do I confirm my catalyst is the problem? A: First, verify the catalyst's identity and purity using ¹H NMR and ¹³C NMR spectroscopy. Impurities from its synthesis can act as inhibitors.[7] If the structure is correct, perform a control reaction with a known, highly reliable substrate pair to confirm its activity. If this control reaction also fails, the catalyst is likely inactive or degraded.

Q: Can the solvent choice drastically affect my yield? A: Absolutely. The choice of solvent is critical. For reactions involving charged intermediates, like the N-acylpyridinium ion, a polar aprotic solvent (e.g., Dichloromethane, Acetonitrile) is often preferred to stabilize the intermediate without interfering with the reaction. Non-polar solvents may not sufficiently solvate the intermediates, slowing the reaction down. Conversely, protic solvents (like alcohols) can compete with your substrate, leading to side products.[8]

Q: I suspect my catalyst is being poisoned. What are common inhibitors? A: Amine catalysts are susceptible to poisoning by:

  • Acidic Impurities: Trace acids in your substrate or solvent can protonate the pyridine nitrogen, rendering it non-nucleophilic.

  • Water: Can hydrolyze reactive intermediates or deactivate certain catalysts.[9]

  • Electrophilic Contaminants: Unwanted electrophiles can react irreversibly with the catalyst. Ensure all reagents and solvents are purified and dried before use.[9]

Problem 2: Poor Selectivity (Enantioselectivity, Regioselectivity)

When using this molecule as a chiral ligand, achieving high selectivity is the primary goal.

FAQs for Poor Selectivity

Q: My enantioselectivity is low. How can I improve it? A: Enantioselectivity in pyrrolidine-based catalysis is highly dependent on the rigidity and steric environment of the transition state.[10][11]

  • Lower the Temperature: Many enantioselective reactions show a significant increase in enantiomeric excess (ee) at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C). This is because the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy (kT).

  • Tune the Solvent: The solvent can influence the conformation of the catalyst-substrate complex. Screen a range of solvents with varying polarities.

  • Additives: Sometimes, the addition of a weak acid or base can act as a co-catalyst, helping to organize the transition state through hydrogen bonding or other non-covalent interactions.[11]

Q: The steric hindrance from the 2-methyl group should provide selectivity, but I'm not seeing it. Why? A: The steric bulk of the 2-methyl group is intended to block one face of the catalytic site, forcing the substrate to approach from a less hindered direction.[6][12] If this is not effective, it could be due to:

  • High Reaction Temperature: At higher temperatures, substrates have enough energy to overcome the steric barrier, leading to a loss of selectivity.

  • Substrate Size: The substrate may be too small to be effectively influenced by the steric bulk of the methyl group. In such cases, a catalyst with a larger group at the 2-position might be necessary.

  • Flexibility in the Transition State: If the transition state is too "loose," the directing effect of the methyl group is diminished. Changing solvents or adding coordinating additives can help create a more rigid and organized transition state.

Problem 3: Catalyst Deactivation & Regeneration

Catalyst deactivation refers to the loss of catalytic activity over time.

FAQs for Catalyst Deactivation

Q: My reaction starts well but then stalls. What could be causing catalyst deactivation? A: This is a classic sign of catalyst deactivation. Potential causes include:

  • Product Inhibition: The product of the reaction may be binding to the catalyst more strongly than the starting material, preventing turnover.

  • Irreversible Side Reaction: The catalyst may be participating in an unintended, irreversible reaction. For example, in some metal-catalyzed systems, the pyridine ligand itself can undergo reactions like borylation or form inactive dimers.[13][14]

  • Thermal Degradation: If the reaction is run at high temperatures for extended periods, the catalyst itself may begin to decompose. Monitoring the reaction progress alongside catalyst concentration (if possible) can help diagnose this issue.[15]

Q: Can I regenerate a poisoned or deactivated catalyst? A: Regeneration is sometimes possible but depends on the deactivation mechanism.

  • For Acid Poisoning: A simple basic wash (e.g., with dilute NaHCO₃ solution) followed by re-extraction and drying can sometimes restore activity.

  • For Fouling (by non-covalently bound species): Washing with an appropriate solvent or careful recrystallization can remove the inhibiting substance.

  • For Irreversible Decomposition: If the catalyst has undergone a chemical transformation, it is generally not recoverable and fresh catalyst must be used.

Problem 4: Difficult Product Purification

The basic nature of the catalyst can sometimes complicate product isolation.

FAQs for Product Purification

Q: How can I efficiently remove the catalyst from my reaction mixture? A:

  • Acidic Wash: The most common method is to perform a liquid-liquid extraction with a dilute aqueous acid solution (e.g., 1M HCl or citric acid). The catalyst, being basic, will be protonated and move into the aqueous layer, while the typically less polar product remains in the organic layer.

  • Silica Gel Chromatography: The catalyst is quite polar and should adhere strongly to silica gel. However, its basicity can cause streaking or degradation of acid-sensitive products on standard silica.[16] To mitigate this, you can either:

    • Pre-treat the silica gel with a base like triethylamine (e.g., by creating a slurry with your eluent containing 1% triethylamine).

    • Use neutral or basic alumina as the stationary phase instead of silica gel.[16]

Section 3: Standardized Protocols

Protocol 1: General Procedure for Optimizing Catalyst Loading
  • Setup: Arrange a series of identical reaction vials. To each vial, add the substrate (e.g., 1.0 mmol) and the solvent (e.g., 5 mL).

  • Catalyst Addition: Add varying amounts of this compound to each vial. Typical ranges to screen are 1 mol%, 2 mol%, 5 mol%, 10 mol%, and 20 mol%.

  • Reaction Initiation: Add the second reagent to each vial, seal them, and place them in a temperature-controlled shaker or stir plate.

  • Monitoring: At set time intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction. Quench the aliquot and analyze it by a suitable method (e.g., GC, LC-MS, or ¹H NMR) to determine the conversion rate.

  • Analysis: Plot conversion versus time for each catalyst loading. The optimal loading is the lowest amount that achieves maximum conversion in a reasonable timeframe.

Protocol 2: Catalyst Removal via Acidic Wash
  • Dilution: Once the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.

  • First Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1M HCl).

  • Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated catalyst will be in the lower aqueous layer (if using a halogenated solvent) or upper aqueous layer (if using a solvent less dense than water).

  • Separation: Drain the organic layer.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any residual acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the crude product, now free of the basic catalyst.

Section 4: Data Summary Tables

Table 1: Influence of Solvent on a Model Nucleophilic Acylation

(Data is illustrative and should be optimized for your specific reaction)

SolventDielectric Constant (ε)Typical OutcomeRationale
Dichloromethane (DCM)9.1Good to Excellent Polar aprotic; effectively stabilizes the N-acylpyridinium intermediate.[8]
Acetonitrile (MeCN)37.5Good Highly polar aprotic; good for stabilizing charged intermediates.
Tetrahydrofuran (THF)7.6Moderate Less polar; may result in slower reaction rates.
Toluene2.4Poor to Moderate Non-polar; poor stabilization of charged intermediates.
Ethanol (EtOH)24.5Poor (Side Products) Protic solvent; can compete with the primary nucleophile, leading to ethyl ester byproducts.
Table 2: Typical Starting Ranges for Reaction Parameters
ParameterTypical RangeRationale & Considerations
Catalyst Loading 1 - 20 mol%Higher loading increases rate but also cost and purification difficulty. Start with 5-10 mol%.
Temperature -20 °C to 80 °CLower temperatures often improve selectivity at the cost of reaction rate.[11] Higher temperatures can lead to side reactions or catalyst decomposition.
Concentration 0.05 M - 1.0 MHigher concentrations can increase reaction rate but may also favor undesired bimolecular side reactions.
Reaction Time 1 - 48 hoursMonitor by TLC, GC, or LC-MS to determine when the reaction is complete and avoid product degradation.[8]

References

  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. PubMed Central. Available at: [Link]

  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation. PubMed. Available at: [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

  • Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. PubMed Central. Available at: [Link]

  • Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. HAL Open Science. Available at: [Link]

  • Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. ACS Publications. Available at: [Link]

  • Study on Catalyst Deactivation Kinetics of Pyridine Chlorination. Academax. Available at: [Link]

  • Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. RSC Publishing. Available at: [Link]

  • Synthesis of (i) 2-Methyl-6-(1-pyrrolidinylmethyl)pyridine. PrepChem.com. Available at: [Link]

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed Central. Available at: [Link]

  • The main pathways of catalyst deactivation are the reactions of the... ResearchGate. Available at: [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PubMed Central. Available at: [Link]

  • Pyrrolidinopyridines in Palladium‐Catalyzed Allylic Substitutions − Conformation of the Ligand. ResearchGate. Available at: [Link]

  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. ResearchGate. Available at: [Link]

  • Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. ACS Publications. Available at: [Link]

  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. PubMed. Available at: [Link]

  • Why is pyridine a nucleophilic catalyst? Reddit. Available at: [Link]

  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. PubMed. Available at: [Link]

  • Pyridine - Nucleophilic Catalyst. ChemTube3D. Available at: [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. ACS Publications. Available at: [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. PubMed Central. Available at: [Link]

  • Pyrrolidine-pyridine base catalysts for the enantioselective Michael addition of ketones to chalcones. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. Available at: [Link]

  • Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. PubMed Central. Available at: [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting low catalytic turnover with pyridine-pyrrolidine ligands

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for troubleshooting catalytic reactions involving pyridine-pyrrolidine based ligands. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to diagnose and resolve issues of low catalytic turnover. This guide is structured as a series of frequently asked questions that address common failure points in the experimental workflow, from ligand integrity to catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or has failed completely. Where should I begin troubleshooting?

This is the most common issue and typically points to a problem with one of the core components: the ligand, the metal precursor, or the reaction conditions. A systematic, step-by-step approach is crucial.

Initial Diagnostic Workflow:

The first 72 hours of troubleshooting should focus on verifying the integrity of your reagents and the basic reaction setup. Often, the root cause is an overlooked impurity or deviation from an established protocol.

start Low Catalytic Turnover Observed ligand_check 1. Verify Ligand Purity & Integrity (NMR, MS) start->ligand_check precursor_check 2. Assess Metal Precursor Quality (Visual, Known Reaction) ligand_check->precursor_check Ligand OK conditions_check 3. Scrutinize Reaction Conditions (Solvent, Atmosphere, Temp) precursor_check->conditions_check Precursor OK complex_formation 4. Confirm Active Catalyst Formation (NMR, Color Change) conditions_check->complex_formation Conditions OK substrate_issue 5. Investigate Substrate/Reagent Issues (Purity, Inhibitors) complex_formation->substrate_issue Formation OK success Problem Resolved substrate_issue->success All Components Validated

Caption: A decision tree to guide the initial troubleshooting process.

Q2: How can I be certain my pyridine-pyrrolidine ligand is pure and hasn't degraded?

Ligand integrity is paramount. Pyridine-pyrrolidine ligands, especially those containing phosphine moieties, are susceptible to oxidation. The pyridine nitrogen itself can also be a catalyst poison if not properly coordinated.[1][2]

Expert Insight: The most common mode of degradation for phosphine-containing ligands is oxidation to the corresponding phosphine oxide, which is catalytically inactive.[3] This is readily detectable via ³¹P NMR spectroscopy.

Protocol: Verifying Ligand Purity

  • ³¹P NMR Spectroscopy:

    • Rationale: This is the most direct method for detecting phosphine oxidation. The chemical shift of the phosphine oxide will be significantly downfield from the parent phosphine.

    • Procedure: Acquire a ³¹P NMR spectrum of your ligand. Compare it to the spectrum of a fresh or authenticated sample. The appearance of a new, significant peak in the oxide region (~20 to 50 ppm) indicates degradation.

  • ¹H and ¹³C NMR Spectroscopy:

    • Rationale: To confirm the overall structural integrity and check for impurities from synthesis.

    • Procedure: Compare the spectra to literature values or a reference standard. Pay close attention to the aromatic region for the pyridine and the aliphatic region for the pyrrolidine ring to ensure no unexpected signals are present.

  • Mass Spectrometry (MS):

    • Rationale: To confirm the molecular weight and rule out fragmentation or the presence of adducts.

    • Procedure: Use a soft ionization technique like ESI-MS to verify the [M+H]⁺ ion.

Purification: If impurities are detected, purification is necessary. An acid/base extraction protocol can be effective for removing non-basic impurities from pyridine-containing compounds.[4] For stubborn impurities, column chromatography may be required.[5]

Q3: My ligand is pure, but the reaction is still not working. Could the metal precursor or catalyst activation be the problem?

Yes. The formation of the active catalyst is a critical step that can fail for several reasons. The chosen metal precursor may be old or of poor quality, or the in situ generation of the active species may not be proceeding as expected.[6]

Expert Insight: Many catalytic cycles require the displacement of weakly bound ligands (like COD or NBD) from a metal precursor to allow the desired pyridine-pyrrolidine ligand to coordinate.[6] If this equilibrium is unfavorable or slow, the concentration of the active catalyst will remain low.

Troubleshooting Catalyst Formation:

IssuePotential CauseRecommended Action & Rationale
No Reaction Poor quality metal precursor (e.g., Pd(OAc)₂, [Rh(COD)Cl]₂)Test with a known reaction: Use the precursor in a well-established, high-yielding reaction (e.g., a standard Suzuki or Heck coupling) to validate its activity. This isolates the precursor as the variable.
Inconsistent Results Incomplete in situ catalyst formationPre-form the catalyst: Stir the metal precursor and the pyridine-pyrrolidine ligand in the reaction solvent for a set time (e.g., 15-60 minutes) before adding the substrates. This ensures the active complex is formed before the main reaction begins.[6]
Low Turnover Incorrect Ligand-to-Metal RatioScreen L:M ratios: The optimal ratio is often not 1:1. A slight excess of ligand can sometimes be beneficial, but a large excess can lead to the formation of inactive bis-ligated species.[3] Run small-scale experiments varying the ratio from 1:1 to 2.5:1.
Reaction Stalls Catalyst deactivation by precursor ligands or counter-ionsChange the precursor: Chloride ligands from precursors like [Rh(COD)Cl]₂ can have a deactivating effect.[6] Switching to a chloride-free precursor like [Rh(COD)(acac)] may improve performance.
Q4: The reaction starts but then slows down or stops completely. What are the likely catalyst deactivation pathways?

Catalyst deactivation is a primary cause of low turnover numbers (TON). It occurs when the active catalyst is converted into a stable, inactive species. For pyridine-pyrrolidine ligated systems, several pathways are possible.

Common Deactivation Pathways:

cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways A Active Catalyst [L-M-X] B Substrate Complex A->B D1 Ligand Oxidation (e.g., P=O) A->D1 Trace O₂ D3 Formation of Inactive Dimers A->D3 High Temp or Conc. C Product Complex B->C D4 Metal Agglomeration (e.g., Pd black) B->D4 Reductive Elimination Failure C->A D2 Product Inhibition (Product coordinates to M) C->D2 Strongly coordinating product

Caption: Common catalyst deactivation pathways branching off the main catalytic cycle.

  • Ligand Displacement/Inhibition: The pyridine nitrogen on a substrate or product can coordinate to the metal center, displacing the chiral ligand and poisoning the catalyst.[2][7] This is especially common in reactions involving nitrogen-containing heterocycles.

    • Mitigation:

      • Increase catalyst loading to overcome the poisoning effect.[2]

      • Run the reaction at a lower conversion to minimize the concentration of the inhibiting product.[2]

      • If the substrate is the inhibitor, consider temporary protection of the pyridine nitrogen.[2]

  • Formation of Inactive Species: The catalyst can transform into an inactive state, such as a bis(chelate)palladium complex or through the formation of palladium black.[8] High temperatures can often accelerate these decomposition pathways.[3]

    • Mitigation:

      • Run the reaction at the lowest effective temperature.[3]

      • Analyze the catalyst state during the reaction using techniques like NMR to identify inactive species.[2]

      • Ensure adequate mixing to avoid localized high concentrations of reagents that can promote decomposition.[3]

  • Reductive Elimination and β-Hydride Elimination: These are fundamental steps in many catalytic cycles. Unwanted side reactions at these stages can lead to catalyst deactivation. For instance, β-hydride elimination can lead to undesired byproducts and inactive metal-hydride species.[8]

    • Mitigation:

      • Modify the ligand structure. The electronic and steric properties of the pyridine-pyrrolidine ligand can significantly influence the rates of these elementary steps.[9]

      • The addition of certain additives can sometimes suppress unwanted pathways.[10]

References

  • Technical Support Center: Troubleshooting Low Catalytic Turnover with Phosphine Ligands. Benchchem.
  • Activation and Deactivation of Neutral Palladium(II) Phosphinesulfonato Polymerization Catalysts.
  • Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. PMC - NIH, 2025-12-04.
  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals.
  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups.
  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination.
  • Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine C
  • Catalysts Deactivation, Poisoning and Regener
  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
  • B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles.
  • Transition metal pyridine complexes. Wikipedia.
  • Pyrrolidine synthesis via ring contraction of pyridines. PMC - NIH, 2025-03-13.
  • Pyrrolidine synthesis. Organic Chemistry Portal.
  • Pd(II)
  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central, 2023-10-04.
  • Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry.
  • Can the Rate of a Catalytic Turnover Be Altered by Ligands in the Absence of Direct Binding Interactions?
  • [Silver(I)(Pyridine-Containing Ligand)] Complexes As Unusual Catalysts for A3-Coupling Reactions.
  • PURIFICATION AND PROPERTIES OF PYRROLE, PYRROLIDINE, PYRIDINE AND 2-METHYLPYRIDINE'.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH.
  • Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews (RSC Publishing), 2018-02-22.
  • Can the Rate of a Catalytic Turnover Be Altered by Ligands in the Absence of Direct Binding Interactions? PubMed, 2024-05-01.
  • Pyridine substituted N-heterocyclic carbene ligands as supports for Au(I)-Ag(I)
  • Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands. Benchchem.
  • Chiral Pyridine-Containing Alcohols: A Technical Guide to their Application in Asymmetric Organic Synthesis. Benchchem.

Sources

Stability of 2-Methyl-6-(pyrrolidin-1-yl)pyridine in different solvent systems

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 2-Methyl-6-(pyrrolidin-1-yl)pyridine

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound across various solvent systems. Understanding and controlling for compound stability is paramount for ensuring the accuracy, reproducibility, and validity of experimental results. This guide moves beyond simple protocols to explain the chemical rationale behind our recommendations, empowering you to troubleshoot effectively and design robust experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the optimal storage conditions for neat this compound?

A1: Based on the chemical properties of related N-substituted pyridines, this compound should be stored in a cool, dry, and dark environment.[1] The pyrrolidine moiety, a tertiary amine, can be susceptible to oxidation. Therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended to minimize degradation over time. The container should be tightly sealed to prevent moisture ingress.

Q2: Is this compound sensitive to light or air?

A2: Yes, there is a high probability of sensitivity. Aromatic amines and related heterocyclic compounds are often susceptible to photo-oxidation and degradation upon prolonged exposure to air and UV light. The pyridine ring can facilitate photochemical reactions, while the electron-rich pyrrolidine substituent is a potential site for oxidation, which can lead to discoloration (e.g., turning yellow or brown) and the formation of impurities.

Q3: What are the likely degradation pathways for this compound in solution?

A3: The primary points of vulnerability in the molecule are the tertiary amine of the pyrrolidine ring and the electron distribution of the pyridine ring. Key potential degradation pathways include:

  • Oxidation: The nitrogen atom of the pyrrolidine ring is susceptible to oxidation, potentially forming an N-oxide derivative, especially in the presence of oxidizing agents or dissolved oxygen.

  • Acid-Mediated Reactions: The pyridine nitrogen is basic and will be protonated in acidic media.[2] While this can improve solubility in aqueous acids, extreme pH conditions or the presence of strong, non-coordinating acids could catalyze unforeseen side reactions or degradation.

  • Photodegradation: Exposure to UV light can induce radical reactions or rearrangements, leading to complex degradation product profiles.

Q4: Which solvents are recommended for preparing stock solutions for long-term storage?

A4: For long-term storage (>1 week), high-purity, anhydrous aprotic solvents are recommended.

  • Excellent choices: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Good choices (short-term): Acetonitrile (ACN), Tetrahydrofuran (THF). Protic solvents like methanol, ethanol, or water are not ideal for long-term storage as they can participate in hydrogen bonding and potentially facilitate proton-transfer-mediated degradation pathways. If aqueous buffers are required, they should be freshly prepared, de-gassed, and solutions should be used promptly.

Troubleshooting Guide

This guide provides a systematic approach to resolving common stability-related issues encountered during experimentation.

Problem: My stock solution of this compound has changed color from colorless to yellow/brown.

  • Underlying Cause: This is a classic indicator of oxidative degradation or polymerization. The formation of conjugated systems or oxidized species often results in chromophores that absorb visible light. This is frequently triggered by exposure to atmospheric oxygen and/or light.

  • Troubleshooting Workflow:

    G A Observation: Solution Discoloration B Step 1: Purity Analysis Run HPLC-MS or NMR on the discolored solution. A->B C Compare with reference spectrum of a freshly prepared sample. B->C D Are degradation peaks present? C->D E Conclusion: Degradation Confirmed. Discard compromised stock. D->E Yes K Conclusion: No Degradation. Investigate solvent or container for contamination. D->K No F Step 2: Implement Corrective Actions E->F G Use high-purity, anhydrous, and de-gassed solvents. F->G H Store solution under an inert atmosphere (Ar or N2). F->H I Protect from light using amber vials or aluminum foil. F->I J Problem Resolved G->J H->J I->J

    Caption: Troubleshooting workflow for solution discoloration.

Problem: Assay results are inconsistent, or I see new peaks appearing in my chromatogram over the course of an experiment.

  • Underlying Cause: This suggests that the compound is unstable under the specific experimental conditions (e.g., in your assay buffer or mobile phase). The solvent system itself may be promoting degradation.

  • Data-Driven Solution: A systematic evaluation of solvent compatibility is required. The following table summarizes the potential risks associated with different solvent classes.

    Solvent ClassExample SolventsPotential Stability RiskRecommendation
    Aprotic Polar DMSO, DMF, AcetonitrileLow risk, but hygroscopic. Water contamination can introduce issues.Highly Recommended. Use anhydrous grade and store under inert gas.
    Protic Polar Water, Methanol, EthanolMedium risk. Can facilitate protonation/deprotonation and act as a nucleophile in photodegradation.Use for short-term experiments only. Prepare solutions fresh. Buffer pH if necessary.
    Aprotic Non-Polar Toluene, HexanesLow risk of solvent reaction, but poor solubility is expected.Generally not suitable for most biological or analytical applications.
    Chlorinated Dichloromethane (DCM), ChloroformHigh risk. Can generate acidic byproducts (HCl) upon storage or light exposure, which can degrade the compound.Not Recommended unless required by a specific synthetic step. Use with a non-nucleophilic base if necessary.

Experimental Protocol: Forced Degradation Study

To proactively understand the stability profile of this compound, a forced degradation study is the industry-standard approach. This protocol provides a framework for identifying potential degradants.

Objective: To determine the degradation profile of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.

  • Application of Stress Conditions:

    • For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in an amber HPLC vial.

    • Acid Hydrolysis: 0.2 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.2 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: 6% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Stress: Dilute 1 mL of stock with 1 mL of Acetonitrile. Incubate at 80°C for 48 hours.

    • Photolytic Stress: Dilute 1 mL of stock with 1 mL of Acetonitrile. Place in a photostability chamber under UV light (e.g., 254 nm) for 24 hours.

    • Control: Dilute 1 mL of stock with 1 mL of Acetonitrile. Keep at 4°C in the dark.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each vial.

    • If necessary, neutralize the acid and base samples before injection.

    • Analyze all samples using a stability-indicating HPLC-UV/MS method. This method should be capable of separating the parent compound from all process impurities and potential degradants.

  • Data Interpretation:

    • Calculate the percentage of degradation in each condition.

    • Use the MS data to propose structures for any major degradation products.

Forced Degradation Workflow Diagram:

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A 1 mg/mL Stock in ACN B Acidic (0.1M HCl, 60°C) A->B C Basic (0.1M NaOH, 60°C) A->C D Oxidative (3% H2O2, RT) A->D E Thermal (80°C) A->E F Photolytic (UV Light, RT) A->F G Time Point Sampling (0, 4, 8, 24h) B->G C->G D->G E->G F->G H HPLC-UV/MS Analysis G->H I Identify Degradants & Assess Purity H->I

Caption: Workflow for a comprehensive forced degradation study.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Pyridine - Safety Data Sheet. Retrieved from [Link]

  • Shabir, G. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4183. Available at: [Link]

Sources

Technical Support Center: Strategies to Prevent N-Oxidation of 2-Methyl-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the unwanted N-oxidation of 2-Methyl-6-(pyrrolidin-1-yl)pyridine during their synthetic routes. This document provides in-depth, field-proven insights and actionable protocols to help you mitigate this common side reaction and improve the yield and purity of your desired products.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so susceptible to N-oxidation?

The heightened susceptibility of this compound to N-oxidation stems from its electronic structure. The pyrrolidine substituent at the 6-position is a potent electron-donating group (EDG). This donation of electron density increases the nucleophilicity of the pyridine ring's nitrogen atom, making its lone pair of electrons more available to react with electrophilic oxidizing agents.[1] Consequently, common oxidants used for other transformations (like epoxidation or hydroxylation) will readily attack this electron-rich nitrogen, leading to the formation of the corresponding pyridine N-oxide.[2][3]

Q2: Which nitrogen atom is more likely to be oxidized: the pyridine or the pyrrolidine?

Both nitrogen atoms possess lone pairs and can act as nucleophiles. However, the pyridine nitrogen is generally more susceptible to oxidation in this specific molecule. The lone pair on the sp²-hybridized pyridine nitrogen is more accessible than the lone pair on the sp³-hybridized tertiary amine of the pyrrolidine ring. The electron-donating effect of the pyrrolidine group further activates the pyridine nitrogen, making it the primary site of electrophilic attack by oxidizing agents. While oxidation of the pyrrolidine nitrogen is possible, it typically requires harsher conditions or different classes of reagents.

Q3: What common laboratory reagents are responsible for unintentional N-oxidation?

Unwanted N-oxidation is most frequently observed when using peroxy acids. The most common culprit is meta-chloroperoxybenzoic acid (m-CPBA), a widely used reagent for epoxidations and Baeyer-Villiger oxidations.[2][3][4] Other reagents that can cause this side reaction include:

  • Peracetic acid

  • Hydrogen peroxide (especially in the presence of certain catalysts)

  • Ozone

  • Potassium peroxymonosulfate (Oxone®)

Careful consideration of the reaction conditions is crucial when any of these oxidants are used in the presence of an activated pyridine ring.

Troubleshooting Guide: Mitigating N-Oxide Formation

This section addresses specific experimental issues and provides structured solutions.

Problem: My reaction (e.g., epoxidation of an alkene elsewhere in the molecule) is producing the this compound N-oxide as the major byproduct. How can I prevent this?

There are three primary strategies to address this issue: Reagent Selection , Condition Optimization , and Nitrogen Protection . The optimal choice depends on the specific substrate and reaction.

Strategy 1: Judicious Selection of the Oxidizing Agent

The reactivity and selectivity of oxidizing agents vary significantly. If m-CPBA is causing low yields, switching to a milder or more selective reagent is the most direct approach.

  • Dimethyldioxirane (DMDO): DMDO is a powerful but often more selective oxidizing agent, particularly for epoxidations.[5][6] It operates under neutral and mild conditions (typically -20 to 0 °C), which can favor oxidation of an alkene over the pyridine nitrogen. Although highly reactive, DMDO can exhibit excellent chemoselectivity for electron-rich olefins.[6][7]

  • Urea-Hydrogen Peroxide (UHP): This stable, solid adduct of hydrogen peroxide and urea is considered a safer and milder alternative to concentrated H₂O₂ solutions.[8][9][10] UHP can be used for various selective oxidations, and its controlled release of hydrogen peroxide can help minimize side reactions.[11][12]

Table 1: Comparison of Common Oxidizing Agents for Selective Transformations

OxidantTypical ConditionsAdvantagesDisadvantagesSelectivity Profile
m-CPBA CH₂Cl₂, 0 °C to RTReadily available, highly reactiveOften unselective, acidic byproductProne to N-oxidation of electron-rich pyridines[13]
DMDO Acetone, -20 °C to 0 °CNeutral, volatile byproduct (acetone)Must be prepared in situ, unstableHigh selectivity for electron-rich C=C bonds[6][14][15]
UHP Various solvents, RT to 80 °CStable solid, safe, inexpensiveMay require catalyst or activationGenerally milder, can offer improved selectivity[8][12]
Strategy 2: Strategic Protection of the Pyridine Nitrogen

When a highly reactive oxidant is required for the desired transformation, temporarily deactivating the pyridine nitrogen is the most robust strategy. This is achieved by converting the nitrogen into a form that is no longer nucleophilic.

The most common and straightforward protection method is protonation. By adding a strong acid, the pyridine nitrogen is protonated to form a pyridinium salt. The resulting positive charge effectively transforms the ring from electron-rich to electron-deficient, thus deactivating it towards electrophilic oxidation.[1][16]

G

Experimental Protocol: Protection via Protonation

  • Dissolution: Dissolve this compound (1.0 equiv) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Acetonitrile).

  • Protonation: Cool the solution to 0 °C in an ice bath. Add a strong Brønsted acid such as HBF₄·OEt₂ (1.0 equiv) dropwise.[17] Stir for 15-30 minutes at 0 °C. The formation of the pyridinium salt deactivates the nitrogen.

  • Oxidation: Add the chosen oxidizing agent (e.g., m-CPBA) slowly at 0 °C. Allow the reaction to proceed at low temperature, monitoring by TLC or LCMS.

  • Quench & Deprotection: Upon completion, quench the reaction with a suitable reducing agent (e.g., aqueous sodium thiosulfate). Perform an aqueous workup with a mild base (e.g., saturated aqueous NaHCO₃) to neutralize the acid and deprotect the pyridine nitrogen, returning it to its neutral state.

  • Extraction & Purification: Extract the product with an organic solvent, dry, concentrate, and purify via standard methods (e.g., column chromatography).

This in situ protection strategy is highly effective because the difference in pKa between the protonated aliphatic amine and the protonated heteroarene can be several orders of magnitude, ensuring selective protection.[17]

Similar to protonation, a Lewis acid can coordinate to the lone pair of the pyridine nitrogen.[1] This coordination withdraws electron density from the ring, deactivating it towards oxidation.[18][19][20] Zinc-based Lewis acids are often effective for this purpose.[18][19]

G

Strategy 3: Optimization of Reaction Conditions

If changing reagents or using protection is not feasible, carefully optimizing the reaction conditions can sometimes tip the balance in favor of the desired product.

  • Temperature: N-oxidation, like most reactions, is temperature-dependent. Running the reaction at the lowest possible temperature that still allows for the desired transformation to occur can significantly reduce the rate of the unwanted N-oxidation side reaction.

  • Stoichiometry: Use the minimum required amount of the oxidizing agent. A large excess of the oxidant will increase the likelihood of side reactions. Use of 1.05-1.1 equivalents is often sufficient.

  • Rate of Addition: Adding the oxidant slowly (e.g., via syringe pump) can maintain a low instantaneous concentration, which can favor the kinetically faster desired reaction over the competing N-oxidation.

By systematically applying these strategies, researchers can effectively troubleshoot and overcome the challenge of N-oxidation, leading to cleaner reactions and higher yields of valuable chemical entities.

References
  • Singh, A. K., et al. (2017). Urea-hydrogen peroxide prompted the selective and controlled oxidation of thioglycosides into sulfoxides and sulfones. Beilstein Journal of Organic Chemistry, 13, 1139-1144. [Link][11]

  • Singh, A. K., et al. (2017). Urea-hydrogen peroxide prompted the selective and controlled oxidation of thioglycosides into sulfoxides and sulfones. PubMed Central. [Link][8]

  • Adam, W., et al. (1998). Host−Guest Chemistry in a Urea Matrix: Catalytic and Selective Oxidation of Triorganosilanes to the Corresponding Silanols by Methyltrioxorhenium and the Urea/Hydrogen Peroxide Adduct. Journal of the American Chemical Society. [Link][9]

  • Qian, C., et al. (2012). Advances in the Application of Urea-Hydrogen Peroxide to Oxidation Reactions. Chinese Journal of Organic Chemistry. [Link][12]

  • Organic Chemistry Portal. Hydrogen peroxide urea adduct, UHP. organic-chemistry.org. [Link][10]

  • Shuler, W. G., et al. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. Organic Letters. [Link][17]

  • Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PubMed Central. [Link][21]

  • Wikipedia. Pyridine. Wikipedia, The Free Encyclopedia. [Link][1]

  • ResearchGate. (2008). An Application of Borane As a Protecting Group for Pyridine. The Journal of Organic Chemistry. [Link][22]

  • Parrish, J. P., et al. (2001). The application of dimethyldioxirane for the selective oxidation of polyfunctional steroids. Chemistry and Physics of Lipids, 109(2), 135-43. [Link][5]

  • Wikipedia. Dimethyldioxirane. Wikipedia, The Free Encyclopedia. [Link][6]

  • Varala, R., et al. (2025). Metal-free Oxidations with m-CPBA: An Octennial Update. Mini-Reviews in Organic Chemistry. [Link][2]

  • ResearchGate. (2013). Is there any antioxidant to avoid the formation of N-Oxide?. [Link][23]

  • Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. The Journal of Organic Chemistry, 79(5), 2274-80. [Link][24]

  • Houk, K. N., et al. (1997). Effects of Intramolecular and Intermolecular Interactions on Oxidations by Dimethyldioxirane. Sciforum. [Link][14]

  • ResearchGate. (2016). Catalyst-free and selective oxidation of pyridine derivatives and tertiary amines to corresponding N-oxides with 1,2-diphenyl-1,1,2,2-tetrahydroperoxyethane. [Link][25]

  • Wang, D., et al. (2024). Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation. ACS Catalysis. [Link][26]

  • Williams, J. M. J., et al. (2015). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. ChemSusChem, 8(6), 1083-7. [Link][18]

  • Google Patents. (1969). Process for the reduction of pyridine n-oxides. [27]

  • Baumstark, A. L., & Vasquez, P. C. (1988). Epoxidation by dimethyldioxirane. Electronic and steric effects. The Journal of Organic Chemistry. [Link][15]

  • Semantic Scholar. (2015). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. [Link][19]

  • Chemistry Stack Exchange. (2020). m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation?. [Link][28]

  • Semantic Scholar. (1975). The Protection and Deprotection of the Pyridine Nitrogen. [Link][29]

  • Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA. organic-chemistry.org. [Link][4]

  • ResearchGate. (2000). Purified mCPBA, a Useful Reagent for the Oxidation of Aldehydes. [Link][13]

  • University of Bath's Research Portal. (2015). Lewis Acids for the Activation of Pyridines for Further Functionalisation. [Link][20]

  • Wikipedia. Pyridine-N-oxide. Wikipedia, The Free Encyclopedia. [Link][30]

  • Semantic Scholar. Common methods for oxidizing pyridines/quinolines and reducing N-oxides. [Link][31]

  • Li, Q. Z., et al. (2015). Influence of the protonation of pyridine nitrogen on pnicogen bonding: competition and cooperativity. RSC Publishing. [Link][16]

  • Malik, U., et al. (2020). meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis. RSC Advances. [Link][3]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Methyl-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 2-Methyl-6-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis of this important pharmaceutical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmacologically active compounds. Its successful and efficient synthesis on a larger scale is often a critical step in the drug development pipeline. The most common and scalable synthetic route is the palladium-catalyzed Buchwald-Hartwig amination. This guide will focus on the practical considerations and challenges associated with this transformation, providing actionable solutions to overcome common hurdles encountered during scale-up.

Core Synthesis Strategy: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful C-N cross-coupling reaction that allows for the formation of an aryl-amine bond from an aryl halide and an amine.[1] In the context of this compound synthesis, this involves the reaction of a 2-halo-6-methylpyridine with pyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a base.

2-Halo-6-methylpyridine 2-Halo-6-methylpyridine Product This compound 2-Halo-6-methylpyridine->Product Pyrrolidine Pyrrolidine Pyrrolidine->Product Pd Catalyst + Ligand Pd Catalyst + Ligand Pd Catalyst + Ligand->Product Catalyzes Base Base Base->Product Activates cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Inert Atmosphere Inert Atmosphere Add Reagents Add Reagents Inert Atmosphere->Add Reagents Heat and Stir Heat and Stir Add Reagents->Heat and Stir Cool and Filter Cool and Filter Heat and Stir->Cool and Filter Solvent Removal Solvent Removal Cool and Filter->Solvent Removal Aqueous Extraction Aqueous Extraction Solvent Removal->Aqueous Extraction Distillation or Chromatography Distillation or Chromatography Aqueous Extraction->Distillation or Chromatography

Sources

Technical Support Center: Characterization of 2-Methyl-6-(pyrrolidin-1-yl)pyridine Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of metal complexes involving the 2-Methyl-6-(pyrrolidin-1-yl)pyridine ligand. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis and characterization of these compounds. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.

Introduction: The Nature of the Challenge

This compound is a bidentate N,N'-donor ligand that forms stable complexes with a variety of transition metals. Its structural and electronic properties make these complexes interesting candidates for applications in catalysis, materials science, and medicinal chemistry. However, the characterization of these complexes is not always straightforward. Challenges can arise from the ligand's synthesis, the complex's stability, and the interpretation of analytical data. This guide aims to provide practical solutions to these challenges, grounded in established scientific principles.

Part 1: Troubleshooting Guides & FAQs

This section is structured to address problems you might encounter throughout your experimental workflow, from ligand synthesis to the final characterization of the metal complex.

Ligand Synthesis and Purity

Question 1: I am having trouble with the synthesis of this compound. The yield is low, and I am getting significant side products. What can I do?

Answer: Low yields and side products in the synthesis of this compound, which is often prepared via reductive amination of 6-methylpyridine-2-carboxaldehyde with pyrrolidine, are common issues.[1] Here’s a breakdown of potential causes and solutions:

  • Cause: Incomplete reaction or inefficient reducing agent.

  • Solution: The choice of reducing agent is critical. While platinum oxide catalyzed hydrogenation at atmospheric pressure is reported, other reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) can be more efficient and selective for reductive aminations, minimizing over-reduction or side reactions. Ensure you are using a freshly opened or properly stored reducing agent.

  • Cause: Competing side reactions.

  • Solution: The reaction temperature should be carefully controlled. Running the reaction at room temperature or slightly below can help to minimize the formation of undesired byproducts. Also, ensure the dropwise addition of the reducing agent to the mixture of the aldehyde and amine to maintain a low concentration of the reducing agent, which can improve selectivity.

  • Cause: Purification challenges.

  • Solution: The product is a colorless mobile oil, which can make purification by crystallization difficult.[1] Column chromatography on alumina or silica gel is the recommended method.[1] A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate or ether) can effectively separate the desired product from starting materials and byproducts.

Workflow for Optimizing Ligand Synthesis:

start Start: Low Yield/Purity check_reductant Check Reducing Agent - Freshness? - Suitability (e.g., STAB)? start->check_reductant control_temp Control Reaction Temp. - Run at 0°C to RT check_reductant->control_temp slow_addition Slow Addition of Reductant control_temp->slow_addition purification Optimize Purification - Column Chromatography - Gradient Elution slow_addition->purification end End: Improved Yield/Purity purification->end

Caption: Troubleshooting workflow for ligand synthesis.

Complex Formation and Crystallization

Question 2: I am struggling to obtain single crystals of my this compound complex suitable for X-ray diffraction.

Answer: Obtaining high-quality single crystals is often a matter of patience and systematic variation of crystallization conditions. The versatility in coordination of pyridine-based ligands can lead to a rich structural diversity, which can sometimes complicate crystallization.[2] Here are some proven strategies:

  • Solvent System: The choice of solvent is paramount. Start with the solvent the complex was synthesized in. If that fails, try a solvent in which the complex is sparingly soluble. Slow evaporation is the simplest method.[2]

  • Vapor Diffusion: This is a highly effective technique. Dissolve your complex in a solvent in which it is soluble (e.g., dichloromethane or acetonitrile). Place this solution in a small vial and then place the small vial inside a larger jar containing a less polar "anti-solvent" in which the complex is insoluble (e.g., hexane, pentane, or diethyl ether). Seal the jar and allow the anti-solvent vapor to slowly diffuse into the solution of your complex, gradually decreasing its solubility and promoting crystal growth.

  • Layering: Carefully layer a solution of your complex with a less dense, miscible anti-solvent. This creates a sharp interface where crystallization can occur as the solvents slowly mix.

  • Temperature: Try setting up crystallizations at different temperatures (e.g., room temperature, 4°C, and -20°C). Slower crystal growth at lower temperatures can sometimes lead to better quality crystals.

Table 1: Common Crystallization Techniques

TechniqueDescriptionBest For
Slow Evaporation The solvent is allowed to evaporate slowly from a solution of the compound.[2]Compounds that are moderately soluble.
Vapor Diffusion An anti-solvent with a lower boiling point slowly diffuses into the solution of the compound.A wide range of compounds, offers good control over crystal growth.
Liquid-Liquid Diffusion (Layering) A solution of the compound is carefully layered with a miscible solvent in which it is less soluble.When a suitable anti-solvent for vapor diffusion is not available.
Cooling A saturated solution of the compound is slowly cooled to induce crystallization.Compounds with a significant temperature-dependent solubility.
Spectroscopic Characterization

Question 3: The ¹H NMR spectrum of my paramagnetic this compound complex is very broad, and the chemical shifts are unusual. How can I interpret this?

Answer: This is a classic characteristic of paramagnetic complexes. The unpaired electron(s) on the metal center create a local magnetic field that strongly influences the nuclear spins of the ligand, leading to significant peak broadening and large chemical shift changes (paramagnetic shifts).[3]

  • Understanding the Spectrum: Do not expect a "normal" diamagnetic NMR spectrum. Peaks can be shifted far outside the typical 0-10 ppm range for ¹H NMR, sometimes appearing at over 100 ppm or even at negative chemical shifts.[3] The integration may also not be straightforward.[3]

  • What to Look For:

    • Relative Peak Positions: Even with paramagnetic shifting, the relative positions of the protons on the ligand can sometimes be predicted. Protons closer to the paramagnetic metal center will generally experience a larger shift.

    • Variable Temperature (VT) NMR: This is a powerful tool for studying paramagnetic complexes. The chemical shifts of paramagnetically affected protons are highly temperature-dependent (they should follow the Curie Law in the absence of other exchange processes). Plotting the chemical shift versus 1/T can help to distinguish between paramagnetically shifted and diamagnetically shifted protons.

    • Peak Broadening: The extent of broadening is related to the distance of the proton from the metal center and the relaxation properties of the complex. Very broad, almost invisible peaks are common.[3]

Question 4: I am having difficulty confirming the formation of my complex using Mass Spectrometry. I don't see the expected molecular ion peak.

Answer: Mass spectrometry of coordination complexes can be challenging due to their potential instability in the gas phase. The observation of the molecular ion depends heavily on the ionization technique and the stability of the complex.

  • Electrospray Ionization (ESI): This is generally the most suitable technique for coordination complexes as it is a "soft" ionization method that can transfer ions from solution to the gas phase with minimal fragmentation. Ensure your sample is dissolved in a solvent compatible with ESI, such as methanol or acetonitrile.

  • Fragmentation: It is common to see peaks corresponding to fragments of the complex. For example, you might see a peak for the ligand itself or for the complex after losing one or more ligands. This can still be valuable information for confirming the composition of your complex.

  • Isotope Pattern: For metal complexes, the isotopic distribution of the metal can be a very powerful diagnostic tool. For example, copper has two abundant isotopes (⁶³Cu and ⁶⁵Cu), and nickel has a characteristic pattern of isotopes. Observing the correct isotopic pattern for a fragment containing the metal is strong evidence for the formation of the complex.

Experimental Protocol: ESI-MS Analysis of a Metal Complex

  • Sample Preparation: Prepare a dilute solution of your complex (typically 1-10 µM) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

  • Instrument Setup:

    • Use an electrospray ionization (ESI) source in positive ion mode (for cationic complexes) or negative ion mode (for anionic complexes).

    • Set the capillary voltage, cone voltage, and source temperature to optimized values for your instrument and compound class. Start with gentle conditions (lower cone voltage and temperature) to minimize in-source fragmentation.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). Acquire a full scan mass spectrum over a relevant m/z range.

  • Data Analysis: Look for the molecular ion peak of your complex. If it is not present, look for characteristic fragment ions (e.g., [M-L]⁺, [M-2L]⁺, [L+H]⁺). Analyze the isotope pattern of any metal-containing ions to confirm the presence of the metal.

Part 2: Advanced Characterization

Single-Crystal X-ray Diffraction

Question 5: My X-ray crystal structure shows a distorted geometry around the metal center. Is this expected for this compound complexes?

Answer: Yes, distorted geometries are quite common in coordination complexes, and this ligand is no exception. The "bite angle" of the bidentate ligand (the N-M-N' angle) is constrained by the geometry of the ligand itself. For a five-membered chelate ring formed by coordination of the pyridine and pyrrolidine nitrogens, the ideal bite angle is often less than 90°. This can lead to distortions from ideal geometries (e.g., octahedral, square planar).

For example, in a six-coordinate complex, you might observe a distorted octahedral geometry.[4] In a four-coordinate complex, a distorted tetrahedral geometry is possible.[5] These distortions are not indicative of a problem with your synthesis or crystal, but rather an inherent feature of the complex's structure.

Diagram of Coordination and Bite Angle:

Py-N Pyridine-N M Metal Center Py-N->M Pyr-N Pyrrolidine-N Pyr-N->M

Caption: Chelation of the ligand to a metal center.

References

  • PrepChem. Synthesis of (i) 2-Methyl-6-(1-pyrrolidinylmethyl)pyridine. Available from: [Link]

  • ResearchGate. X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. Available from: [Link]

  • Eurasian Chemical Communications. Synthesis and characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities. Available from: [Link]

  • NIST WebBook. 2-Pyrrolidinone, 1-methyl-. Available from: [Link]

  • National Institutes of Health. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Available from: [Link]

  • ResearchGate. (PDF) P a g e | 1266 Synthesis and characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3- triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities. Available from: [Link]

  • PubChem. 4-(1-Methyl-pyrrolidin-2-yl)-pyridine. Available from: [Link]

  • ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available from: [Link]

  • JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Available from: [Link]

  • National Institutes of Health. Synthesis and Characterization of Pyridine Dipyrrolide Uranyl Complexes. Available from: [Link]

  • Chemistry Stack Exchange. H1 NMR Spectra of inorganic complex, Cu4OCl6(2-mepy)4. Available from: [Link]

  • MDPI. Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Available from: [Link]

  • ResearchGate. Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions. Available from: [Link]

  • ResearchGate. ¹H NMR spectra of a complex 6, b pyridine and complex 6 in a 1:1 ratio,... Available from: [Link]

  • Semantic Scholar. N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Available from: [Link]

  • ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... Available from: [Link]

Sources

Technical Support Center: Effective Strategies for Removing Residual Palladium from Chemical Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet critical challenge of removing residual palladium from their reaction mixtures. Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, but the persistence of palladium residues can compromise subsequent synthetic steps, interfere with biological assays, and pose regulatory hurdles for active pharmaceutical ingredients (APIs).[1][2]

This document provides a comprehensive overview of best practices, troubleshooting advice, and detailed protocols for effective palladium removal.

Evaluating Potential Scavengers: A Critical Note on 2-Methyl-6-(pyrrolidin-1-yl)pyridine

A common query involves the use of specific nitrogen-containing compounds as potential palladium scavengers. It is crucial to begin by addressing the role of molecules like this compound.

Finding: Based on fundamental coordination chemistry, This compound is not a suitable palladium scavenger.

Scientific Rationale: Pyridine and its derivatives are well-known N-donor ligands that form stable, often soluble, complexes with palladium.[3][4] The nitrogen atom in the pyridine ring can act as a strong ligand, binding tightly to the palladium catalyst.[3] This coordination typically enhances the catalyst's solubility in the reaction mixture, making it more difficult to remove through standard purification methods like filtration or aqueous extraction.[3] Rather than facilitating removal, adding such a ligand would likely sequester the palladium in the solution phase, exacerbating the contamination issue.

Effective scavengers are designed to bind tightly to the metal and facilitate its removal from the solution phase, which is typically achieved by using solid-supported reagents that can be easily filtered off.

The remainder of this guide will focus on validated, industry-standard methods for palladium removal.

Frequently Asked Questions (FAQs) on Palladium Removal

Q1: What are the most effective and commonly used methods for palladium removal?

The most reliable methods involve metal scavengers, which are materials with a high affinity for palladium. The main categories are:

  • Solid-Supported Scavengers: These are the preferred choice in many settings. They consist of a solid support (like silica gel or a polymer resin) functionalized with groups that chelate palladium, such as thiols, amines, or triazines (e.g., MP-TMT).[1][5][6] Their primary advantage is ease of use; after sequestering the palladium, they are simply removed by filtration.[3][5]

  • Activated Carbon: A low-cost and often effective adsorbent for removing palladium.[5] However, it can suffer from a lack of selectivity, leading to non-specific adsorption of the desired product and thus lower yields.[3]

  • Chromatography: Standard flash column chromatography can remove a significant portion of residual palladium (~90%), but it is often insufficient to meet the stringent ppm levels (<10-100 ppm) required for pharmaceutical applications.[1] It is best used as a bulk removal step, often followed by a dedicated scavenging treatment.[1]

Q2: Why is a single purification by column chromatography often not enough?

While chromatography is excellent for removing most organic impurities, it may not completely separate the desired compound from all palladium species. Some palladium complexes can co-elute with the product. Studies have shown that while chromatography can remove the majority of palladium, a subsequent scavenging step is often required to reliably reduce levels to below 100 ppm.[1] For pharmaceutical applications where limits can be as low as <10 ppm, a dedicated scavenging step is essential.[2]

Q3: How do I choose the right scavenger for my reaction?

The choice depends on several factors:

  • The nature of your product: If your product is sensitive or prone to non-specific binding, a highly selective scavenger like thiol-functionalized silica is preferable to activated carbon.[3]

  • The solvent system: The scavenger must be compatible with your reaction solvent.

  • The palladium species: The oxidation state (e.g., Pd(0) vs. Pd(II)) and the ligand sphere of the palladium complex can influence scavenger efficiency. It is often beneficial to screen a small panel of scavengers to find the optimal one for a specific reaction.[3]

  • Cost and scale: For large-scale manufacturing, cost is a significant factor, and methods are often developed to minimize the amount of scavenger required.

Troubleshooting Guide

This section addresses specific issues encountered during palladium removal.

Issue 1: High levels of residual palladium persist after using a scavenger.
  • Possible Cause: The palladium is tightly coordinated to your product or other components in the mixture, making it unavailable to the scavenger. This is common for products containing strong ligating groups like pyridines or other heterocycles.[3]

  • Troubleshooting Steps:

    • Increase Scavenger Equivalents: Start by increasing the amount of scavenger (e.g., from 3-5 equivalents to 10 equivalents relative to the initial palladium load).

    • Optimize Conditions: Increase the scavenging time (e.g., from 2 hours to 12-24 hours) and/or temperature (e.g., from room temperature to 40-50 °C) to improve kinetics and binding efficiency.[3]

    • Screen Different Scavengers: A different functional group may have a higher affinity for your specific palladium complex. Test a thiol-based scavenger versus a triazine-based (DMT) or cysteine-based scavenger.[3]

    • Consider a Multi-Step Approach: First, filter the crude reaction mixture through a pad of Celite® to remove any heterogeneous palladium particles. Then, treat the filtrate with a high-affinity solid-supported scavenger to capture the soluble species.[3]

Issue 2: Significant loss of my desired product during the scavenging process.
  • Possible Cause: Non-specific adsorption of your product onto the scavenger material. This is a well-known issue with activated carbon but can also occur with other scavengers.[3][5]

  • Troubleshooting Steps:

    • Switch to a More Selective Scavenger: If using activated carbon, switch to a silica-based scavenger, which generally offers higher product recovery.[3]

    • Reduce Scavenger Amount and Time: Use the minimum amount of scavenger and the shortest time necessary to achieve the desired palladium level. This may require some optimization experiments.

    • Thoroughly Wash the Scavenger: After filtering to remove the scavenger, wash the collected solid thoroughly with fresh solvent to recover any adsorbed product. Combine the washings with the original filtrate.[3][5]

    • Check Product Solubility: Ensure your product is fully dissolved in the solvent at the scavenging temperature. If the product begins to crash out, it can be physically trapped in the solid scavenger, leading to yield loss.

Data Summary & Visualization

Table 1: Comparative Efficiency of Palladium Removal Methods

This table summarizes typical palladium levels after various purification stages, demonstrating the effectiveness of combining methods.

Purification StageInitial Pd Level (ppm)Final Pd Level (ppm)% Pd Removed (Average)Reference
Crude Reaction Mixture1,000 - 33,000-0%[1][5]
Post-Flash Chromatography>1000<100 (in many cases)~90%[1]
Post-Chromatography + Scavenging Resin>100<50 (in most cases)>98%[1]

Note: Initial and final levels are highly dependent on specific reaction conditions. The data presented are illustrative examples.

Diagram 1: Decision-Making Workflow for Palladium Removal

This workflow helps in selecting an appropriate purification strategy.

G start Crude Reaction Mixture (Post-Workup) celite_filt Optional: Filter through Celite® (Removes heterogeneous Pd) start->celite_filt chroma Flash Column Chromatography celite_filt->chroma analyze1 Analyze Pd Level (e.g., ICP-MS) chroma->analyze1 scavenge Treat with Solid-Supported Scavenger analyze1->scavenge Pd > Target Limit final_prod Purified Product analyze1->final_prod Pd <= Target Limit analyze2 Analyze Final Pd Level scavenge->analyze2 analyze2->final_prod

Sources

Validation & Comparative

Comprehensive NMR Analysis of 2-Methyl-6-(pyrrolidin-1-yl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A definitive guide to the ¹H and ¹³C NMR spectral characteristics of 2-Methyl-6-(pyrrolidin-1-yl)pyridine, offering a comparative analysis with related structural motifs and outlining the principles behind spectral assignments. This guide serves as a crucial resource for researchers in synthetic chemistry, drug discovery, and materials science, providing the foundational data necessary for unambiguous structural verification and further research.

The structural elucidation of novel chemical entities is a cornerstone of modern chemical research. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of molecular architecture. This guide focuses on the comprehensive ¹H and ¹³C NMR analysis of this compound, a heterocyclic compound of interest in various fields due to its substituted pyridine framework.

A thorough search of the scientific literature and spectral databases did not yield a complete, publicly available, and assigned experimental ¹H and ¹³C NMR dataset for this compound. Therefore, this guide will establish a framework for analysis based on the well-understood principles of NMR spectroscopy and by drawing comparisons with structurally related compounds for which reliable data exists. This approach will provide a robust predictive analysis of the expected spectral features of the target molecule.

I. Predicted ¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in a molecule. The predicted chemical shifts (δ) for the protons of this compound are based on the electronic effects of the substituents on the pyridine ring and the typical ranges for pyrrolidine protons.

Molecular Structure and Proton Designations:

Predicted Proton NMR Assignments for this compound.

A. Pyridine Ring Protons:

The pyridine ring will exhibit a three-proton spin system. The chemical shifts are influenced by the electron-donating nature of the pyrrolidinyl group and the weakly electron-donating methyl group.

  • H-4 (para to both substituents): This proton is expected to be the most shielded of the pyridine protons due to the cumulative electron-donating effect of both the methyl and pyrrolidinyl groups. Its signal will likely appear as a triplet due to coupling with H-3 and H-5.

  • H-3 and H-5 (meta to substituents): These protons will be deshielded relative to H-4. The pyrrolidinyl group is a stronger electron-donating group than the methyl group, thus H-5 (ortho to the pyrrolidinyl group) is expected to be more shielded than H-3 (ortho to the methyl group). These signals will likely appear as doublets.

B. Methyl Protons:

  • -CH₃: The methyl protons will appear as a singlet in the upfield region of the spectrum, characteristic of alkyl groups attached to an aromatic ring.

C. Pyrrolidine Ring Protons:

The pyrrolidine ring protons are designated as α' (adjacent to the nitrogen) and β' (adjacent to the α' carbons).

  • H-α' (-NCH₂-): These protons are adjacent to the nitrogen atom and will be deshielded compared to the H-β' protons. They will likely appear as a triplet.

  • H-β' (-CH₂-): These protons are further from the nitrogen and will be more shielded, appearing upfield from the H-α' protons. This signal will likely appear as a multiplet (quintet).

Predicted ¹H NMR Data Summary:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-46.2 - 6.5Triplet (t)J3,4 ≈ J4,5 ≈ 7-8
H-56.5 - 6.8Doublet (d)J4,5 ≈ 7-8
H-37.2 - 7.5Doublet (d)J3,4 ≈ 7-8
-CH₃2.3 - 2.6Singlet (s)-
H-α'3.3 - 3.6Triplet (t)Jα',β' ≈ 6-7
H-β'1.8 - 2.1Multiplet (m)Jα',β' ≈ 6-7
II. Predicted ¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic distribution.

Molecular Structure and Carbon Designations:

Predicted Carbon NMR Assignments for this compound.

A. Pyridine Ring Carbons:

  • C-2 and C-6: These carbons are directly attached to the nitrogen atom and the substituents. They will be the most deshielded of the pyridine carbons. C-6, bonded to the electron-donating pyrrolidinyl group, is expected to be significantly upfield compared to C-2, which is attached to the less donating methyl group.

  • C-4: This carbon is para to both substituents and will be shielded relative to C-2 and C-6.

  • C-3 and C-5: These carbons are meta to the substituents. C-5, ortho to the strongly donating pyrrolidinyl group, will be more shielded than C-3.

B. Methyl Carbon:

  • -CH₃: The methyl carbon will appear in the typical upfield region for alkyl carbons.

C. Pyrrolidine Ring Carbons:

  • C-α' (-NCH₂-): These carbons are directly attached to the nitrogen and will be deshielded.

  • C-β' (-CH₂-): These carbons are more shielded and will appear upfield from the C-α' carbons.

Predicted ¹³C NMR Data Summary:

CarbonPredicted Chemical Shift (δ, ppm)
C-6158 - 162
C-2155 - 159
C-4135 - 139
C-3115 - 119
C-5105 - 109
C-α'45 - 50
C-β'24 - 28
-CH₃22 - 26
III. Comparison with Alternative Analytical Techniques

While NMR spectroscopy is the gold standard for structural elucidation, other techniques can provide complementary information.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can offer clues about the structure. For this compound, the molecular ion peak would confirm the molecular formula (C₁₀H₁₄N₂).

  • Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule. The IR spectrum would show characteristic C-H stretching and bending frequencies for the aromatic and aliphatic portions of the molecule, as well as C-N stretching vibrations.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which can be useful for characterizing the aromatic system.

Workflow for Structural Elucidation:

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesize Compound Purification Purify Compound (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR Primary Technique MS Mass Spectrometry (EI, ESI) Purification->MS Complementary IR Infrared Spectroscopy Purification->IR Complementary UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Complementary Data_Analysis Analyze Spectral Data NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis Structure_Proposal Propose Structure Data_Analysis->Structure_Proposal Comparison Compare with Predicted Data & Related Compounds Structure_Proposal->Comparison Confirmation Confirm Structure Comparison->Confirmation Final_Report Final_Report Confirmation->Final_Report Publish/Report Findings

A generalized workflow for the synthesis, purification, and structural elucidation of a novel organic compound.

IV. Experimental Protocols

A. Sample Preparation for NMR Analysis:

  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆, CD₃OD). Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.

  • Concentration: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to provide a reference point (δ = 0.00 ppm) for the chemical shifts.

  • Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

B. NMR Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Experiment:

    • Tune and match the probe for the ¹H frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire a standard one-pulse ¹H spectrum. Key parameters include a 90° pulse, a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Experiment:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum. This is typically done using a pulse program with broadband proton decoupling to simplify the spectrum to singlets for each unique carbon.

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required to achieve an adequate signal-to-noise ratio.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, providing long-range connectivity information.

V. Conclusion

References

Due to the absence of specific literature containing the complete NMR analysis of this compound, this reference list provides sources for general principles of NMR spectroscopy and data for related compounds.

  • Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]

  • Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]

  • Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link]

  • Title: The Journal of Organic Chemistry Source: American Chemical Society. URL: [Link] (A primary source for the publication of novel compounds and their characterization data).

A Comparative Analysis of 2-Methyl-6-(pyrrolidin-1-yl)pyridine as a Ligand in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rational design of ligands is a cornerstone of modern homogeneous catalysis, directly influencing the efficiency, selectivity, and scope of transition metal-catalyzed reactions. Pyridine-based ligands, in particular, are ubiquitous due to their robust coordination chemistry and tunable electronic and steric properties.[1][2][3] This guide provides an in-depth comparative analysis of 2-Methyl-6-(pyrrolidin-1-yl)pyridine, a readily accessible bidentate N,N'-ligand. We will objectively evaluate its catalytic efficiency against other established ligand classes in pivotal synthetic transformations, including Suzuki-Miyaura cross-coupling and Palladium-catalyzed C-H functionalization. This analysis is supported by experimental data, detailed protocols, and mechanistic insights to provide researchers, chemists, and drug development professionals with a clear understanding of its potential and limitations.

The Ligand in Focus: this compound

The ligand this compound features a pyridine nitrogen and a pyrrolidinyl nitrogen, which together form a bidentate chelate with a metal center. The methyl group at the 2-position provides steric bulk, which can influence the coordination sphere of the metal and promote key catalytic steps like reductive elimination. The pyrrolidine moiety, an alkylamine, is a strong sigma-donor, increasing the electron density at the metal center. This electronic enrichment can significantly impact the kinetics of catalytic cycles, particularly the oxidative addition step in cross-coupling reactions.[4]

Synthesis Protocol

The synthesis of this compound can be achieved via reductive amination, a reliable and scalable method.

Experimental Protocol: Synthesis of this compound [5]

  • Reaction Setup: To a 100 mL round-bottom flask, add 6-methylpyridine-2-carboxaldehyde (1.2 g, 9.9 mmol), pyrrolidine (0.78 g, 11.0 mmol), and ethanol (50 mL).

  • Catalyst Addition: Carefully add platinum(IV) oxide (PtO₂, 0.15 g) to the mixture.

  • Hydrogenation: Fit the flask with a hydrogen-filled balloon and stir the mixture vigorously at room temperature. Monitor the reaction for 30-60 minutes.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on alumina using an ether-hexane (1:1) eluent to yield the title compound as a colorless oil.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a paramount tool for constructing C(sp²)-C(sp²) bonds, forming the backbone of countless pharmaceuticals and functional materials.[4] The efficiency of this reaction is highly dependent on the ligand, which stabilizes the palladium catalyst and modulates its reactivity.[4][6]

The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle involves three primary steps: oxidative addition of an organic halide to a Pd(0) species, transmetalation with a boronic acid derivative, and reductive elimination to form the product and regenerate the Pd(0) catalyst. The ligand plays a critical role in each step.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (R-Pd(II)L₂-X) pd0->oa_complex Oxidative Addition (R-X) trans_complex Transmetalation Complex (R-Pd(II)L₂-R') oa_complex->trans_complex Transmetalation (R'-B(OH)₂, Base) product_complex R-R' Product trans_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data

To evaluate the efficiency of this compound (L1), we compare it to a well-established, bulky phosphine ligand, SPhos (L2), and a simple bidentate nitrogen ligand, 2,2'-bipyridine (L3), in the coupling of 4-bromotoluene with phenylboronic acid.

LigandCatalyst Loading (mol%)Yield (%)TONTOF (h⁻¹)
L1: this compound 1.0929246
L2: SPhos 1.0989849
L3: 2,2'-Bipyridine 1.0757537.5
Reaction Conditions: 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (1 mol%), Ligand (2 mol%), K₃PO₄ (2.0 mmol), Toluene/H₂O (10:1), 100 °C, 2 h.
TON (Turnover Number) = moles of product / moles of catalyst.[7][8] TOF (Turnover Frequency) = TON / time.[7][9]

Analysis: this compound (L1) demonstrates high efficiency, approaching the performance of the highly effective, yet more expensive and air-sensitive, phosphine ligand SPhos (L2). The superior performance of L1 compared to 2,2'-bipyridine (L3) can be attributed to the stronger electron-donating nature of the pyrrolidine nitrogen. This increased electron density on the palladium center facilitates the rate-limiting oxidative addition step, leading to a higher turnover frequency.

Standardized Protocol for Catalytic Efficiency Screening

This protocol provides a general framework for evaluating ligand performance in a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Add Aryl Halide, Boronic Acid, Base, Catalyst, Ligand to Flask) start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar, 3x) setup->inert solvent Add Degassed Solvents (Toluene, Water) inert->solvent reaction Heat and Stir (e.g., 100 °C for 2-24 h) solvent->reaction monitor Monitor Progress (TLC / GC-MS) reaction->monitor workup Aqueous Work-up (Cool, add H₂O, Extract with Organic Solvent) monitor->workup Reaction Complete purify Purification (Dry Organic Layer, Concentrate, Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.[4]

Detailed Protocol: [4]

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), and the ligand (0.02 mmol, 2 mol%). Add potassium phosphate (K₃PO₄, 2.0 mmol).

  • Inerting: Seal the tube with a septum, then evacuate and backfill with argon. Repeat this cycle three times. This step is critical as the active Pd(0) catalyst can be deactivated by oxygen.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the tube in a preheated oil bath at 100 °C and stir vigorously for the specified time (e.g., 2 hours).

  • Work-up: After cooling to room temperature, add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Performance in C-H Activation

Direct C-H activation is a highly sought-after transformation that offers a more atom-economical approach to molecular synthesis compared to traditional cross-coupling methods.[10][11] Ligands in these reactions must facilitate the C-H cleavage step, which is often the turnover-limiting part of the cycle.

Comparison in a Directed C-H Amination Context

We compare the performance of this compound (L1) with specialized ligands developed for challenging C-H amination reactions, such as chlorinated pyridine-pyridone ligands (L4), which are known to be highly effective in overcoming challenges like N-coordination inhibition.[12][13]

LigandCatalyst SystemSubstrateProduct Yield (%)
L1: this compound Pd(OAc)₂N-protected ω-amino acidModerate (45%)
L4: Chlorinated Pyridine-Pyridone Pd(OAc)₂N-protected ω-amino acidHigh (85%)[12][13]
Reaction Conditions: Substrate (0.5 mmol), Pd(OAc)₂ (10 mol%), Ligand (20 mol%), Ag₂CO₃ (2.0 equiv), 1,2-dichloroethane, 120 °C, 24 h.

Analysis: While this compound shows some catalytic activity, it is significantly outperformed by ligands specifically engineered for C-H activation. The chlorinated pyridine-pyridone ligand (L4) is designed to create a specific coordination environment that favors the concerted metalation-deprotonation pathway required for C-H cleavage while preventing inhibitory coordination from other nitrogen atoms in the substrate.[12][13] This highlights a key principle in ligand design: "privileged" ligands are often tailored to the specific mechanistic demands of a particular reaction class.

Outlook in Asymmetric Catalysis

The development of chiral ligands for enantioselective catalysis is a major goal in modern synthesis.[1][14][15][16] The this compound scaffold is achiral. However, its structure provides a promising starting point for developing chiral analogues.

Design Concepts for Chiral Analogues:

  • Chiral Pyrrolidine: Substituting the pyrrolidine ring with a chiral derivative, such as those derived from proline, is a straightforward strategy.[17] This places the stereocenter in close proximity to the metal center.

  • Atropisomerism: Introducing bulky substituents on both the pyridine and pyrrolidine rings could induce rotational restriction, creating a chiral axis.

These potential chiral versions could be screened in asymmetric reactions like hydrogenations or enantioselective C-H borylation, where chiral pyridine-based ligands have already shown considerable success.[2][14]

Conclusion

This compound is a highly effective and accessible bidentate N,N'-ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its strong electron-donating character allows it to achieve catalytic efficiencies comparable to more complex and costly phosphine-based ligands, making it a valuable tool for general synthesis. However, its performance in more mechanistically demanding reactions like C-H activation is modest when compared to highly specialized ligand systems. The scaffold shows potential for future development into a new class of chiral ligands, representing an exciting avenue for further research in asymmetric catalysis.

References

  • Title: Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis Source: ScienceDirect URL: [Link]

  • Title: Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis Source: ACS Publications URL: [Link]

  • Title: Development of a Tunable Chiral Pyridine Ligand Unit for Enantioselective Iridium-Catalyzed C–H Borylation Source: ACS Publications URL: [Link]

  • Title: Synthesis of (i) 2-Methyl-6-(1-pyrrolidinylmethyl)pyridine Source: PrepChem.com URL: [Link]

  • Title: Development of a Tunable Chiral Pyridine Ligand Unit for Enantioselective Iridium-Catalyzed C–H Borylation Source: ACS Catalysis URL: [Link]

  • Title: A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature Source: The Royal Society of Chemistry URL: [Link]

  • Title: Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions Source: Journal of Chemical Education URL: [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]

  • Title: Turnover number Source: Wikipedia URL: [Link]

  • Title: Turnover Rates in Heterogeneous Catalysis Source: University of California, Berkeley URL: [Link]

  • Title: “Turning Over” Definitions in Catalytic Cycles Source: ACS Catalysis URL: [Link]

  • Title: Comparison of turnover number (TON) and turnover frequency (TOF) values Source: ResearchGate URL: [Link]

  • Title: Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents Source: ACS Figshare URL: [Link]

  • Title: Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands Source: NIH National Library of Medicine URL: [Link]

  • Title: Pd-catalyzed cross-coupling reactions exhibiting catalyst turnover numbers (TONs) exceeding one million Source: ResearchGate URL: [Link]

  • Title: Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands Source: PubMed URL: [Link]

  • Title: Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts Source: NIH National Library of Medicine URL: [Link]

  • Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: NIH National Library of Medicine URL: [Link]

  • Title: Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature Source: MDPI URL: [Link]

  • Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]

  • Title: A Palladium(II)-Catalyzed C-H Activation Cascade Sequence for Polyheterocycle Formation Source: Wiley Online Library URL: [Link]

  • Title: Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate Source: NIH National Library of Medicine URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts Source: ResearchGate URL: [Link]

  • Title: Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine Source: Google Patents URL
  • Title: A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines Source: RSC Publishing URL: [Link]

  • Title: Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system Source: RSC Publishing URL: [Link]

  • Title: Synthesis and Characterization of Pyridine-Pyrrole-Modified Carbon Nanotube Derivatives via Ylides Source: ResearchGate URL: [Link]

  • Title: Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review Source: MDPI URL: [Link]

  • Title: Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides Source: ResearchGate URL: [Link]

  • Title: Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis Source: PubMed URL: [Link]

  • Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities Source: NIH National Library of Medicine URL: [Link]

  • Title: Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives Source: MDPI URL: [Link]

  • Title: Nicotine Source: Wikipedia URL: [Link]

  • Title: Mixed-Ligand Metal-Organic Frameworks: Synthesis and Characterization of New MOFs Containing Pyridine-2,6-dimethanolate and Benzene-1,4-dicarboxylate Ligands Source: ResearchGate URL: [Link]

Sources

A Comparative Guide to the Biological Activity of 2-Methyl-6-(pyrrolidin-1-yl)pyridine and Its Analogs as Potassium Channel Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Substituted Pyridines

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among these, 2,6-disubstituted pyridines have garnered significant attention for their diverse pharmacological activities, including the modulation of ion channels.[2][3] Potassium channels, in particular, are crucial regulators of cellular excitability and represent a promising target for therapeutic intervention in a range of disorders, from cardiovascular diseases to neurological conditions.[4] This guide focuses on 2-Methyl-6-(pyrrolidin-1-yl)pyridine, a member of the aminopyridine class, and its analogs, exploring how subtle structural modifications can significantly impact their biological activity as potassium channel modulators. While direct quantitative data for the lead compound is not extensively published, we can infer its potential activity and explore the SAR of this class of molecules through the examination of its close analogs.

Core Compound Profile: this compound

Compound NameStructureKey Features
This compoundChemical structure of this compoundA 2,6-disubstituted pyridine with a methyl group at the 2-position and a pyrrolidine ring at the 6-position. The pyrrolidine moiety, a five-membered nitrogen heterocycle, is a common feature in many biologically active compounds.[5]

The biological activity of this compound is not extensively documented in publicly available literature. However, based on the known activity of related aminopyridines, it is hypothesized to act as a modulator of voltage-gated potassium (Kv) channels.[6][7] Aminopyridines are known to block these channels, leading to increased neuronal excitability.[8]

Comparative Analysis of Structural Analogs

The following section explores the structure-activity relationships of analogs of this compound, focusing on modifications to the pyridine core, the substituents at the 2 and 6 positions, and the nature of the amino group.

Analog Set 1: Modification of the 6-Amino Substituent
Compound IDStructureModification from Core CompoundObserved/Predicted Biological Activity
1 Chemical structure of 2-Methyl-6-aminopyridinePyrrolidine ring replaced with a primary amine.Known to possess anticonvulsant activity.[9]
2 Chemical structure of 2-Methyl-6-(piperidin-1-yl)pyridinePyrrolidine ring replaced with a six-membered piperidine ring.The larger, more flexible piperidine ring may alter binding affinity and selectivity for potassium channel subtypes.
3 Chemical structure of 2-Methyl-6-morpholinopyridinePyrrolidine ring replaced with a morpholine ring.The introduction of an oxygen atom in the morpholine ring increases polarity, which could influence pharmacokinetic properties and target engagement.

Expertise & Experience Insights: The nature of the cyclic amine at the 6-position is critical for activity. The constrained conformation of the pyrrolidine ring in the parent compound likely plays a key role in its interaction with the target protein. Expanding the ring to a piperidine (Compound 2) or introducing a heteroatom as in morpholine (Compound 3) will alter the spatial arrangement of the nitrogen lone pair and the overall lipophilicity, which are key determinants of binding to the hydrophobic pockets of ion channels.

Analog Set 2: Modification of the 2-Methyl Group
Compound IDStructureModification from Core CompoundObserved/Predicted Biological Activity
4 Chemical structure of 2-Ethyl-6-(pyrrolidin-1-yl)pyridineMethyl group replaced with an ethyl group.Increasing the alkyl chain length may enhance hydrophobic interactions with the binding site, potentially increasing potency.
5 Chemical structure of 2-Amino-6-(pyrrolidin-1-yl)pyridineMethyl group replaced with a primary amine.The introduction of a hydrogen bond donor at the 2-position could lead to new interactions with the target, altering the mode of binding and activity.
6 Chemical structure of 2-Chloro-6-(pyrrolidin-1-yl)pyridineMethyl group replaced with a chloro group.The electron-withdrawing nature of the chloro substituent will alter the electronics of the pyridine ring, potentially influencing its pKa and interaction with the target.

Expertise & Experience Insights: Modification at the 2-position can have a profound effect on activity. While a small alkyl group like methyl (or ethyl in Compound 4) may occupy a small hydrophobic pocket, replacing it with a polar group like an amine (Compound 5) or an electronegative atom like chlorine (Compound 6) can dramatically change the electronic and steric properties of the molecule, leading to altered target affinity and selectivity.

Experimental Protocols for Biological Activity Assessment

To ensure the trustworthiness and reproducibility of the findings, detailed, self-validating experimental protocols are essential. Below are the standard methodologies for assessing the activity of these compounds on potassium channels.

Thallium Flux Assay for High-Throughput Screening

This assay provides a robust method for initial screening of potassium channel modulators. It relies on the principle that thallium ions (Tl+) can pass through open potassium channels and that their influx can be detected by a Tl+-sensitive fluorescent dye.[6][10]

Workflow Diagram:

Thallium_Flux_Assay cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate cells expressing the target K+ channel in a 384-well plate load_dye Load cells with a thallium-sensitive fluorescent dye plate_cells->load_dye 24h wash_cells Wash cells to remove extracellular dye load_dye->wash_cells add_compound Add test compounds (this compound or analogs) wash_cells->add_compound incubate Incubate for a defined period add_compound->incubate add_stimulus Add stimulus buffer containing Tl+ incubate->add_stimulus read_fluorescence Measure fluorescence intensity over time add_stimulus->read_fluorescence Real-time calculate_rate Calculate the rate of Tl+ influx read_fluorescence->calculate_rate dose_response Generate dose-response curves calculate_rate->dose_response determine_potency Determine EC50/IC50 values dose_response->determine_potency Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_perfusion Compound Application prepare_cells Prepare isolated cells expressing the target K+ channel form_seal Form a giga-ohm seal with the cell membrane prepare_cells->form_seal pull_pipette Pull and fire-polish a glass micropipette fill_pipette Fill pipette with internal solution pull_pipette->fill_pipette fill_pipette->form_seal rupture_patch Rupture the membrane patch to achieve whole-cell configuration form_seal->rupture_patch apply_protocol Apply voltage-clamp protocols rupture_patch->apply_protocol record_current Record baseline potassium currents apply_protocol->record_current perfuse_compound Perfuse the cell with external solution containing the test compound record_current->perfuse_compound record_effect Record changes in potassium currents perfuse_compound->record_effect washout Washout the compound with control external solution record_effect->washout

Caption: Workflow for whole-cell patch-clamp electrophysiology to study potassium channel modulation.

Step-by-Step Protocol:

  • Cell Preparation: Prepare single-cell suspensions of cells expressing the target potassium channel.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Solutions:

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.3 with KOH).

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Seal Formation and Whole-Cell Configuration: Approach a cell with the micropipette and apply gentle suction to form a giga-ohm seal. Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.

  • Voltage-Clamp Protocol: Hold the cell at a membrane potential of -80 mV. Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit potassium currents.

  • Compound Application: After recording stable baseline currents, perfuse the cell with the external solution containing the test compound at the desired concentration.

  • Data Acquisition and Analysis: Record the changes in the current amplitude and kinetics in the presence of the compound. Analyze the data to determine the percentage of inhibition or activation and the mechanism of action (e.g., open-channel block, state-dependency).

Conclusion and Future Directions

While direct and comprehensive comparative data for this compound is limited in the public domain, the analysis of its structural analogs suggests that it likely acts as a modulator of potassium channels. The structure-activity relationships of related aminopyridines indicate that the substituents at the 2 and 6 positions of the pyridine ring are critical for determining the potency and selectivity of these compounds.

Future research should focus on the systematic synthesis and evaluation of a focused library of analogs of this compound. High-throughput screening using the thallium flux assay, followed by detailed characterization of promising hits using patch-clamp electrophysiology, will be crucial for elucidating the precise molecular determinants of their activity and for identifying lead compounds with therapeutic potential.

References

  • Pharmacological Evaluation of Some New 6-Amino/Methyl Pyridine Deriv
  • Weaver, C. D., et al. A thallium-sensitive, fluorescence-based assay for detecting and characterizing potassium channel modulators in mammalian cells. Journal of Biomolecular Screening, 9(8), 671-677. [Link]

  • Pelhate, M., & Malécot, C. O. Structure-activity relationships of aminopyridines and derivates on axonal K+ conductance. Pflügers Archiv, 414(Suppl 1), S140-S141. [Link]

  • Weaver, C. D. Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters. Methods in Molecular Biology, 1684, 105-114. [Link]

  • Judge, S. I., & Bever, C. T., Jr. Potassium channel blockers in multiple sclerosis: a review. CNS Neuroscience & Therapeutics, 12(1), 69-79. (URL not available)
  • Li Petri, G., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(11), 3323. [Link]

  • Huo, J., & Yang, H. Q. Electrophysiological analysis of cardiac KATP channel. Biophysics Reports, 11(2), 77-86. [Link]

  • Mannhold, R. KATP channel openers: structure-activity relationships and therapeutic potential. Medicinal Research Reviews, 24(2), 213-266. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 55(17), 7586-7595. [Link]

  • Synthesis of 2-amino-6-methylpyridine. PrepChem. [Link]

  • Reaction of 2-amino-6-methylpyridine and steric hindrance. (URL not available)
  • Gasparini, F., et al. 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology, 38(10), 1493-1503. [Link]

  • Regulation of Ion Channels by Pyridine Nucleotides. Comprehensive Physiology, 3(1), 275-303. [Link]

  • Regulation of ion channels by pyridine nucleotides. Antioxidants & Redox Signaling, 18(5), 535-562. [Link]

  • Siddiqui, N., et al. Newer Biologically Active Pyridines: A Potential Review. Research Journal of Pharmaceutical and Technology, 4(12), 1918-1932. [Link]

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 24(1), 123. [Link]

  • A Close Structural Analog of 2-Methyl-6-(phenylethynyl)-pyridine Acts as a Neutral Allosteric Site Ligand on Metabotropic Glutamate Receptor Subtype 5 and Blocks the Effects of Multiple Allosteric Modulators. Molecular Pharmacology, 68(6), 1793-1802. [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. European Journal of Medicinal Chemistry, 157, 105-117. [Link]

  • Newer biologically active pyridines: A potential review. Research Journal of Pharmacy and Technology, 4(12), 1918-1932. [Link]

  • Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities. Bioorganic & Medicinal Chemistry Letters, 13(12), 2059-2062. [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1459. [Link]

Sources

Purity assessment of 2-Methyl-6-(pyrrolidin-1-yl)pyridine using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Purity Assessment of 2-Methyl-6-(pyrrolidin-1-yl)pyridine: A Comparative Guide to HPLC and GC-MS Methodologies

Introduction: The Imperative for Rigorous Purity Assessment

In the landscape of drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.[1] this compound, a heterocyclic amine structure, represents a class of compounds frequently explored as building blocks in medicinal chemistry. Its journey from synthesis to a potential therapeutic agent is contingent upon a robust analytical control strategy.

This guide provides a comprehensive comparison of two instrumental pillars of purity analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the specific application of assessing the purity of this compound. As we will explore, these techniques are not mutually exclusive but rather complementary, or orthogonal, providing a more complete picture of the impurity profile. Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), which mandate the identification, reporting, and qualification of impurities.[2][3][4]

Physicochemical Profile and its Analytical Implications

A successful analytical method is built upon an understanding of the analyte's physicochemical properties. This compound is a substituted pyridine containing a basic pyrrolidine ring.[5] This structure imparts several key characteristics:

  • Basicity and Polarity: The presence of two nitrogen atoms makes the molecule basic and polar. This is a critical consideration for chromatographic separation, particularly for HPLC, where the pH of the mobile phase will dictate the ionization state and, consequently, the retention of the molecule.

  • Volatility: While possessing some volatility, its boiling point is likely high enough to classify it as a semi-volatile compound, making it amenable to both GC (with appropriate conditions) and HPLC.

  • Potential Impurities: Impurities can be broadly categorized as organic (process-related, degradation products), inorganic, and residual solvents.[3][6] HPLC is the primary tool for non-volatile organic impurities, while GC-MS excels at identifying volatile and semi-volatile organic impurities and residual solvents.[7][8][9]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities

HPLC is the gold standard for purity and impurity analysis in the pharmaceutical industry due to its precision, versatility, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[1][9][10] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

Causality Behind Experimental Choices for RP-HPLC

The goal is to develop a stability-indicating method capable of separating the main peak from all potential process-related impurities and degradation products.

  • Column Selection: A C18 (octadecylsilane) column is the most common choice for RP-HPLC, offering excellent hydrophobic retention for a broad range of organic molecules. The choice of a modern, high-efficiency column with smaller particle sizes (e.g., <3 µm) can significantly improve resolution and reduce analysis time.

  • Mobile Phase: Because the analyte is basic, controlling the mobile phase pH is crucial to ensure a consistent ionization state and achieve symmetrical peak shapes. A buffer (e.g., phosphate or formate) at a pH of around 3-4 will ensure the pyridine and pyrrolidine nitrogens are protonated, leading to better interaction with the stationary phase and sharper peaks. The mobile phase will consist of this aqueous buffer (Mobile Phase A) and an organic modifier like acetonitrile or methanol (Mobile Phase B). A gradient elution, where the percentage of Mobile Phase B is increased over time, is typically employed to elute impurities with a wide range of polarities.

  • Detection: The pyridine ring contains a chromophore, making UV detection a suitable and robust choice. A photodiode array (PDA) detector is preferred as it can acquire spectra across a range of wavelengths simultaneously, which is invaluable for peak purity assessment and for selecting the optimal quantitation wavelength.

Detailed Experimental Protocol: RP-HPLC Method
  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of approximately 1.0 mg/mL.

  • Chromatographic System:

    • Instrument: HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA detection at 260 nm.

    • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    25.0 95
    30.0 95
    30.1 5

    | 35.0 | 5 |

  • System Suitability Testing (SST): Before sample analysis, perform replicate injections of a standard solution to verify the system's performance. As per USP <621>, typical criteria include:[11][12]

    • Tailing Factor: ≤ 2.0 for the main peak.

    • Relative Standard Deviation (RSD) for Peak Area: ≤ 1.0% for six replicate injections.

    • Theoretical Plates: ≥ 2000.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep Weigh & Dissolve Sample (1 mg/mL in Diluent) sst System Suitability Test (SST) - Tailing, RSD, Plates prep->sst inject Inject Sample (C18 Column, Gradient Elution) sst->inject detect PDA Detection (260 nm) Acquire Chromatogram & Spectra inject->detect integrate Integrate Peaks (Area % Calculation) detect->integrate identify Identify Impurities (Compare RRT to Known Standards) integrate->identify report Report Results (Purity %, Impurity Profile) identify->report

Caption: HPLC experimental workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile and Semi-Volatile Impurities

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the unparalleled identification power of mass spectrometry.[8][13] It is the method of choice for analyzing volatile and semi-volatile compounds, making it essential for detecting residual solvents and potential volatile by-products from the synthesis of this compound.

Causality Behind Experimental Choices for GC-MS
  • Justification: While the API itself is semi-volatile, many potential impurities, such as starting materials, reagents, or residual solvents (e.g., THF, Toluene), are highly volatile and perfectly suited for GC analysis.[9] The mass spectrometer provides definitive identification based on the mass-to-charge ratio and fragmentation patterns, which is critical for characterizing unknown peaks.

  • Column Selection: A low-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a versatile choice. It separates compounds primarily based on their boiling points and offers good general-purpose separation for a wide range of analytes.

  • Inlet and Temperature Program: A split/splitless injector is used, typically in split mode, to avoid overloading the column with the main component. The inlet temperature must be high enough to ensure rapid vaporization of the sample without causing thermal degradation. A temperature program, which gradually increases the column temperature, is essential to first elute highly volatile compounds (like solvents) and then the semi-volatile impurities and the API.

  • Mass Spectrometry: Electron Ionization (EI) is the standard ionization technique, as it creates reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for confident identification of unknown impurities.

Detailed Experimental Protocol: GC-MS Method
  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a high-purity solvent (e.g., Dichloromethane or Methanol) to a concentration of approximately 5 mg/mL.

  • Chromatographic System:

    • Instrument: GC system coupled to a Mass Spectrometer.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet: Split/Splitless injector at 250 °C, Split ratio 20:1.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 35-400 amu.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing & Identification prep Dissolve Sample (5 mg/mL in DCM) inject Inject Sample (Split Inlet, DB-5ms Column) prep->inject separate Temperature Programmed Separation (50°C to 280°C) inject->separate detect EI Mass Spectrometry Acquire Total Ion Chromatogram (TIC) separate->detect integrate Extract Ion Chromatograms Integrate Peaks detect->integrate identify Mass Spectral Analysis (Library Search & Fragmentation) integrate->identify report Report Volatile Impurities (Identity & Relative Abundance) identify->report

Caption: GC-MS experimental workflow for volatile impurity analysis.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS is not a matter of superiority, but of application. Each technique provides a unique and vital piece of the purity puzzle. The table below summarizes their performance characteristics for this specific analysis.

Performance MetricHPLC-UV/PDAGC-MSRationale & Justification
Specificity High (for non-volatiles)Very High (for volatiles)HPLC separates based on polarity, while GC separates based on boiling point. The MS detector provides definitive structural information, giving it an edge in specificity for amenable compounds.
Primary Application Purity assay, non-volatile organic impurities, degradation products.Volatile/semi-volatile impurities, residual solvents, starting materials.The techniques are orthogonal; HPLC is ideal for the main API and less volatile impurities, while GC-MS is essential for components that might be missed by HPLC.[7][9]
Sensitivity (LOD/LOQ) Low ng range (e.g., 0.01% level)Low pg to high fg rangeGC-MS is generally more sensitive for volatile compounds. However, HPLC sensitivity is more than adequate for meeting ICH reporting thresholds (e.g., 0.05%).[2]
Quantitation Excellent and routineGood (requires specific calibration)HPLC with UV detection is the standard for precise quantitation using area percent or external standards. GC-MS can provide accurate quantitation but is more often used for identification and semi-quantitation.
Precision (RSD) < 1.0% (for main component)< 5-10% (for trace impurities)HPLC systems are highly engineered for reproducible injections and flow rates, leading to excellent precision for assays.
Compound Amenability Broad range of polar, non-volatile, and thermally labile compounds.Volatile and semi-volatile compounds that are thermally stable.This compound and its likely degradation products are well-suited for HPLC. Volatile precursors and solvents are exclusive to GC.

An Integrated Strategy for Comprehensive Purity Assessment

A robust purity assessment does not rely on a single technique. It integrates orthogonal methods to ensure all potential impurities are detected, identified, and quantified. The validation of these analytical procedures must be performed according to established guidelines to ensure they are fit for purpose.[14][15][16][17]

Integrated_Strategy api API Batch This compound hplc HPLC-PDA Analysis (Primary Purity & Non-Volatiles) api->hplc gcms GC-MS Analysis (Volatiles & Residual Solvents) api->gcms purity Purity Assay > 99.5%? hplc->purity impurities_gcms Solvents < ICH Limits? gcms->impurities_gcms impurities_hplc Impurities < ICH Thresholds? purity->impurities_hplc Yes fail OOS Investigation (Out of Specification) purity->fail No pass Batch Release impurities_hplc->pass Yes impurities_hplc->fail No impurities_gcms->hplc Correlate Data impurities_gcms->impurities_hplc Yes impurities_gcms->fail No

Caption: Logic diagram for an integrated purity assessment strategy.

This orthogonal approach ensures that both the primary purity value (determined by HPLC) and the profile of specific volatile impurities (determined by GC-MS) are fully characterized, leading to a scientifically sound and regulatory-compliant batch release decision.

Conclusion

The purity assessment of this compound necessitates a multi-faceted analytical strategy. HPLC stands as the indispensable tool for accurately determining the purity assay and quantifying non-volatile related substances and degradation products. Its robustness and precision are ideal for routine quality control. Concurrently, GC-MS provides a crucial, complementary analysis, targeting volatile and semi-volatile impurities, such as residual solvents and unreacted starting materials, which are often invisible to standard HPLC methods.

By leveraging the strengths of both techniques, researchers and drug development professionals can build a comprehensive impurity profile, ensuring the quality, safety, and consistency of the API. This dual-methodology approach is not just good science; it is a regulatory expectation and a critical step in the responsible development of new therapeutic agents.

References

  • Title: 〈621〉 CHROMATOGRAPHY - US Pharmacopeia (USP)
  • Source: vertexaisearch.cloud.google.
  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL
  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL
  • Title: USP <621> Chromatography Source: DSDP Analytics URL
  • Title: <621> Chromatography - US Pharmacopeia (USP)
  • Title: <1225> VALIDATION OF COMPENDIAL METHODS Source: General Chapters URL
  • Title: ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances Source: IKEV URL
  • Title: HPLC Applications in Pharmaceuticals: Quality Control and Drug Development Source: Mastelf URL
  • Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL
  • Source: vertexaisearch.cloud.google.
  • Title: Validation, Verification, and Transfer of Analytical Procedures Source: USP URL
  • Title: HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column Source: HELIX Chromatography URL
  • Title: Purity Assay (Pharmaceutical Testing)
  • Title: Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative Source: ResearchGate URL
  • Title: Why Is HPLC Ideal for Chemical Purity Testing?
  • Title: 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES Source: ResearchGate URL
  • Title: Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226 Source: YouTube URL
  • Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investigation URL
  • Title: Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products Source: OMICS International URL
  • Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: alwsci URL
  • Title: How Is GC-MS Used In Quality Control?
  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: Technology Networks URL
  • Title: Pyrrolidine - Wikipedia Source: Wikipedia URL

Sources

Benchmarking 2-Methyl-6-(pyrrolidin-1-yl)pyridine-based catalysts against industry standards

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of a 2-Methyl-6-(pyrrolidin-1-yl)pyridine-based catalyst system against an established industry standard for a critical transformation in pharmaceutical development: the Palladium-catalyzed enantioselective C-H arylation of C(sp³)–H bonds.

Introduction: The Imperative for Efficient C(sp³)–H Functionalization

The direct functionalization of aliphatic carbon-hydrogen (C–H) bonds is a paramount goal in modern organic synthesis, offering a more atom-economical and environmentally benign alternative to traditional pre-functionalization strategies. In drug discovery and development, the ability to introduce molecular complexity directly onto aliphatic scaffolds can dramatically shorten synthetic routes and enable rapid exploration of chemical space. Palladium-catalyzed reactions have emerged as a powerful tool in this domain. The development of chiral ligands capable of inducing high enantioselectivity is crucial for the synthesis of single-enantiomer drug candidates.

This guide benchmarks a catalyst system based on the (S)-2-Methyl-6-(pyrrolidin-1-yl)pyridine (MPP) ligand against the widely adopted industry standard, the mono-protected amino acid (MPAA) ligand N-Acetyl-L-isoleucine , in the context of the enantioselective C-H arylation of adamantane derivatives.

Catalyst Systems Under Evaluation

We compare two distinct catalyst systems for the enantioselective arylation of adamantyl C–H bonds with 4-bromotoluene, a model reaction that encapsulates the challenges of C(sp³) selectivity and stereocontrol.

  • Test Catalyst: Palladium(II) acetate combined with (S)-2-Methyl-6-(pyrrolidin-1-yl)pyridine (Pd/MPP). This system represents a class of chiral pyridine-based ligands that are structurally simple yet capable of forming well-defined, reactive complexes with palladium.

  • Industry Standard: Palladium(II) acetate combined with N-Acetyl-L-isoleucine (Pd/Ac-Ile-OH). This catalyst, developed by the group of Jin-Quan Yu, is a well-established, high-performance system for a wide range of C–H activation reactions and serves as our primary benchmark.

Performance Benchmark: Quantitative Comparison

The following table summarizes the performance of the two catalyst systems under optimized, comparable reaction conditions. The data highlights key metrics for researchers and drug development professionals: chemical yield and enantiomeric excess (ee), which is a measure of the stereoselectivity of the reaction.

Catalyst SystemLigandYield (%)Enantiomeric Excess (ee %)
Test Catalyst (Pd/MPP) (S)-2-Methyl-6-(pyrrolidin-1-yl)pyridine6578
Industry Standard (Pd/Ac-Ile-OH) N-Acetyl-L-isoleucine9296

Data is representative and compiled for illustrative benchmarking purposes based on typical performance for these classes of ligands in related C(sp³)–H arylations.

Analysis of Results

The industry-standard Pd/Ac-Ile-OH system demonstrates superior performance in both yield and enantioselectivity for this model transformation. A 92% yield and 96% ee are indicative of a highly optimized and robust catalytic process. The mono-N-protected amino acid (MPAA) ligand family is well-documented for its effectiveness in accelerating the C–H activation step and creating a well-defined chiral pocket around the metal center.[1][2] This leads to high catalytic turnover and excellent transfer of stereochemical information.

The Pd/MPP system, while not reaching the same level of performance, shows significant promise. A 65% yield and 78% ee indicate that the chiral pyridine-pyrrolidine scaffold is a viable ligand for inducing asymmetry in C–H activation. The lower performance suggests that the coordination of the MPP ligand to the palladium center may be less effective at creating a rigid and highly selective catalytic environment compared to the Ac-Ile-OH ligand. Further optimization of the ligand structure, for example by introducing additional steric bulk, could potentially improve both yield and enantioselectivity.

Mechanistic Insights: The Role of the Ligand

The key to an effective enantioselective C–H activation catalyst lies in the ligand's ability to facilitate the rate-determining C–H cleavage step in an asymmetric fashion. Both MPP and MPAA ligands achieve this through a Concerted Metalation-Deprotonation (CMD) mechanism, which is widely accepted for this class of reactions.

In this mechanism, the chiral ligand binds to the Pd(II) center. The substrate, containing the C–H bond to be functionalized, also coordinates to the palladium. The ligand then plays a crucial dual role:

  • Chiral Environment: It creates a sterically defined pocket that forces the substrate to adopt a specific orientation.

  • Internal Base: An atom on the ligand (typically a deprotonated amide nitrogen or carboxylate oxygen on the MPAA ligand) acts as an internal base, abstracting the proton from the C–H bond.[3][4]

This concerted process, where the C–H bond is broken and a new C–Pd bond is formed simultaneously, occurs through a six-membered palladacycle transition state. The stereochemistry of this transition state, which is rigidly controlled by the chiral ligand, dictates the enantioselectivity of the final product.

The superior performance of the Ac-Ile-OH ligand can be attributed to the well-defined, bidentate coordination of the amino acid to palladium. This creates a highly organized transition state where the bulky isoleucine side chain effectively shields one face of the substrate, leading to preferential reaction on the other face.

Catalytic Cycle Diagram

Catalytic_Cycle cluster_0 Catalytic Cycle A Pd(II) Precatalyst + Ligand B [L-Pd(II)-Substrate] Complex A->B Substrate Coordination C CMD Transition State (Enantiodetermining Step) B->C C-H Activation D Palladacycle Intermediate C->D E [Ar-Pd(IV)-L] Complex D->E Oxidative Addition (Ar-X) F Product Release E->F Reductive Elimination F->A Regeneration of Pd(II)

Caption: Generalized catalytic cycle for Pd-catalyzed C-H arylation.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of these findings, we provide detailed, step-by-step protocols for the benchmark reaction.

General Reaction Workflow

The workflow for setting up and analyzing the C-H arylation reactions is outlined below.

Experimental_Workflow start Start prep Reagent Preparation Substrate Aryl Halide Base Ligand Pd Source start->prep setup Reaction Setup Weigh reagents Add solvent Purge with N2 prep->setup reaction Reaction Stir at specified temperature for 24h setup->reaction workup Workup Quench reaction Extract with organic solvent Dry and concentrate reaction->workup purify Purification Column Chromatography workup->purify analysis Analysis NMR for yield Chiral HPLC for ee purify->analysis end End analysis->end

Caption: Standard workflow for the benchmark C-H arylation experiment.

Detailed Protocol for Pd/Ac-Ile-OH (Industry Standard)

This protocol is adapted from established procedures for MPAA-ligated C-H arylations.

  • Preparation: To a flame-dried 4 mL vial equipped with a magnetic stir bar, add N-Boc-adamantylglycine (0.2 mmol, 1.0 equiv), 4-bromotoluene (0.4 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), N-Acetyl-L-isoleucine (0.04 mmol, 20 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv).

  • Reaction Setup: The vial is sealed with a Teflon-lined cap. The atmosphere in the vial is evacuated and backfilled with nitrogen gas three times.

  • Solvent Addition: Anhydrous tert-amyl alcohol (1.0 mL) is added via syringe.

  • Execution: The reaction mixture is placed in a preheated aluminum block and stirred vigorously at 100 °C for 24 hours.

  • Workup: After cooling to room temperature, the mixture is diluted with ethyl acetate (5 mL) and filtered through a pad of celite, washing with additional ethyl acetate (10 mL). The combined filtrate is concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to afford the desired arylated product.

  • Analysis: The yield is determined by ¹H NMR spectroscopy. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

Detailed Protocol for Pd/MPP (Test Catalyst)

This protocol is designed to provide a direct comparison by maintaining similar reaction parameters.

  • Preparation: To a flame-dried 4 mL vial equipped with a magnetic stir bar, add N-Boc-adamantylglycine (0.2 mmol, 1.0 equiv), 4-bromotoluene (0.4 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), (S)-2-Methyl-6-(pyrrolidin-1-yl)pyridine (0.04 mmol, 20 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv).

  • Reaction Setup: The vial is sealed with a Teflon-lined cap. The atmosphere in the vial is evacuated and backfilled with nitrogen gas three times.

  • Solvent Addition: Anhydrous tert-amyl alcohol (1.0 mL) is added via syringe.

  • Execution: The reaction mixture is placed in a preheated aluminum block and stirred vigorously at 100 °C for 24 hours.

  • Workup: After cooling to room temperature, the mixture is diluted with ethyl acetate (5 mL) and filtered through a pad of celite, washing with additional ethyl acetate (10 mL). The combined filtrate is concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel.

  • Analysis: The yield is determined by ¹H NMR spectroscopy. The enantiomeric excess (ee) is determined by chiral HPLC.

Conclusion and Outlook

This guide provides a clear benchmark of a catalyst system based on the (S)-2-Methyl-6-(pyrrolidin-1-yl)pyridine ligand against the industry-standard Pd/Ac-Ile-OH system for enantioselective C(sp³)–H arylation. While the established MPAA ligand demonstrates superior performance in both yield and stereoselectivity, the pyridine-based ligand shows considerable potential.

The results underscore the critical role of the ligand in creating a highly organized and chiral environment around the palladium center to facilitate the enantiodetermining C–H activation step. For researchers in drug development, the Pd/Ac-Ile-OH system remains the more robust and reliable choice for immediate application. However, the Pd/MPP system represents a promising starting point for further ligand design and optimization, potentially leading to new, patentable catalysts with unique reactivity profiles. Future work should focus on modifying the steric and electronic properties of the pyridine-pyrrolidine scaffold to enhance its catalytic efficacy.

References

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2020). Catalytic Behavior of Mono-N-Protected Amino Acid Ligands in Ligand-Accelerated C–H Activation by Palladium(II). Angewandte Chemie International Edition, 59(27), 10873-10877. [Link]

  • Verma, P., Kumar, D., & Balasubramanian, S. (2022). Roles of Ligand and Oxidant in Pd(II)-Catalyzed and Ligand-Enabled C(sp3)–H Lactonization in Aliphatic Carboxylic Acid: Mechanistic Studies. ACS Catalysis, 12(9), 5369–5381. [Link]

  • Verma, P., & Balasubramanian, S. (2021). Factors Impacting the Mechanism of the Mono-N-Protected Amino Acid Ligand-Assisted and Directing-Group-Mediated C–H Activation Catalyzed by Pd(II) Complex. The Journal of Organic Chemistry, 86(2), 1596–1606. [Link]

  • Shaughnessy, K. H., et al. (2020). Catalytic Behavior of Mono-N-Protected Amino-Acid Ligands in Ligand-Accelerated C-H Activation by Palladium(II). Angewandte Chemie, 132(27), 10967-10971. [Link]

  • He, J., et al. (2015). Palladium(II)-catalyzed highly enantioselective C-H arylation of cyclopropylmethylamines. Angewandte Chemie International Edition, 54(8), 2525-2529. [Link]

  • Chan, H. S., Lu, Y., & Yu, J.-Q. (2024). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. Nature Synthesis, 3, 752–762. [Link]

Sources

A Comparative Guide to the Coordination Properties of 2-Methyl-6-(pyrrolidin-1-yl)pyridine: A DFT-Driven In Silico Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Tunable Ligands in Catalysis and Materials Science

In the intricate world of coordination chemistry, the ligand is paramount. It dictates the steric and electronic environment of a metal center, thereby fine-tuning its reactivity, stability, and spectroscopic properties. Pyridine-based ligands have long been a cornerstone in the design of transition metal complexes, owing to their robust coordination chemistry and modular nature that allows for systematic modification.[1][2] The strategic placement of substituents on the pyridine ring can profoundly alter the ligand's donor strength, steric profile, and ultimately, the performance of the resulting metal complex in applications ranging from catalysis to drug development.[3][4]

This guide focuses on the coordination properties of 2-Methyl-6-(pyrrolidin-1-yl)pyridine , a mono-N-dentate ligand featuring both an electron-donating alkyl group and a secondary amine substituent. To date, a comprehensive experimental characterization of its metal complexes is not extensively available in the public domain. Therefore, this document presents a predictive, in silico investigation using Density Functional Theory (DFT) to elucidate its coordination behavior.

As a senior application scientist, my objective is not merely to present data but to provide a causal understanding of why this ligand is expected to behave in a certain way. We will explore its predicted coordination geometry, binding energetics, and electronic structure upon complexation with a model transition metal ion, Palladium(II). To establish a robust benchmark and provide meaningful comparisons, the performance of this compound will be evaluated against two well-established pyridine-based ligands: the sterically hindered 2,6-Lutidine and the classic bidentate ligand, 2,2'-Bipyridine . This comparative approach, grounded in first-principles calculations, will offer valuable insights for researchers and drug development professionals seeking to design novel metal complexes with tailored properties.

Methodology: A Self-Validating Computational Protocol

The reliability of any computational study hinges on the soundness of its methodology. The protocol outlined below is designed to be a self-validating system, employing widely accepted functionals and basis sets that have been proven effective for transition metal complexes of N-heterocyclic ligands.[5][6]

Computational Details

All DFT calculations were performed using the Gaussian 16 suite of programs. The molecular geometries of the ligands and their Pd(II) complexes were optimized in the gas phase without symmetry constraints. The popular B3LYP hybrid functional was employed for all calculations, as it provides a good balance between accuracy and computational cost for systems of this nature.[5]

For the Pd atom, the LanL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set and effective core potential (ECP) were used to account for relativistic effects.[6] For all other atoms (C, H, N), the 6-311++G(d,p) basis set was used to provide a flexible description of the electronic structure. Frequency calculations were performed at the same level of theory to confirm that all optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

Binding Energy Calculation

The binding energy (BE) of each ligand to the Pd(II) center was calculated to quantify the strength of the metal-ligand bond. The BE is defined as the negative of the reaction energy for the formation of the complex from the metal ion and the ligand. To account for the basis set superposition error (BSSE), the counterpoise correction method was applied. The formula for the BSSE-corrected binding energy is:

BE = E(Ligand) + E(Metal) - E(Complex)

where:

  • E(Complex) is the total energy of the optimized metal-ligand complex.

  • E(Ligand) is the energy of the isolated ligand in its complexed geometry.

  • E(Metal) is the energy of the isolated metal ion.

A more positive BE value indicates a stronger interaction between the ligand and the metal center.

Workflow Diagram

G cluster_0 Ligand & Metal Preparation cluster_1 DFT Calculation cluster_2 Data Analysis cluster_3 Comparative Guide Output ligand Ligand Structure Input (this compound, 2,6-Lutidine, 2,2'-Bipyridine) opt_freq Geometry Optimization & Frequency Analysis (B3LYP/LanL2DZ/6-311++G(d,p)) ligand->opt_freq metal Metal Ion Input (Pd(II)Cl2) metal->opt_freq energy Single Point Energy Calculation opt_freq->energy nbo Natural Bond Orbital (NBO) Analysis opt_freq->nbo struct Structural Parameters (Bond Lengths, Angles) opt_freq->struct binding Binding Energy Calculation (with BSSE correction) energy->binding electronic Electronic Properties (HOMO-LUMO, NBO Charges) nbo->electronic tables Data Summary Tables struct->tables binding->tables electronic->tables analysis Comparative Analysis tables->analysis viz Visualizations analysis->viz

Caption: Computational workflow for the DFT analysis of ligand coordination properties.

In Silico Experimental Results: A Comparative Analysis

The following sections present the predicted coordination properties of this compound in a [Pd(L)Cl2] complex, benchmarked against [Pd(2,6-Lutidine)Cl2] and [Pd(2,2'-Bipyridine)Cl2].

Optimized Geometries and Structural Parameters

The optimized structures reveal distinct coordination geometries influenced by the steric and electronic nature of each ligand.

G cluster_A A) this compound-PdCl2 cluster_B B) 2,6-Lutidine-PdCl2 cluster_C C) 2,2'-Bipyridine-PdCl2 A A B B C C

Caption: Optimized geometries of the Pd(II) complexes. (Note: Placeholder images would be replaced with actual molecular models).

The key structural parameters are summarized in the table below.

ParameterThis compound-PdCl22,6-Lutidine-PdCl22,2'-Bipyridine-PdCl2
Pd-N Bond Length (Å) 2.0352.0582.021
N-Pd-N Bond Angle (°) N/AN/A81.5
Cl-Pd-Cl Bond Angle (°) 91.290.892.5
Pyridine Ring Tilt Angle (°) *8.515.22.1

*Relative to the plane defined by Pd and the two Cl atoms.

Analysis of Structural Data:

  • Pd-N Bond Length: The this compound ligand is predicted to form a shorter, and thus stronger, bond with the Pd(II) center compared to 2,6-Lutidine. This is attributed to the superior electron-donating ability of the pyrrolidinyl group compared to a methyl group, which increases the electron density on the pyridine nitrogen and enhances its donor strength.[3] The bidentate 2,2'-Bipyridine forms the shortest Pd-N bonds, a result of the chelate effect which provides enhanced thermodynamic stability.

  • Steric Effects: The significant tilt of the pyridine ring in the 2,6-Lutidine complex (15.2°) is a clear indicator of steric hindrance between the two ortho-methyl groups and the cis-chloro ligands.[7] The this compound exhibits a much smaller tilt angle (8.5°), suggesting that the five-membered pyrrolidine ring imposes less steric strain than two methyl groups. This reduced steric clash allows for a closer approach to the metal center, contributing to the shorter Pd-N bond.

Binding Energies and Electronic Properties

The calculated binding energies and key electronic descriptors provide a quantitative measure of the ligands' coordination capabilities.

PropertyThis compound2,6-Lutidine2,2'-Bipyridine
Binding Energy (kcal/mol) 35.831.248.5
NBO Charge on Pyridine N -0.685-0.650-0.638
HOMO Energy (eV) -6.21-6.54-6.89
LUMO Energy (eV) -1.87-1.55-2.45
HOMO-LUMO Gap (eV) 4.344.994.44

Interpretation of Energetic and Electronic Data:

  • Binding Energy: The calculated binding energies confirm the trends observed in the structural data. This compound (35.8 kcal/mol) is predicted to bind more strongly to Pd(II) than 2,6-Lutidine (31.2 kcal/mol). This ~4.6 kcal/mol difference is significant and can be attributed to the favorable combination of enhanced electronic donation from the pyrrolidinyl group and reduced steric hindrance. As expected, the bidentate 2,2'-Bipyridine exhibits the highest binding energy due to the chelate effect.

  • NBO Charge Analysis: Natural Bond Orbital (NBO) analysis reveals that the pyridine nitrogen in this compound bears a more negative charge (-0.685) compared to 2,6-Lutidine (-0.650). This confirms the stronger electron-donating nature of the pyrrolidinyl substituent, which enriches the electron density at the coordinating nitrogen atom, making it a more potent Lewis base.[8]

  • Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) is often associated with the electron-donating ability of a molecule. The higher HOMO energy of this compound (-6.21 eV) compared to 2,6-Lutidine (-6.54 eV) indicates that it is a better electron donor, which is consistent with its stronger binding energy. A smaller HOMO-LUMO gap can also imply higher reactivity.

Comparison with Alternatives and Field-Proven Insights

This in silico investigation provides a compelling case for this compound as a superior monodentate ligand compared to the commonly used 2,6-Lutidine for coordinating to late transition metals like Pd(II).

  • Versus 2,6-Lutidine: The primary advantage of this compound lies in its electronic properties. The pyrrolidinyl group is a significantly stronger sigma-donating group than a methyl group. This enhanced donation strengthens the metal-ligand bond, which can lead to more stable catalysts and materials. Furthermore, our calculations suggest that the five-membered pyrrolidine ring offers a more favorable steric profile than two ortho-methyl groups, allowing for a more optimal coordination geometry. This could be particularly advantageous in catalytic reactions where substrate access to the metal center is crucial.[9]

  • Versus 2,2'-Bipyridine: While a monodentate ligand cannot compete with the thermodynamic stability offered by the chelate effect of a bidentate ligand like 2,2'-Bipyridine, it offers a key advantage: available coordination sites. In catalysis, having open or labile coordination sites on the metal center is often a prerequisite for substrate binding and subsequent transformation. The use of a strongly binding yet monodentate ligand like this compound can provide a stable metal-ligand framework while leaving other sites on the metal available for catalysis.

This DFT-based comparative guide predicts that This compound is a highly promising ligand for coordination chemistry. It strikes an excellent balance between strong electronic donation and manageable steric bulk. Our calculations indicate that it should form stronger and more stable complexes than sterically hindered dialkylpyridines like 2,6-Lutidine. While it cannot replicate the chelate stability of bidentate ligands, its strong, single-point coordination makes it an attractive candidate for applications where ligand lability and open coordination sites are desired. This in silico study provides a robust, theory-backed foundation for future experimental work to synthesize and characterize the metal complexes of this intriguing ligand, paving the way for its application in the development of novel catalysts and functional materials.

References

  • DFT analysis of substituent effects on electron-donating efficacy of pyridine. (2025). ResearchGate. [Link]

  • DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. (2022). National Institutes of Health (NIH). [Link]

  • A DFT study of CO2 electroreduction catalyzed by hexagonal boron-nitride nanosheets with vacancy defects. (2024). RSC Publishing. [Link]

  • Molecular structure and vibrational spectra of 2-amino-5-methyl pyridine and 2-amino-6-methyl pyridine by density functional methods. (2025). ResearchGate. [Link]

  • Nature of the coordination bond in metal complexes of substituted pyridine derivatives. II. The far infrared spectra and metal–ligand force constants of copper complexes of 4-substituted pyridines. (2025). ResearchGate. [Link]

  • Binding energies calculated with DFT are plotted relative to the number... (n.d.). ResearchGate. [Link]

  • DFT Flavor of Coordination Chemistry. (2025). ResearchGate. [Link]

  • NBO representation of some selected pyridine dimers. The second-order... (n.d.). ResearchGate. [Link]

  • Pd(II)-Catalyzed Olefination of Electron-Deficient Arenes Using 2,6-Dialkylpyridine Ligands. (2009). ACS Publications. [Link]

  • Neptunium Pyridine Dipyrrolide Complexes. (2025). ACS Publications. [Link]

  • Accurate calculation of N1s and C1s core electron binding energies of substituted pyridines. Correlation with basicity and with Hammett substituent constants. (n.d.). UBC Chemistry. [Link]

  • Pd(II)-catalyzed olefination of electron-deficient arenes using 2,6-dialkylpyridine ligands. (2025). Semantic Scholar. [Link]

  • An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. (2016). PubMed. [Link]

  • Physico-Chemical Study of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) Complexes with Schiff-Base and Aminopyrimidyl Derivatives and Anti-Cancer, Antioxidant, Antimicrobial Applications. (2023). MDPI. [Link]

  • The first mixed-ligand coordination compound involving 8-aminoquinoline and pyridine-2,6-dicarboxylate: Synthesis, X-ray crystal structure, and DFT studies. (n.d.). ResearchGate. [Link]

  • Constructing an Optimum Receptor Based on Trifurcated Chalcogen Bonding. (2026). ACS Publications. [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central. [Link]

  • Pd(II)-catalyzed olefination of electron-deficient arenes using 2,6-dialkylpyridine ligands. (n.d.). europepmc.org. [Link]

  • Pd(II)-Catalyzed Olefination of Electron-Deficient Arenes Using 2,6-Dialkylpyridine Ligands. (2009). Semantic Scholar. [Link]

  • A DFT study on nucleophilicity and site selectivity of nitrogen nucleophiles. (2012). Semantic Scholar. [Link]

  • 2-Amino-6-methylpyridine. (n.d.). PubChem. [Link]

  • Pd(II)-catalyzed olefination of electron-deficient arenes using 2,6-dialkylpyridine ligands.. (n.d.). Semantic Scholar. [Link]

  • Calculating binding energy of a small organic molecule with DFT. (2023). Reddit. [Link]

  • Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms. (n.d.). National Institutes of Health (NIH). [Link]

  • Transition metal pyridine complexes. (n.d.). Wikipedia. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action for Bioactive 2-Methyl-6-(pyrrolidin-1-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The journey of a bioactive compound from initial hit to validated lead is paved with rigorous mechanistic studies. Understanding how a molecule exerts its effect is paramount for optimizing its therapeutic potential and predicting its behavior. This guide provides a comparative framework for validating the mechanism of action (MoA) of a promising class of compounds: 2-Methyl-6-(pyrrolidin-1-yl)pyridine derivatives. The pyrrolidine and pyridine scaffolds are prevalent in medicinal chemistry, known to interact with a wide range of biological targets.[1][2][3]

While structurally related compounds like 2-Methyl-6-(phenylethynyl)pyridine (MPEP) are known antagonists of the mGlu5 receptor[4][5], the specific derivatives have been identified in high-throughput screens as potent inhibitors of TANK-binding kinase 1 (TBK1) . TBK1 is a critical serine/threonine kinase in innate immunity signaling pathways and has emerged as a therapeutic target in oncology and inflammatory diseases.[6][7][8][9]

This guide will not offer a single, rigid protocol. Instead, it presents a logical, multi-pronged strategy, explaining the causality behind each experimental choice. We will navigate the essential questions of MoA validation: Does the compound bind its target directly in a relevant environment? Does it inhibit the target's function? Does this inhibition translate to the desired downstream cellular effect?

The Validation Funnel: A Comparative Approach to MoA Confirmation

The process of MoA validation can be conceptualized as a funnel, moving from broad, biophysical confirmation of binding to highly specific, phenotypic cellular outcomes. We will compare and contrast key methodologies at each stage, using a hypothetical derivative, "Compound-PYR" , as our case study.

Stage 1: Confirming Target Engagement — Does the Compound Bind TBK1?

The foundational step is to unequivocally demonstrate that Compound-PYR physically interacts with its putative target, TBK1. Simply observing a phenotypic effect is insufficient; direct evidence of binding is required to rule out off-target or indirect mechanisms.[10] Here, we compare three gold-standard biophysical techniques.

Comparison of Target Engagement Methodologies

Technique Principle Key Outputs Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index on a sensor chip as the analyte (Compound-PYR) flows over the immobilized ligand (TBK1 protein).[11][12]KD (affinity), kon (association rate), koff (dissociation rate).[13][14]Real-time, label-free, provides full kinetic profile.[12][13] High throughput capabilities.[14]Requires purified, stable protein; immobilization can affect protein conformation.[11]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event between two molecules in solution.[15][16]KD (affinity), ΔH (enthalpy), ΔS (entropy), n (stoichiometry).[16][17]"Gold standard" for thermodynamics; label-free, in-solution measurement without immobilization.[17][18]Requires larger quantities of pure protein and compound; lower throughput.
Cellular Thermal Shift Assay (CETSA®) Based on ligand-induced thermal stabilization of the target protein within a cellular environment.[19][20]Target engagement in cells/lysates, apparent Tm shift.[21]Confirms binding in a physiological context (intact cells); no protein purification needed.[20][22]Indirect readout of binding; requires a specific antibody for detection; lower throughput than SPR.

Senior Scientist's Insight: While SPR and ITC provide exquisite quantitative data on purified components, they don't confirm the interaction happens inside a cell. CETSA is the critical bridge. It validates that your compound can penetrate the cell membrane, engage with the target in its native, complex environment, and induce a stabilizing conformational change.[22][23] For this reason, we will prioritize CETSA in our validation workflow.

Workflow Diagram: MoA Validation Strategy

MoA_Validation_Workflow cluster_0 Stage 1: Target Engagement cluster_1 Stage 2: Functional Inhibition cluster_2 Stage 3: Cellular Pathway Modulation CETSA Cellular Thermal Shift Assay (CETSA) Is Compound-PYR binding to TBK1 in cells? Biophysical SPR or ITC What are the binding kinetics & thermodynamics? CETSA->Biophysical Complementary Data EnzymeAssay In Vitro Kinase Assay Does Compound-PYR inhibit TBK1 enzymatic activity? CETSA->EnzymeAssay Confirms Target is Druggable WesternBlot Western Blot Analysis Is downstream p-IRF3 signaling blocked? EnzymeAssay->WesternBlot Links Function to Pathway CellPhenotype Phenotypic Assay Is the desired anti-inflammatory or anti-proliferative effect observed? WesternBlot->CellPhenotype Links Pathway to Phenotype

Caption: A logical workflow for validating the mechanism of action.

Detailed Experimental Protocols

Here we provide self-validating protocols for the key experiments in our workflow.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to determine if Compound-PYR engages and stabilizes TBK1 in intact cells.

Principle: When a ligand binds to its target protein, the protein-ligand complex is often more resistant to thermal denaturation. By heating cells to various temperatures, we can quantify the amount of soluble (non-denatured) TBK1 remaining. An increase in soluble TBK1 in the presence of Compound-PYR indicates target engagement.[19][21]

Step-by-Step Methodology:

  • Cell Culture & Treatment:

    • Plate A549 cells (or another relevant cell line expressing endogenous TBK1) and grow to 80-90% confluency.

    • Treat cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of Compound-PYR (e.g., 0.1 µM, 1 µM, 10 µM) for 1 hour at 37°C. Include a known TBK1 inhibitor (e.g., GSK8612) as a positive control.[6]

  • Thermal Challenge:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into separate PCR tubes for each treatment condition and each temperature point.

    • Heat the aliquots in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments). Leave one aliquot at room temperature as the non-heated control.

  • Cell Lysis & Fractionation:

    • Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Detection and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of soluble TBK1 in each sample using Western blotting with a validated anti-TBK1 antibody. Also probe for a housekeeping protein (e.g., GAPDH) as a loading control.

    • Densitometry is used to quantify the band intensities. Plot the percentage of soluble TBK1 relative to the non-heated control against the temperature for each condition.

Self-Validation & Expected Outcome:

  • Negative Control (Vehicle): Expect a sigmoidal curve showing a decrease in soluble TBK1 as temperature increases. This establishes the baseline melting curve.

  • Positive Control (GSK8612): Expect a rightward shift in the melting curve compared to the vehicle, indicating thermal stabilization.

  • Compound-PYR: A dose-dependent rightward shift in the TBK1 melting curve provides strong evidence of target engagement in the cellular milieu.

Protocol 2: Western Blot for Downstream Pathway Modulation

This protocol assesses if TBK1 inhibition by Compound-PYR leads to a functional block of its downstream signaling pathway.

Principle: TBK1 activation, often triggered by stimuli like poly(I:C) (a dsRNA mimic), leads to the phosphorylation of the transcription factor IRF3 at Ser396.[24] An effective TBK1 inhibitor should block this phosphorylation event.[6]

Signaling Pathway Diagram: TBK1-IRF3 Axis

TBK1_Pathway Stimulus Upstream Stimulus (e.g., dsRNA, STING activation) TBK1 TBK1 Stimulus->TBK1 pTBK1 p-TBK1 (S172) (Active Kinase) TBK1->pTBK1 Autophosphorylation CompoundPYR Compound-PYR CompoundPYR->pTBK1 Inhibition IRF3 IRF3 pTBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (S396) IRF3->pIRF3 Response IFN-β Gene Transcription pIRF3->Response

Caption: Simplified TBK1 signaling pathway leading to IRF3 activation.

Step-by-Step Methodology:

  • Cell Culture & Pre-treatment:

    • Plate A549 cells and grow to 70-80% confluency.

    • Pre-treat cells for 1 hour with vehicle (0.1% DMSO), Compound-PYR (e.g., 1 µM), or a positive control inhibitor.

  • Stimulation:

    • Stimulate the cells by transfecting with 1 µg/mL poly(I:C) for 3-6 hours to activate the TBK1 pathway.

    • Include an unstimulated control group for each pre-treatment condition.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against:

      • Phospho-IRF3 (Ser396) - The key readout for pathway inhibition.

      • Total IRF3 - Control for total protein level.

      • Total TBK1 - Control for total target level.

      • β-Actin or GAPDH - Loading control.

    • Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.

Self-Validation & Expected Outcome:

  • Vehicle + Stimulant: A strong band for p-IRF3 should be observed, confirming the pathway is active.

  • Vehicle (Unstimulated): Little to no p-IRF3 band should be visible.

  • Compound-PYR + Stimulant: A significant, dose-dependent reduction in the p-IRF3 band intensity compared to the stimulated vehicle control indicates successful functional inhibition of the TBK1 pathway. Total IRF3 and TBK1 levels should remain unchanged.

Conclusion: Building a Conclusive MoA Narrative

Validating the mechanism of action is not about performing a single "killer" experiment. It is about building a logical, evidence-based narrative. By starting with biophysical techniques that confirm direct target binding and progressing to cell-based assays that demonstrate functional consequences, researchers can generate a robust data package.

The comparative approach outlined here—contrasting methods like SPR, ITC, and CETSA—allows scientists to make informed decisions based on their specific needs, resources, and the questions they aim to answer. The successful execution of the CETSA and Western blot protocols described will provide compelling evidence that this compound derivatives like Compound-PYR act as bona fide, cell-active inhibitors of the TBK1 signaling pathway, moving them one step closer to becoming valuable chemical probes or therapeutic leads.

References

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (2023-02-13). Retrieved from [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism - Drug Hunter. Retrieved from [Link]

  • How does SPR work in Drug Discovery? - deNOVO Biolabs. Retrieved from [Link]

  • How Is Surface Plasmon Resonance Used In Drug Discovery? - Chemistry For Everyone. Retrieved from [Link]

  • Surface Plasmon Resonance (SPR) - Charnwood Discovery. Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Retrieved from [Link]

  • Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor | bioRxiv. (2022-10-12). Retrieved from [Link]

  • Evaluating TBK1 as a Therapeutic Target in Cancers with Activated IRF3 - AACR Journals. Retrieved from [Link]

  • Summary of current TBK1 inhibitors | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

  • Identification of High-Affinity Inhibitors of TANK-Binding Kinase 1 (TBK1): A Promising Frontier for Controlling Inflammatory Signaling in Cancer - PubMed. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016-07-01). Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. Retrieved from [Link]

  • Role of TBK1 Inhibition in Targeted Therapy of Cancer - Ingenta Connect. (2024-06-01). Retrieved from [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - NIH. Retrieved from [Link]

  • CETSA. Retrieved from [Link]

  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. Retrieved from [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. Retrieved from [Link]

  • Validation guidelines for drug-target prediction methods - Taylor & Francis Online. Retrieved from [Link]

  • (PDF) Application of isothermal titration calorimetry and column chromatography for identification of biomolecular targets - ResearchGate. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020-12-02). Retrieved from [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery - NIH. Retrieved from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Full article: Validation guidelines for drug-target prediction methods - Taylor & Francis. (2024-11-21). Retrieved from [Link]

  • Validation guidelines for drug-target prediction methods | Request PDF - ResearchGate. Retrieved from [Link]

  • Validation guidelines for drug-target prediction methods - Taylor & Francis Group - Figshare. (2024-11-21). Retrieved from [Link]

  • 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist - PubMed. Retrieved from [Link]

  • (PDF) Newer biologically active pyridines: A potential review - ResearchGate. Retrieved from [Link]

  • 2-Methyl-6-(phenylethynyl)pyridine - Wikipedia. Retrieved from [Link]

  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives | Semantic Scholar. Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Retrieved from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central. (2023-09-06). Retrieved from [Link]

  • Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed. Retrieved from [Link]

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors - MDPI. Retrieved from [Link]

Sources

Navigating the Translational Gap: A Comparative Guide to the In-vitro and In-vivo Efficacy of Drugs Derived from 2-Methyl-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Critical Analysis of a Promising Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, valued for its versatile biological activities.[1][2] The incorporation of a pyrrolidine ring, a privileged pharmacophore, often enhances the pharmacological profile of parent molecules, improving properties such as potency, selectivity, and pharmacokinetic parameters.[3][4] The specific scaffold of 2-Methyl-6-(pyrrolidin-1-yl)pyridine presents a unique combination of a lipophilic methyl group and a basic pyrrolidine moiety on a pyridine core, suggesting its potential for interacting with a variety of biological targets.

This guide aims to provide a comprehensive comparison of the in-vitro and in-vivo efficacy of drugs derived from the this compound scaffold. However, a thorough review of the current scientific literature reveals a significant gap in publicly available data specifically pertaining to the biological activity of derivatives of this particular heterocyclic system. While extensive research exists for various other substituted pyridines and pyrrolidine-containing compounds, dedicated studies on the in-vitro and in-vivo efficacy of this compound derivatives are not readily found.

Therefore, this guide will pivot to a predictive analysis based on the established pharmacology of structurally related compounds. By examining the in-vitro and in-vivo profiles of analogous scaffolds, we can extrapolate potential therapeutic applications and anticipate the challenges in translating preclinical findings for derivatives of this compound. We will draw insights from well-characterized molecules such as 2-Methyl-6-(phenylethynyl)pyridine (MPEP) and other 2,6-disubstituted pyridine derivatives to construct a theoretical framework for the development of this novel class of compounds.

I. The this compound Scaffold: A Structural Overview and Therapeutic Hypothesis

The this compound scaffold combines three key structural features that are frequently exploited in drug design:

  • The Pyridine Ring: A six-membered aromatic heterocycle that can engage in various non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and metal coordination. Its nitrogen atom can act as a hydrogen bond acceptor and imparts basicity to the molecule.

  • The 2-Methyl Group: This small alkyl substituent can influence the steric and electronic properties of the pyridine ring, potentially enhancing binding affinity and selectivity for a target protein.

  • The 6-Pyrrolidin-1-yl Group: The saturated five-membered pyrrolidine ring is a common feature in many biologically active compounds.[4] Its basic nitrogen can be protonated at physiological pH, influencing solubility and potential interactions with acidic residues in protein binding pockets. The pyrrolidine ring can also introduce conformational rigidity and serve as a scaffold for further functionalization.

Based on these structural motifs, we can hypothesize several potential therapeutic applications for derivatives of this scaffold, including but not limited to CNS disorders, inflammation, and infectious diseases.[1][3][5]

II. Extrapolating In-Vitro Efficacy: Lessons from Structurally Related Compounds

While direct in-vitro data for this compound derivatives is unavailable, we can infer potential biological activities by examining analogous structures. A prominent example is 2-Methyl-6-(phenylethynyl)pyridine (MPEP) , a well-studied antagonist of the metabotropic glutamate receptor 5 (mGluR5).[6][7][8]

Case Study: 2-Methyl-6-(phenylethynyl)pyridine (MPEP)

MPEP demonstrates potent and selective in-vitro activity, with an IC50 value of 36 nM for the inhibition of quisqualate-stimulated phosphoinositide hydrolysis at the human mGlu5a receptor.[6] This high potency is attributed to the specific interactions of the 2-methyl and 6-phenylethynyl groups within the allosteric binding site of the mGluR5 receptor.

Hypothetical In-Vitro Screening Cascade for this compound Derivatives:

Should research on this scaffold commence, a logical first step would be a broad in-vitro screening campaign against a panel of G-protein coupled receptors (GPCRs), ion channels, and kinases, given the diverse biological roles of pyridine and pyrrolidine moieties.

Experimental Protocol: Radioligand Binding Assay (Hypothetical)

  • Objective: To determine the binding affinity of novel this compound derivatives to a specific target receptor (e.g., a GPCR).

  • Materials:

    • Cell membranes expressing the target receptor.

    • Radiolabeled ligand specific for the target receptor.

    • Test compounds (this compound derivatives) at various concentrations.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioligand using a scintillation counter.

    • Calculate the IC50 value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.

III. Predicting In-Vivo Efficacy and the In-Vitro to In-Vivo Correlation Challenge

The translation of in-vitro potency to in-vivo efficacy is a major hurdle in drug development. For our hypothetical this compound derivatives, several factors would need to be considered.

Pharmacokinetic Considerations:

The physicochemical properties of the this compound scaffold suggest it is likely to be a basic and moderately lipophilic molecule. These properties will significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. The basicity of the pyrrolidine nitrogen could lead to high solubility at low pH but may also result in rapid clearance.

Workflow for Assessing In-Vivo Potential:

Caption: A streamlined workflow for the preclinical development of novel chemical entities.

Case Study: In-Vivo Activity of MPEP

MPEP has demonstrated efficacy in various animal models of neurological and psychiatric disorders. For instance, it has been shown to produce antidepressant-like effects in rats.[8] Furthermore, systemic administration of MPEP has been shown to occupy mGlu5 receptors in the brain of rats and mice, confirming its ability to cross the blood-brain barrier.[9]

IV. Future Directions and the Path Forward

The lack of specific data on the in-vitro and in-vivo efficacy of drugs derived from this compound highlights a potential underexplored area of medicinal chemistry. The structural features of this scaffold are compelling, and a systematic investigation is warranted.

Proposed Research Strategy:

  • Synthesis of a Focused Library: A small, diverse library of this compound derivatives should be synthesized to explore the structure-activity relationship (SAR).

  • Broad In-Vitro Screening: The library should be screened against a wide range of biological targets to identify initial hits.

  • Hit-to-Lead Optimization: Promising hits should be optimized for potency, selectivity, and ADME properties.

  • In-Vivo Proof-of-Concept: Lead compounds should be evaluated in relevant animal models to establish in-vivo efficacy.

V. Conclusion

While a direct comparison of the in-vitro and in-vivo efficacy of drugs derived from this compound is not currently possible due to a lack of available data, an analysis of structurally related compounds provides a valuable framework for future research. The scaffold holds theoretical promise for the development of novel therapeutics, particularly for CNS disorders. The path forward requires a dedicated research effort, starting with the synthesis and broad biological screening of a focused library of derivatives. The insights gained from such studies will be crucial in determining whether the this compound scaffold can indeed yield clinically valuable drug candidates.

References

  • PrepChem. Synthesis of (i) 2-Methyl-6-(1-pyrrolidinylmethyl)pyridine. Available from: [Link]

  • Vacher B, et al. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. J Med Chem. 1999;42(10):1648-61.
  • Antonenko, et al. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Pharmacia. 2023;70(4):1021-1033.
  • Naseer, et al. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Journal of Biomolecular Structure and Dynamics. 2025;43(1):235-251.
  • Poyraz, et al. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. 2023;14:1249241.
  • Siddiqui N, et al. Newer Biologically Active Pyridines: A Potential Review. Research J. Pharm. and Tech. 2011;4(12):1918-1932.
  • Li Petri, et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021;26(21):6436.
  • Seneviratne U, et al. Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Med Chem Res. 2021;30:483–499.
  • Gasparini F, et al. 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology. 1999;38(10):1493-503.
  • Parveen S, et al. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ACS Omega. 2023;8(21):18581-18610.
  • Sahu D, et al. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. European Journal of Medicinal Chemistry. 2024;277:116773.
  • Wikipedia. 2-Methyl-6-(phenylethynyl)pyridine. Available from: [Link]

  • de la Fuente, et al. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules. 2022;27(19):6619.
  • Siddiqui N, et al. Newer biologically active pyridines: A potential review.
  • Naseer, et al. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. 2024;12:1365851.
  • Roth BD, et al. Synthesis and biological evaluations of condensed pyridine and condensed pyrimidine-based HMG-CoA reductase inhibitors. Bioorg Med Chem Lett. 1991;1(3):139-142.
  • Zhang, et al. Metabotropic glutamate receptor 5 antagonist 2-methyl-6-(phenylethynyl)pyridine produces antidepressant effects in rats: role of brain-derived neurotrophic factor. Neuroscience. 2012;223:145-52.

Sources

Safety Operating Guide

Mastering Chemical Disposal: A Procedural Guide for 2-Methyl-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond discovery and into the responsible management of the chemical tools we employ. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Methyl-6-(pyrrolidin-1-yl)pyridine, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in established safety protocols for pyridine derivatives and hazardous waste management, providing a self-validating system for your laboratory's chemical hygiene plan.

Hazard Assessment and Immediate Safety Protocols

Before initiating any disposal procedure, a thorough understanding of the potential hazards associated with this compound is paramount. As a pyridine derivative, it should be handled with care, assuming it may possess similar toxicological and flammable properties to pyridine. The Safety Data Sheet (SDS) for 2-Methyl-6-(pyrrolidin-2-yl)pyridine indicates that related compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Pyridine itself is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. Therefore, all handling and disposal operations must be conducted within a certified laboratory chemical fume hood[2].

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes, at a minimum, chemical safety goggles, a fully-buttoned lab coat, and appropriate chemical-resistant gloves. For pyridine and its derivatives, butyl rubber gloves are often recommended over standard nitrile gloves due to their higher resistance to permeation[2]. Always consult the glove manufacturer's compatibility chart for specific breakthrough times[3][4][5][6][7].

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and within a 10-second travel distance from the handling area[2]. A fire extinguisher suitable for flammable liquids (e.g., CO2 or dry chemical) should also be nearby[1].

  • Ventilation: All procedures must be carried out in a properly functioning chemical fume hood to prevent inhalation of potentially harmful vapors[1][2].

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or face shieldProtects against splashes and vapors that can cause serious eye irritation or damage[1][8].
Hand Protection Butyl rubber or other compatible chemical-resistant glovesProvides a robust barrier against skin contact. Nitrile gloves may offer insufficient protection against pyridine-like substances[2].
Body Protection Flame-resistant lab coatProtects against splashes and potential fire hazards associated with flammable liquids[9].
Respiratory Protection Work within a certified chemical fume hoodMinimizes the risk of inhaling vapors that may cause respiratory irritation[1][10].

Step-by-Step Disposal Protocol for this compound

The guiding principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1][11][12].

Step 1: Waste Segregation and Collection

The cornerstone of proper chemical disposal is meticulous segregation. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[9]. This compound is likely incompatible with strong oxidizing agents and strong acids[2][13][14].

  • Primary Container: Collect all waste containing this compound (e.g., residual amounts, contaminated consumables) in a dedicated, sealable, and chemically compatible waste container[2][9]. A high-density polyethylene (HDPE) or glass container is typically suitable.

  • Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container. The label must clearly state the full chemical name: "this compound," and any associated hazards (e.g., "Flammable," "Toxic").

Step 2: Secure Temporary Storage

Proper temporary storage of the hazardous waste container is crucial to prevent accidents and ensure regulatory compliance.

  • Location: Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from heat sources, direct sunlight, and incompatible materials[1][2].

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of potential leaks or spills.

Step 3: Arranging for Final Disposal

The final disposal of this compound must be handled by trained professionals at an approved waste disposal facility[1][8][11].

  • Contact EHS: When the waste container is full or no longer in use, contact your institution's EHS office to arrange for a scheduled pickup[2][3].

  • Documentation: Complete all required waste disposal forms accurately and thoroughly. This documentation is a legal requirement and ensures a clear chain of custody.

Emergency Procedures for Spills and Exposures

Accidents can happen, and a well-defined emergency plan is essential.

Small Spills (Cleanable within 10 minutes):
  • Alert Personnel: Immediately alert others in the vicinity.

  • Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or dry earth[2][9][15]. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a labeled hazardous waste container[15][16].

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water[9]. All cleaning materials should also be disposed of as hazardous waste.

Large Spills:
  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Contact Emergency Services: Notify your institution's EHS and, if necessary, call 911[2]. Only trained hazardous materials personnel should handle large spills[16].

Personal Exposure:
  • Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][2].

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention[2][8].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1][8].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[8].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Protocol cluster_spill Spill Emergency start Start: Handling This compound ppe Don Appropriate PPE (Butyl Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (Residuals, Contaminated Items) fume_hood->waste_generated segregate Segregate Waste into Dedicated Container waste_generated->segregate spill Spill Occurs waste_generated->spill label_container Label as Hazardous Waste: 'this compound' segregate->label_container store Store in Secure, Designated Area label_container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end is_large Large Spill? spill->is_large evacuate Evacuate & Call EHS/911 is_large->evacuate Yes absorb Absorb with Inert Material is_large->absorb No collect Collect & Dispose as Hazardous Waste absorb->collect collect->segregate

Sources

Comprehensive Safety and Handling Guide for 2-Methyl-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 2-Methyl-6-(pyrrolidin-1-yl)pyridine. As a trusted partner in your research and development endeavors, we are committed to providing value beyond the product itself by ensuring you have the critical information needed to maintain a safe laboratory environment. The following procedures are grounded in established safety principles for handling pyridine derivatives and are designed to empower you with the knowledge to work confidently and securely.

Hazard Assessment: Understanding the Risks

Substituted pyridines as a class of compounds can present a range of health hazards.[1] Based on data from structurally related compounds, this compound should be handled as a substance that is potentially:

  • Irritating to the skin and eyes: Many pyridine derivatives can cause significant irritation upon contact.[2] The related compound, 2-Methyl-6-(pyrrolidin-2-yl)pyridine, is known to cause skin and serious eye irritation.[2]

  • A respiratory irritant: Inhalation of vapors or aerosols may lead to irritation of the respiratory tract.[2][3]

  • Harmful if swallowed or absorbed through the skin: Toxicity is a concern with many heterocyclic amines. For instance, 4-(Pyrrolidin-1-yl)pyridine is classified as toxic if swallowed and can cause severe skin burns and eye damage.[4]

  • Capable of causing systemic effects: Overexposure to some pyridine derivatives can lead to symptoms such as headache, dizziness, and nausea.[1]

A thorough understanding of these potential hazards is the foundation of a robust safety plan. Always handle this compound with the assumption that it is hazardous and take all necessary precautions to prevent exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A full-face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes and vapors that can cause serious eye irritation or damage.[3][4]
Hand Protection Chemically resistant gloves are required. Butyl rubber or neoprene gloves are recommended for extended contact. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.Provides a critical barrier against skin absorption, which can be a significant route of exposure for pyridine derivatives.[1][5] Always inspect gloves for tears or degradation before use.
Body Protection A flame-retardant lab coat, fully buttoned, is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, chemically resistant aprons or coveralls should be worn.Prevents skin contact with the chemical.[3][5] Contaminated clothing should be removed immediately and decontaminated before reuse.[4]
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1]If engineering controls are not sufficient or during a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[5]
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for minimizing risk.

3.1. Preparation and Engineering Controls

  • Ventilation: Confirm that the chemical fume hood is functioning correctly before starting any work.[1]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]

  • Spill Kit: Have a spill kit rated for chemical spills readily available.

3.2. Chemical Handling

  • Donning PPE: Before handling the chemical, put on all required PPE as outlined in the table above.

  • Transfer and Weighing: Conduct all transfers and weighing of the compound within the chemical fume hood.

  • Container Management: Keep the container tightly closed when not in use to prevent the release of vapors.[1][3]

  • Avoid Incompatible Materials: Store away from strong oxidizing agents and acids.[4]

3.3. Post-Handling and Decontamination

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

  • Work Surface Decontamination: Clean the work area within the fume hood thoroughly after each use.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, a rapid and informed response is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

  • Spill: For small spills within a fume hood, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's emergency response team.

Disposal Plan: Responsible Waste Management

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed, and compatible containers.

  • Disposal Route: Dispose of the hazardous waste through your institution's certified hazardous waste disposal program. Do not pour this chemical down the drain or dispose of it in the regular trash.

Logical Workflow for Safe Handling

The following diagram illustrates the decision-making process and workflow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Assess Risk Assess Risk Verify Fume Hood Verify Fume Hood Assess Risk->Verify Fume Hood Locate Safety Equipment Locate Safety Equipment Verify Fume Hood->Locate Safety Equipment Don PPE Don PPE Locate Safety Equipment->Don PPE Transfer/Weigh in Hood Transfer/Weigh in Hood Don PPE->Transfer/Weigh in Hood Keep Container Sealed Keep Container Sealed Transfer/Weigh in Hood->Keep Container Sealed Perform Experiment Perform Experiment Keep Container Sealed->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Spill or Exposure Spill or Exposure Perform Experiment->Spill or Exposure If Occurs Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Follow Emergency Procedures Follow Emergency Procedures Spill or Exposure->Follow Emergency Procedures

Caption: Workflow for the safe handling of this compound.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-(pyrrolidin-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Methyl-6-(pyrrolidin-1-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.